molecular formula C35H56O8 B602783 ziyuglycoside II CAS No. 35286-59-0

ziyuglycoside II

カタログ番号: B602783
CAS番号: 35286-59-0
分子量: 604.8 g/mol
InChIキー: MFIXLWYJTVEVGO-YHGWSDCJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ziyuglycoside II is a high-purity triterpene saponin isolated from the traditional herb Sanguisorba officinalis L. This compound is supplied as a Research Use Only (RUO) standard to support in vitro and in vivo pharmacological investigations. Its primary research applications include oncology, hematology, and metabolic bone disease. In cancer research, this compound demonstrates significant anti-proliferative activity by inducing apoptosis in various human carcinoma cell lines. Studies on human gastric carcinoma BGC-823 cells show that this apoptosis is associated with the regulation of Bax/Bcl-2 expression and activation of the caspase-3 pathway . Similarly, in human breast carcinoma MDA-MB-435 cells, it inhibits growth by inducing cell cycle arrest and triggering mitochondria-dependent apoptosis, characterized by a decrease in mitochondrial membrane potential and increased cytochrome c release . Beyond oncology, this compound exhibits promising effects in regulating the hematopoietic and skeletal systems. Research indicates it can alleviate cyclophosphamide-induced leukopenia in mouse models by promoting the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs) . Furthermore, it has been shown to attenuate bone loss in ovariectomized mice, suggesting potential research value for osteoporosis, potentially mediated through anti-inflammatory responses and modulation of the gut microbiota . Please note: This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIXLWYJTVEVGO-YHGWSDCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316548
Record name Ziyuglycoside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35286-59-0
Record name Ziyuglycoside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35286-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziyuglycoside II
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ziyuglycoside II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AXK3E8B87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Ziyuglycoside II

Abstract

This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncological and immunological research. Traditionally used in herbal medicine for its anti-inflammatory and hemostatic properties, recent investigations have unveiled a complex and multifaceted mechanism of action at the molecular level.[1][2] This guide provides a comprehensive technical overview of the known mechanisms through which this compound exerts its potent biological effects, with a primary focus on its anti-cancer activities. We will dissect the key signaling pathways modulated by this compound, detail the experimental methodologies used to elucidate these functions, and present the data that substantiates its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's core biological functions.

Introduction to this compound

This compound is a major bioactive constituent of Sanguisorba officinalis L., a plant with a long history in traditional medicine.[1] Structurally, it is a triterpenoid saponin, a class of compounds known for a wide array of pharmacological activities.[3] While its sister compound, Ziyuglycoside I, has also been studied, this compound has garnered increasing attention for its pronounced anti-proliferative and anti-metastatic effects across a variety of cancer cell lines, including those of the digestive system, breast, and colon.[4][5][6][7] Its therapeutic potential is rooted in its ability to simultaneously target multiple critical cellular processes, ranging from cell cycle regulation and apoptosis to cell signaling and immune modulation.

Core Mechanism of Action in Oncology

The primary anti-cancer effects of this compound are driven by its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and interfere with key oncogenic signaling cascades.

Induction of Apoptosis: A Multi-Pathway Approach

This compound is a potent inducer of apoptosis, employing both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A central event in its pro-apoptotic mechanism is the generation of intracellular Reactive Oxygen Species (ROS).[2][3]

Intrinsic (Mitochondrial) Pathway:

The accumulation of ROS is a critical initiating event.[2][8] This oxidative stress disrupts mitochondrial homeostasis, leading to:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key determinant of cell fate, favoring apoptosis.[1][2]

  • Loss of Mitochondrial Membrane Potential (MMP): The altered Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the collapse of the MMP.[2][8]

  • Cytochrome c Release: The loss of MMP facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]

  • Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

Extrinsic (Death Receptor) Pathway:

In some cancer types, such as breast cancer, this compound also activates the extrinsic apoptotic pathway. This is characterized by the upregulation of Fas and its ligand (FasL), leading to the recruitment of FADD and subsequent activation of caspase-8, which can then directly activate caspase-3.[3]

p53-Dependent and Independent Apoptosis:

The pro-apoptotic activity of this compound can be influenced by the p53 tumor suppressor status of the cancer cell. In p53-wildtype colon cancer cells (HCT116), this compound induces p53 phosphorylation, leading to caspase-dependent apoptosis.[9] However, in p53-mutant cells (SW480), it can still induce apoptosis through a caspase-independent mechanism involving the nuclear translocation of Apoptosis Inducing Factor (AIF).[9] This demonstrates the compound's versatility in overcoming potential resistance mechanisms.

G cluster_ros Oxidative Stress cluster_mito Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Ziyu This compound ROS ↑ Reactive Oxygen Species (ROS) Ziyu->ROS FasL ↑ Fas/FasL Expression Ziyu->FasL BaxBcl2 ↑ Bax/Bcl-2 Ratio ROS->BaxBcl2 MMP ↓ Mitochondrial Membrane Potential BaxBcl2->MMP CytC ↑ Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_1 Caspase-3 Activation Casp9->Casp3_1 Apoptosis Apoptosis Casp3_1->Apoptosis Casp8 Caspase-8 Activation FasL->Casp8 Casp3_2 Caspase-3 Activation Casp8->Casp3_2 Casp3_2->Apoptosis G cluster_pathways Oncogenic Signaling Ziyu This compound EGFR EGFR Ziyu->EGFR Src Src Ziyu->Src Autophagy Cytotoxic Autophagy Ziyu->Autophagy FAK FAK EGFR->FAK Src->EGFR Akt Akt FAK->Akt p38 p38 MAPK FAK->p38 mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation Metastasis Metastasis (Migration, Invasion) p38->Metastasis mTOR->Proliferation mTOR->Autophagy

Figure 2: Inhibition of key oncogenic signaling pathways by this compound.

Immunomodulatory Mechanism: STING Agonism

Beyond its direct anti-cancer effects, this compound has been identified as a small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. [10]STING is a critical component of the innate immune system that detects cytosolic DNA and triggers immune responses.

By binding to the C-terminal domain of human STING, this compound potently stimulates both the IRF/IFN and NF-κB pathways. [10]This activation leads to the production of Type I interferons and other pro-inflammatory cytokines, which can help to mount an anti-tumor immune response. This novel mechanism suggests that this compound may not only kill cancer cells directly but also recruit the immune system to fight the tumor, opening possibilities for its use in immuno-oncology.

Summary of In Vitro Efficacy

The cytotoxic effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Cell LineCancer TypeIC50 (24h, µM)IC50 (48h, µM)Reference
BGC-823Gastric Cancer14.4010.11[1]
HepG2Liver Cancer~50~25[4]
HCT116Colon Cancer~100~50[4]
MDA-MB-231Breast CancerNot SpecifiedNot Specified[3]
MCF-7Breast CancerNot SpecifiedNot Specified[3]
DLD-1Colorectal Cancer~20Not Specified[11]

Note: IC50 values are approximate as derived from graphical data in some publications.

Pharmacokinetics Overview

Preclinical studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following intragastric administration, its absolute bioavailability was determined to be 4.6%. [12][13]After intravenous administration, the half-life (t1/2) was found to be approximately 6.2 hours. [12]While bioavailability is modest, these findings provide a crucial baseline for further formulation and drug delivery studies aimed at enhancing its therapeutic efficacy. [12][13][14]

Standardized Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of standard cell and molecular biology techniques.

Cell Viability and Proliferation Assay (CCK-8/MTT)

This protocol is foundational for determining the cytotoxic effect and IC50 value of this compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µM) for 24 or 48 hours. [4]3. Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis via Flow Cytometry

This method quantitatively distinguishes between viable, early apoptotic, and late apoptotic cells.

  • Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

This technique is essential for validating the modulation of specific signaling proteins.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p-EGFR, anti-Actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 3: Standard workflow for Western Blot analysis of protein expression.

Conclusion and Future Directions

This compound is a promising natural compound with a robust, multi-pronged mechanism of action against cancer. Its ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and inhibit critical oncogenic pathways like EGFR, FAK, and Akt/mTOR underscores its potential as a standalone or synergistic therapeutic agent. [4][6][7]Furthermore, its newly discovered role as a STING agonist opens an exciting new avenue for its application in immuno-oncology. [10] Future research should focus on several key areas:

  • In Vivo Efficacy: Expanding on the promising in vitro data with comprehensive animal model studies to evaluate efficacy, toxicity, and optimal dosing regimens.

  • Pharmacokinetic Enhancement: Developing novel drug delivery systems (e.g., liposomes, nanoparticles) to improve the bioavailability and tumor-targeting of this compound.

  • Combination Therapies: Investigating the synergistic potential of this compound with conventional chemotherapies, targeted therapies, and immune checkpoint inhibitors.

  • Target Deconvolution: Further elucidating its direct molecular targets beyond EGFR to fully map its interaction with the cellular proteome.

By continuing to explore these areas, the scientific community can fully unlock the therapeutic potential of this compelling natural product.

References

  • Zhong, Y., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines, 19(5), 351-363. [Link]

  • Zhong, Y., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. PubMed, 33941340. [Link]

  • Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

  • Bai, L., et al. (2020). Repurposing this compound Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy. Frontiers in Oncology, 10, 1633. [Link]

  • Wang, C., et al. (2018). This compound suppresses the aggressive phenotype of triple negative breast cancer cells through regulating Src/EGFR-dependent ITGB4/FAK signaling. Journal of Experimental & Clinical Cancer Research, 37(1), 254. [Link]

  • Zhu, A. K., et al. (2013). This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Brazilian Journal of Medical and Biological Research, 46(8), 670-675. [Link]

  • Zhu, X., et al. (2014). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 54-62. [Link]

  • Zhu, X., et al. (2013). This compound inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]

  • Zhu, X., et al. (2013). The proposed mechanisms for this compound induced cell cycle arrest and apoptosis in MDA-MB-435 cells. ResearchGate. [Link]

  • Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. PubMed, 38464371. [Link]

  • Zhang, L., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite this compound in Rat Pharmacokinetics. Molecules, 23(11), 2993. [Link]

  • Li, M., et al. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. Kabale University Library Catalog. [Link]

  • Wang, G. J., et al. (2015). Development and Validation of a Quantification Method for Ziyuglycoside I and II in Rat Plasma: Application to Their Pharmacokinetic Studies. Phytochemical Analysis, 26(5), 345-351. [Link]

  • Zhong, Y., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines. [Link]

  • Zhu, X., et al. (2013). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Semantic Scholar. [Link]

  • Cui, X., et al. (2022). Identification of this compound from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]

  • Bai, L., et al. (2020). Repurposing this compound Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy. Frontiers Media S.A.. [Link]

  • Nam, S. H., et al. (2019). This compound Induces Caspases-Dependent and Caspases-Independent Apoptosis in Human Colon Cancer Cells. Toxicology in Vitro, 59, 255-262. [Link]

Sources

Ziyuglycoside II chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ziyuglycoside II: From Chemical Structure to Therapeutic Potential

Introduction

This compound is a prominent triterpenoid saponin isolated from the roots of Sanguisorba officinalis L., a perennial herb used for centuries in traditional Chinese medicine under the name Di Yu.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its chemical properties, multifaceted pharmacological activities, and the analytical methodologies essential for its study. As a molecule with significant therapeutic promise, particularly in oncology and immunology, this compound is a subject of growing interest for researchers, scientists, and drug development professionals.[5][6][7]

Historically, Sanguisorba officinalis has been utilized for its hemostatic, anti-inflammatory, and antimicrobial properties.[3][4] Modern phytochemical investigation has identified this compound as one of its major bioactive constituents, responsible for many of these traditional uses and demonstrating a range of potent biological effects, including anti-cancer, antioxidant, and immunomodulatory activities.[1][5][6][8] This document serves as a senior-level resource, elucidating the mechanisms behind these activities and providing the practical, field-proven insights necessary to advance its research and application.

Chemical Identity and Physicochemical Properties

This compound is classified as a pentacyclic triterpenoid saponin of the ursane type. Its structure consists of a pomolic acid aglycone linked to an α-L-arabinopyranose sugar moiety at the C-3 position.[9] This unique structure underpins its biological activity and influences its physicochemical characteristics.

Core Chemical Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing, experimentation, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name 3β-(α-L-arabinopyranosyloxy)-19-hydroxy-urs-12-en-28-oic acid[9]
CAS Number 35286-59-0[1][9][10]
Molecular Formula C₃₅H₅₆O₈[1][9][10][11]
Molecular Weight 604.81 g/mol [1][5][10][11]
Appearance White to off-white solid/crystals[1][10]
Purity ≥98% (Commercially available)[9][12]
Storage -20°C for long-term stability[9]
Solubility Profile

The solubility of this compound is a critical parameter for both in vitro and in vivo experimental design. The compound exhibits poor solubility in water and requires organic solvents or specialized formulation strategies for effective dissolution.

SolventSolubility & NotesSource(s)
DMSO Soluble (up to 91-100 mg/mL); Sonication recommended.[5][6]
Ethanol Slightly soluble (0.1-1 mg/mL) to soluble.[9][10]
Methanol Soluble.[10]
Water Insoluble.[13]
Corn Oil Soluble (≥0.83 mg/mL in 10% DMSO/90% Corn Oil).[1][5]
In Vivo Formulation Protocol

The low aqueous solubility of this compound necessitates co-solvent systems for animal studies. The choice of vehicle is critical to ensure bioavailability and avoid precipitation.

Protocol: Preparation of a Suspended Solution for Oral/Intraperitoneal Injection [1] This protocol yields a suspended solution at a concentration of 0.83 mg/mL.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 8.3 mg/mL).

  • Add Co-Solvent: To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

  • Final Dilution: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Vortex thoroughly.

  • Administration Note: The final solution is a suspension. It should be mixed well immediately before administration to ensure uniform dosing. Ultrasonic treatment can aid in achieving a more uniform suspension.[1]

Pharmacological Activities and Mechanisms of Action

This compound exerts a wide array of biological effects, with its anti-cancer properties being the most extensively studied. Its mechanisms are often pleiotropic, involving the modulation of multiple cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, including those of the breast, digestive system (gastric, colon, liver), and bone.[2][3][7][14][15]

Summary of Anti-Cancer Effects

Cancer TypeCell Line(s)Key Findings & IC₅₀ ValuesMechanism(s)Source(s)
Breast Cancer MDA-MB-435, MDA-MB-231, MCF-7IC₅₀ (MDA-MB-435): 5.92 µM (24h)G0/G1 & S phase arrest, Apoptosis (Mitochondrial), ROS/JNK pathway activation.[1][2][16]
Gastric Cancer BGC-823IC₅₀: 14.40 µM (24h), 10.11 µM (48h)Apoptosis, Bax/Bcl-2 regulation, Caspase-3 activation.[3]
Colon Cancer HCT116, SW480Decreased cell proliferation.Apoptosis (caspase-dependent and -independent), AIF translocation.[17]
Digestive Cancers HepG2, PANC-1, etc.Broad inhibitory effects.EGFR signaling inhibition, Oxidative stress, Mitochondrial apoptosis.[14][15]
Osteosarcoma (Not specified)Suppresses metastasis and tumor growth.Inhibition of CBX4-mediated Wnt/β-catenin pathway.[7]

Core Anti-Cancer Mechanisms:

  • Induction of Apoptosis: this compound is a potent inducer of programmed cell death. It activates the intrinsic (mitochondrial) pathway by increasing the Bax/Bcl-2 ratio, which leads to a decrease in mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[2][3][18] In some cell lines, it also activates the extrinsic (death receptor) pathway via the Fas/FasL system.[16]

  • Cell Cycle Arrest: It can block cancer cell proliferation by arresting the cell cycle at various phases, including G0/G1, S, and G2/M.[1][2][16] This arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[1][2]

  • ROS/JNK Pathway Activation: A key upstream event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[1][16] The accumulation of ROS activates the c-Jun NH2-terminal kinase (JNK) signaling pathway, which in turn modulates downstream apoptotic proteins like Bax and FasL, linking oxidative stress directly to cell death machinery.[16]

Ziyuglycoside_II_Apoptosis_Pathway ZII This compound ROS ↑ Reactive Oxygen Species (ROS) ZII->ROS JNK ↑ JNK Activation ROS->JNK p53 ↑ p53 / p21 ROS->p53 Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 p53->Bax CellCycleArrest Cell Cycle Arrest (G0/G1, S, G2/M) p53->CellCycleArrest Mito Mitochondrial Dysfunction (↓ MMP, ↑ Cyto c release) Bax->Mito Bcl2->Mito Casp9 ↑ Caspase-9 Mito->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Immunomodulatory and Anti-Inflammatory Effects

Beyond oncology, this compound demonstrates significant immunomodulatory potential.

  • STING Agonism: It has been identified as a small-molecule agonist of the STimulator of INterferon Genes (STING) pathway.[19] By binding to and activating STING, it can stimulate IRF/IFN and NF-κB pathways, which are central to innate immunity and anti-pathogen/anti-tumor responses. This makes it a novel lead compound for developing cancer immunotherapies.[19]

  • Anti-inflammatory Action: In a mouse model of rotavirus-induced diarrhea, this compound was shown to reduce levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, potentially via inhibition of the TLR4/NF-κB pathway.[9]

  • Alleviation of Leukopenia: this compound can alleviate cyclophosphamide-induced leukopenia by increasing the number of white blood cells and hematopoietic stem and progenitor cells (HSPCs) in mice.[9]

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its translation into a therapeutic agent. Studies in rats using UPLC-MS/MS have provided initial insights.

  • Metabolism: this compound is a known in vivo metabolite of Ziyuglycoside I.[20][21]

  • Bioavailability: The oral bioavailability of this compound in rats is low, reported to be approximately 4.6%.[22] This is a common characteristic of saponins and suggests that parenteral administration or formulation enhancement may be necessary for optimal efficacy.

Pharmacokinetic Parameters in Rats [22][23]

Administration RouteDoset₁/₂ (h)AUC(₀-∞) (ng/mL*h)CL (L/h/kg)Bioavailability (%)
Intragastric (Oral) 5 mg/kg4.9 ± 1.5458.3 ± 46.311.0 ± 1.04.6
Intravenous 1 mg/kg6.2 ± 3.11979.2 ± 185.70.5N/A

Analytical Methodologies

Accurate quantification of this compound in plant material, biological matrices, and pharmaceutical formulations is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard method.

HPLC-MS/MS for Pharmacokinetic Studies

For sensitive and selective quantification in complex biological samples like plasma, tandem mass spectrometry (MS/MS) is the detector of choice.

Exemplary Protocol: UPLC-MS/MS Quantification in Rat Plasma [20][23][24]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add an internal standard (e.g., ginsenoside Rg3, α-hederin).

    • Add 300-400 µL of a precipitating solvent (e.g., methanol, acetonitrile, or n-butanol) to precipitate proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase composition (e.g., 100 µL of 50% methanol) for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., Agilent ODS C18, XTERRA MS C18).[20][24][25]

    • Mobile Phase: Gradient elution with a mixture of (A) water (often with an additive like 0.1-0.2% formic acid to improve ionization) and (B) an organic solvent like acetonitrile or methanol.[20][25]

    • Flow Rate: Typically 0.4 - 1.0 mL/min.[20][25]

    • Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.[20][25]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for this compound.[23]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Precursor-to-product ion transitions must be optimized. For this compound, a common transition is m/z 811.4 → 602.9.[20]

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (Methanol/Acetonitrile) Spike->Precip Centri Centrifugation Precip->Centri Evap Evaporation & Reconstitution Centri->Evap Inject UPLC-MS/MS Injection Evap->Inject Sep Chromatographic Separation (C18) Inject->Sep Ion Ionization (ESI) Sep->Ion Detect Detection (MRM) Ion->Detect Quant Data Analysis & Quantification Detect->Quant

Caption: General workflow for UPLC-MS/MS analysis.

Conclusion and Future Directions

This compound is a multifunctional triterpenoid saponin with a well-defined chemical structure and a compelling profile of biological activities. Its potent anti-cancer effects, driven by the induction of apoptosis and cell cycle arrest through multiple signaling pathways, position it as a strong candidate for further oncological drug development. Furthermore, its recently discovered role as a STING agonist opens exciting new avenues for its application in immuno-oncology.

While promising, the clinical translation of this compound faces challenges, primarily its low oral bioavailability. Future research should focus on:

  • Formulation Development: Designing novel delivery systems (e.g., nanoparticles, liposomes) to enhance solubility and bioavailability.

  • Medicinal Chemistry: Synthesizing derivatives to improve pharmacokinetic properties and therapeutic efficacy, as demonstrated by the improved anti-diabetic properties of its methyl ester derivative.[26]

  • In Vivo Efficacy: Conducting more extensive preclinical studies in various animal models to validate its therapeutic potential in cancer and inflammatory diseases.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish its safety and efficacy in humans.

References

  • Zhong, Y., Li, X. Y., Zhou, F., Cai, Y. J., Sun, R., & Liu, R. P. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms.
  • Zhong, Y., Li, X. Y., Zhou, F., Cai, Y. J., Sun, R., & Liu, R. P. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. PubMed. [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from GSRS website. [Link]

  • Zhu, X., et al. (2013). This compound inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041–18055. [Link]

  • Park, S. E., Sapkota, K., Kim, S., Kim, S. J., & Park, K. (2019). This compound Induces Caspases-Dependent and Caspases-Independent Apoptosis in Human Colon Cancer Cells. Toxicology in Vitro, 59, 255–262. [Link]

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  • Zhang, Y., et al. (2024). This compound, a triterpene glycoside compound in Sanguisorbae officinalis l. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway. Phytomedicine, 132, 155716. [Link]

  • Wang, F., et al. (2013). This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Molecular Medicine Reports, 8(2), 543-547. [Link]

  • ResearchGate. (n.d.). The proposed mechanisms for this compound induced cell cycle arrest... [Image]. Retrieved from ResearchGate. [Link]

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  • China/Asia On Demand (CAOD). (n.d.). Determination of the content of ziyuglycoside Ⅰ and ziyuglycoside Ⅱ in Sanguisorba officinalis L. by HPLC-ELSD. Retrieved from CAOD website. [Link]

  • Zhu, X., et al. (2014). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 65–73. [Link]

  • Semantic Scholar. (n.d.). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Retrieved from Semantic Scholar website. [Link]

  • Wang, S., et al. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

  • Li, X., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite this compound in Rat Pharmacokinetics. Molecules, 23(3), 569. [Link]

  • Zhang, X., et al. (2022). Identification of this compound from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]

  • Csedő, C., et al. (2021). Evaluation of Polyphenolic Composition and Antimicrobial Properties of Sanguisorba officinalis L. and Sanguisorba minor Scop. Molecules, 26(11), 3373. [Link]

  • Li, X., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite this compound in Rat Pharmacokinetics. ResearchGate. [Link]

  • Wang, S., et al. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry. [Link]

  • Ye, W., et al. (2015). Development and validation of a quantification method for ziyuglycoside I and II in rat plasma: Application to their pharmacokinetic studies. Journal of Separation Science, 38(13), 2340–2347. [Link]

  • Li, X., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite this compound in Rat Pharmacokinetics. PubMed. [Link]

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Section 1: Foundational Concepts: Ziyuglycoside II and the Inflammatory Response

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Effects of Ziyuglycoside II

This compound: A Bioactive Triterpenoid Saponin

This compound is a primary bioactive triterpenoid saponin isolated from the root of Sanguisorba officinalis L.[1][2]. This plant, also known as Great Burnet, has a long history in traditional Chinese medicine for its use in treating inflammation, burns, and internal hemorrhage.[3][4] this compound is one of the key compounds responsible for these therapeutic effects, exhibiting a range of biological activities including anti-inflammatory, antioxidant, and antitumor properties.[1][5][6][7] This guide focuses specifically on the robust, evidence-based methodologies for characterizing its anti-inflammatory effects in a controlled, in vitro environment.

The Inflammatory Cascade: A Primer on Key Molecular Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[8] For the purposes of evaluating this compound, two pathways are of primary importance due to their central role in inflammation and their modulation by the compound:

  • Nuclear Factor-kappa B (NF-κB) Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[9] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family includes three key kinases: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[11] These kinases are activated by phosphorylation in response to external stimuli and play a critical role in regulating the synthesis of inflammatory mediators.[12] Their activation is a crucial event in the signal transduction that leads to an inflammatory response.

The Rationale for In Vitro Assessment

Initial screening of natural products for pharmacological activity is most effectively and ethically performed using in vitro assays.[13][14] These methods are cost-effective, rapid, and allow for the direct investigation of molecular mechanisms without the complexities of a whole-organism response.[13] By using established cell models, such as macrophage cell lines, researchers can create a reproducible inflammatory environment to precisely quantify the inhibitory effects of compounds like this compound.

Section 2: Core Mechanistic Insights: this compound's Modulation of Inflammatory Signaling

The primary anti-inflammatory mechanism of this compound and its parent extract revolves around the suppression of the NF-κB and MAPK signaling cascades in response to inflammatory stimuli like LPS.

Attenuation of the NF-κB Signaling Pathway

This compound exerts potent inhibitory effects on the NF-κB pathway. Experimental evidence demonstrates that compounds from Sanguisorba officinalis prevent the phosphorylation of both IκB kinase (IKK) and the IκBα inhibitor protein.[12] This action is critical because it prevents the degradation of IκBα, thereby keeping the NF-κB p65 subunit sequestered in the cytoplasm and blocking its translocation to the nucleus.[15] This blockade effectively halts the transcription of a suite of NF-κB target genes responsible for propagating the inflammatory response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Release NFkB_IkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Activates Ziyu This compound Ziyu->IKK Inhibits Phosphorylation

Figure 1: this compound inhibits the NF-κB pathway.
Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways

In parallel with its effects on NF-κB, this compound effectively suppresses the activation of the MAPK family. Studies show that active compounds from Sanguisorba officinalis decrease the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[12] Since the MAPK cascade is a critical upstream regulator of inflammatory gene expression, its inhibition represents a significant anti-inflammatory mechanism, contributing to the overall reduction in inflammatory mediators.[16]

LPS LPS Stimulus Upstream Upstream Kinases LPS->Upstream ERK p-ERK Upstream->ERK Phosphorylates p38 p-p38 Upstream->p38 Phosphorylates JNK p-JNK Upstream->JNK Phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription p38->Transcription JNK->Transcription Response Inflammatory Response Transcription->Response Ziyu This compound Ziyu->ERK Ziyu->p38 Ziyu->JNK Inhibits Phosphorylation

Figure 2: this compound inhibits MAPK phosphorylation.
Downstream Effects: Inhibition of Pro-inflammatory Mediators

The upstream inhibition of NF-κB and MAPK pathways culminates in a significant, measurable reduction of key downstream inflammatory molecules. Treatment with this compound leads to:

  • Reduced Protein Expression: A marked decrease in the expression of iNOS and COX-2 proteins.[12][15]

  • Decreased Mediator Production: A dose-dependent inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) production.[12]

Section 3: A Practical Guide to Experimental Validation

This section provides a validated workflow and step-by-step protocols for quantifying the anti-inflammatory effects of this compound.

Foundational Workflow: The LPS-Stimulated Macrophage Model

The murine macrophage cell line, RAW 264.7, is the industry-standard model for this application. Macrophages are central to the innate immune response, and their activation by LPS provides a robust and highly reproducible inflammatory phenotype, characterized by the production of the mediators that this compound is known to inhibit.

Start Start: RAW 264.7 Cells Step1 Seed cells in 96-well or 6-well plates Start->Step1 Step2 Pre-treat with This compound (various concentrations) Step1->Step2 Step3 Stimulate with LPS (e.g., 1 μg/mL) Step2->Step3 Step4 Incubate (e.g., 24 hours) Step3->Step4 Output1 Collect Supernatant Step4->Output1 Output2 Lyse Cells Step4->Output2 Assay1 Griess Assay (NO) Output1->Assay1 Assay2 ELISA (Cytokines) Output1->Assay2 Assay3 Western Blot (Proteins) Output2->Assay3

Sources

Ziyuglycoside II: A Triterpenoid Saponin on the Frontier of Immunomodulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Ziyuglycoside II, a natural triterpenoid saponin derived from the root of Sanguisorba officinalis L., is emerging as a compelling candidate for immunomodulatory therapies.[1][2][3] Historically used in traditional medicine for its hemostatic and anti-inflammatory properties, modern pharmacological investigations have begun to uncover its sophisticated mechanisms of action on the immune system.[3][4][5] This technical guide provides an in-depth exploration of this compound, synthesizing current research to offer a framework for its evaluation as a therapeutic agent. We will dissect its molecular profile, delve into its intricate interactions with key immune signaling pathways, and present validated experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the immunomodulatory potential of this compound.

Molecular and Physicochemical Profile of this compound

This compound is a tetracyclic triterpenoid saponin, a class of compounds known for their diverse biological activities.[2] Its foundational structure is derived from ursolic acid, featuring a glycosidic linkage to an L-arabinopyranosyl moiety at the C-3 position. This specific glycosylation is critical to its biological function and differentiates it from other related saponins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 3β-(α-L-arabinopyranosyloxy)-19-hydroxy-urs-12-en-28-oic acid[6]
Molecular Formula C₃₅H₅₆O₈[6][][8]
Molecular Weight 604.81 g/mol [6][][8]
Source Root of Sanguisorba officinalis L.[2][3][6]
Solubility Soluble in DMSO (50 mg/mL)[2]
CAS Number 35286-59-0[2][6]

The Immunomodulatory Landscape: Key Signaling Cascades

Immunomodulation refers to the alteration of the immune response, which can involve either stimulation or suppression.[9][10] this compound appears to exert its effects by interfacing with several of the cell's core signaling pathways that govern inflammation, immune cell activation, and proliferation. Understanding these pathways is crucial to contextualizing its mechanism of action.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response.[11][] In an inactive state, NF-κB is sequestered in the cytoplasm.[] Upon stimulation by pathogens or pro-inflammatory cytokines, a signaling cascade is initiated, leading to the degradation of the inhibitory protein IκB. This frees NF-κB to translocate to the nucleus, where it drives the expression of genes involved in inflammation and cell survival.[]

The MAPK Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that transduce extracellular signals to an intracellular response.[13][14] The three major MAPK families—ERK, JNK, and p38—regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and the inflammatory response.[13] Dysregulation of these pathways is frequently implicated in cancer and inflammatory diseases.[13]

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the principal signaling route for a wide array of cytokines and growth factors.[15][16][17] Ligand binding to a cell surface receptor triggers the activation of associated JAKs, which then phosphorylate the receptor.[17] This creates docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription related to immune cell development, activation, and function.[16][17]

Mechanistic Insights into this compound's Immunomodulatory Effects

This compound's immunomodulatory activity is not monolithic; rather, it stems from its ability to engage multiple signaling pathways, leading to a context-dependent cellular response.

STING Agonism and NF-κB Activation

A pivotal discovery identified this compound as a small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[18] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells. Upon activation, STING triggers a downstream signaling cascade that results in the potent activation of both the IRF/IFN pathway (leading to interferon production) and the canonical NF-κB pathway.[18][19] By directly binding to and activating STING, this compound can initiate a robust pro-inflammatory and anti-pathogenic response, highlighting its potential as an immunostimulant in contexts like immunotherapy and vaccine adjuvants.[18]

STING_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STING STING (ER Membrane) This compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IKK IKK Complex STING->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB_complex NF-κB IκB IKK->NFkB_complex Phosphorylates IκB p-IRF3 p-IRF3 IRF3->p-IRF3 IFN_Genes Interferon Genes p-IRF3->IFN_Genes Dimerizes & Translocates IkB IκB NFkB_free NF-κB NFkB_complex->NFkB_free IκB Degradation Inflammatory_Genes Inflammatory Genes NFkB_free->Inflammatory_Genes Translocates

Caption: this compound as a STING agonist activating NF-κB and IRF3 pathways.
Modulation of MAPK Signaling

This compound has demonstrated significant effects on the MAPK signaling cascades, particularly in the context of cancer biology where these pathways are often hyperactive. In breast cancer cell lines, it has been shown to induce apoptosis through the activation of the ROS/JNK pathway.[2][20] Furthermore, in triple-negative breast cancer models, it inhibits cell migration and invasion by inactivating the p38MAPK and AKT signaling pathways.[19] This suggests a role for this compound in suppressing oncogenic signaling, which can be considered a form of immunomodulation by restoring normal cellular control mechanisms.

MAPK_Pathway cluster_pathways MAPK Cascades Extracellular_Signal Oncogenic Stress/ Growth Factors RAS_RAF RAS/RAF Extracellular_Signal->RAS_RAF ASK1 ASK1 Extracellular_Signal->ASK1 TAK1 TAK1/MKK3_6 Extracellular_Signal->TAK1 Ziyuglycoside_II This compound JNK JNK Ziyuglycoside_II->JNK Activates (via ROS) p38 p38 Ziyuglycoside_II->p38 Inhibits MEK MEK1/2 RAS_RAF->MEK ERK ERK1/2 MEK->ERK Cellular_Response Proliferation, Inflammation, Apoptosis ERK->Cellular_Response MKK4_7 MKK4/7 ASK1->MKK4_7 MKK4_7->JNK JNK->Cellular_Response TAK1->p38 p38->Cellular_Response

Caption: this compound's dual action on the JNK and p38 MAPK signaling pathways.
Anti-Inflammatory Effects and Cytokine Suppression

Contrasting its immunostimulatory action via STING, this compound also exhibits potent anti-inflammatory properties. In a mouse model of rotavirus-induced diarrhea, it significantly reduced levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, potentially through inhibition of the TLR4/NF-κB pathway.[6] This dual functionality—acting as a STING agonist in some contexts and an inhibitor of inflammatory cytokines in others—is a hallmark of a sophisticated immunomodulator. The specific outcome likely depends on the cellular context, the nature of the initial inflammatory trigger, and the dosage of the compound.

Hematopoietic Regulation

This compound has shown significant promise in managing chemotherapy-induced leukopenia, a condition of a lowered white blood cell count.[21] In murine models, administration of this compound increased the number of white blood cells and neutrophils in peripheral blood.[6][21] Mechanistically, it was found to enhance the proliferation of hematopoietic stem and progenitor cells (HSPCs).[6][21] This suggests an effect on the cytokine milieu within the bone marrow, promoting differentiation and mobilization of immune cells, a critical function for restoring immune competence after myelosuppressive treatments.[21]

A Practical Guide to Investigating this compound

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the immunomodulatory effects of this compound. The causality for each step is explained to ensure methodological rigor.

Experimental Workflow Overview

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A 1. Cell Viability (MTT) Determine non-toxic dose range B 2. Macrophage Stimulation (LPS) Model for inflammation A->B C 3. Assess Key Markers NO, Cytokines, Phagocytosis B->C D 4. Mechanistic Study Western Blot for p-NF-κB, p-p38 C->D E 5. Select Animal Model (e.g., LPS-induced inflammation) D->E Promising results lead to in vivo F 6. Administer this compound E->F G 7. Collect Samples (Serum, Tissues) F->G H 8. Analyze Biomarkers Cytokine ELISA, Histopathology G->H

Caption: A logical workflow for the preclinical evaluation of this compound.
In Vitro Evaluation Protocols
  • Rationale: To determine the concentration range at which this compound is non-toxic to cells. This is a critical first step to ensure that subsequent observations are due to specific immunomodulatory effects and not general cytotoxicity.[22]

  • Methodology:

    • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 12-24 hours to allow for adherence.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plate for 24 or 48 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[22]

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

  • Rationale: To assess the anti-inflammatory potential of this compound. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production of pro-inflammatory mediators like NO. A reduction in NO indicates an anti-inflammatory effect.[23]

  • Methodology:

    • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate (3 × 10⁵ cells/well). Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only, cells + LPS, and cells + this compound only.

    • Incubation: Incubate for 24 hours.

    • Griess Reaction: Collect 100 µL of the culture supernatant. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).[22]

    • Measurement: Incubate at room temperature for 15 minutes. Measure the absorbance at 540 nm.[22] The concentration of nitrite (a stable product of NO) is calculated using a sodium nitrite standard curve.[22]

  • Rationale: To directly measure the effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines. This provides a more detailed profile of its immunomodulatory activity.

  • Methodology:

    • Sample Collection: Use the culture supernatants collected from the same experiment as the Griess Assay (Protocol 2).

    • ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays for TNF-α, IL-6, and IL-10 using commercially available kits. Follow the manufacturer's instructions precisely.

    • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits. Compare the levels in this compound-treated groups to the LPS-only control.

In Vivo Assessment Models
  • Rationale: To evaluate the hematopoietic and immune-restorative effects of this compound, mirroring its potential use in chemotherapy patients.[21]

  • Methodology:

    • Animal Model: Use C57BL/6 mice (8-10 weeks old).

    • Induction of Leukopenia: Administer a single intraperitoneal injection of cyclophosphamide (e.g., 150-200 mg/kg) to induce myelosuppression.[6]

    • Treatment: Begin daily oral or intraperitoneal administration of this compound (e.g., 6, 12, and 18 mg/kg) one day after cyclophosphamide injection and continue for 7-10 days.[6]

    • Monitoring: Collect peripheral blood via tail vein at regular intervals (e.g., days 0, 4, 7, 10) for complete blood counts (CBC) to assess white blood cell, neutrophil, and lymphocyte numbers.

    • Terminal Analysis: At the end of the experiment, harvest bone marrow and spleen to analyze hematopoietic stem and progenitor cell populations (HSPCs) using flow cytometry.[21]

  • Rationale: To assess the in vivo anti-inflammatory efficacy of this compound in an acute, systemic inflammation model that is highly relevant to sepsis.

  • Methodology:

    • Animal Model: Use BALB/c or C57BL/6 mice.

    • Treatment: Pre-treat mice with this compound (various doses, oral gavage) for 1-3 hours.

    • Induction of Inflammation: Administer a single intraperitoneal injection of a sub-lethal dose of LPS (e.g., 5-10 mg/kg).

    • Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture.

    • Analysis: Use the collected serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA. Tissues such as the lung and liver can be harvested for histopathological analysis to assess immune cell infiltration and tissue damage.

Data Synthesis and Interpretation

Quantitative data is essential for evaluating the potency and efficacy of this compound.

Table 2: Reported Biological Activities and IC₅₀ Values of this compound

Assay / Cell LineEffect ObservedEffective Concentration / IC₅₀Source(s)
MDA-MB-435 (Breast Cancer)Growth InhibitionIC₅₀: 5.92 µM (24h), 4.74 µM (48h)[2]
Various Cancer Cell LinesCytotoxicity30 and 90 µg/mL[6]
Murine Model (Leukopenia)Increased WBC and HSPCs6, 12, and 18 mg/kg[6]
Murine Model (Diarrhea)Reduced IL-1β, IL-6, TNF-α levelsNot specified[6]
  • Interpretation: A low IC₅₀ value in cancer cell lines indicates potent anti-proliferative activity.[2] The effective in vivo dosages provide a starting point for designing further preclinical studies. The reduction of inflammatory markers in vivo validates the anti-inflammatory effects observed in vitro.[6]

Future Directions and Therapeutic Potential

The multifaceted immunomodulatory profile of this compound positions it as a promising therapeutic lead for a range of conditions:

  • Oncology: Its ability to induce apoptosis in cancer cells and its potential as a STING agonist suggest applications both as a direct anti-cancer agent and as an immune-adjuvant in combination with checkpoint inhibitors.[1][4][18]

  • Inflammatory Disorders: Its demonstrated capacity to suppress key pro-inflammatory cytokines could be harnessed for treating chronic inflammatory and autoimmune diseases.[6]

  • Supportive Care in Chemotherapy: The robust hematopoietic effects make it a strong candidate for mitigating the myelosuppressive side effects of cancer treatments, improving patient outcomes and treatment tolerance.[6][21]

Further research should focus on elucidating the precise structural determinants of its dual agonist/antagonist activities, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in a wider range of preclinical disease models.

Conclusion

This compound is more than just a plant-derived compound; it is a sophisticated biological response modifier with a nuanced mechanism of action. By engaging fundamental immune signaling pathways such as STING, NF-κB, and MAPK, it can pivot the immune response towards either stimulation or suppression depending on the pathological context. This guide provides a comprehensive framework, from mechanistic understanding to practical experimental design, to empower researchers to further unlock the therapeutic potential of this remarkable molecule. The journey from natural product to novel therapeutic is a rigorous one, but for this compound, it is a path well worth exploring.

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Ziyuglycoside II: A Technical Guide to Early-Stage Research for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ziyuglycoside II, a triterpenoid saponin with significant therapeutic potential. Extracted from the root of Sanguisorba officinalis L., this natural compound has demonstrated promising anti-cancer, anti-inflammatory, and immunomodulatory activities in early-stage research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and detailed methodologies to facilitate further investigation.

Introduction to this compound: A Profile

This compound (Molecular Formula: C35H56O8, Molecular Weight: 604.81 g/mol ) is a key bioactive constituent of Sanguisorba officinalis, a plant with a long history in traditional medicine.[3][] Its chemical structure, characterized by a triterpenoid backbone linked to a sugar moiety, underpins its diverse biological activities.[] Preclinical studies have highlighted its potential in oncology, particularly against breast, digestive system, and osteosarcoma cancers, as well as in modulating immune responses.[3][5][6]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 35286-59-0[1]
Molecular Formula C35H56O8[]
Molecular Weight 604.81[2][]
Purity >95% (Commercially available)[]
Appearance Powder[]
Solubility Insoluble in water and ethanol; soluble in DMSO.[7]

Core Therapeutic Mechanisms: A Multifaceted Approach

This compound exerts its therapeutic effects through the modulation of multiple cellular pathways. The causality behind its efficacy lies in its ability to simultaneously target key processes involved in tumorigenesis and inflammation.

Induction of Apoptosis and Cell Cycle Arrest in Cancer

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Signaling Pathways Implicated:

  • ROS/JNK Pathway: this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[1][3] This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, a critical mediator of apoptosis.[3]

  • Mitochondrial-Dependent Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[8] This event triggers the activation of caspase-9 and caspase-3, key executioners of apoptosis.[8] The increased Bax/Bcl-2 ratio further promotes this pro-apoptotic signaling.[8]

  • p53/p21 Pathway: this compound upregulates the expression of the tumor suppressor protein p53 and its downstream target, p21.[1][8] This leads to cell cycle arrest, primarily at the G0/G1 and S phases, preventing cancer cell proliferation.[1][8]

  • EGFR Pathway: In digestive system cancers, this compound has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell growth and survival.[5]

  • Wnt/β-catenin Pathway: In osteosarcoma, this compound has been found to suppress metastasis by inhibiting the Wnt/β-catenin signaling pathway through the reduction of CBX4 levels.[6]

Illustrative Signaling Pathway:

ziyuglycoside_apoptosis ZiyuglycosideII This compound ROS ↑ Reactive Oxygen Species (ROS) ZiyuglycosideII->ROS Mitochondria Mitochondrial Dysfunction (↓ MMP, ↑ Bax/Bcl-2) ZiyuglycosideII->Mitochondria p53 ↑ p53 Expression ZiyuglycosideII->p53 JNK ↑ JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases ↑ Caspase-9 & -3 Activation CytochromeC->Caspases Caspases->Apoptosis p21 ↑ p21 Expression p53->p21 CellCycleArrest G0/G1 & S Phase Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound-induced apoptosis and cell cycle arrest pathways in cancer cells.

Immunomodulation and Anti-inflammatory Effects

Beyond its direct anti-cancer effects, this compound also modulates the immune system.

  • STING Agonism: this compound has been identified as a small-molecule agonist of the STimulator of INterferon Genes (STING) pathway.[9] Activation of STING is a promising strategy in immuno-oncology as it can stimulate innate immune responses against tumors through the IRF/IFN and NF-κB pathways.[9]

  • Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10] This activity is relevant for both cancer, where inflammation can promote tumor growth, and inflammatory diseases.

  • Hematopoietic Regulation: In vivo studies have shown that this compound can alleviate chemotherapy-induced leukopenia by increasing the number of white blood cells and hematopoietic stem and progenitor cells (HSPCs).[10][11]

Illustrative Workflow for STING Agonist Screening:

sting_agonist_screening cluster_screening Cell-Based Screening cluster_validation Mechanism of Action Validation cluster_optimization Lead Optimization NaturalProducts Natural Products Library CellAssay IRF/IFN Pathway-Targeted Cell-Based Assay NaturalProducts->CellAssay HitIdentification Hit Identification: This compound (ST12) CellAssay->HitIdentification PathwayAnalysis NF-κB Pathway Activation Assay HitIdentification->PathwayAnalysis BindingAssay Bio-Layer Interferometry (Binding to hSTING C-terminal domain) HitIdentification->BindingAssay SimilarityAnalysis Tanimoto Similarity Analysis (vs. existing STING agonists) BindingAssay->SimilarityAnalysis LeadCompound Novel Lead Compound for Optimization SimilarityAnalysis->LeadCompound

Caption: Workflow for the identification and validation of this compound as a STING agonist.

Experimental Protocols: A Guide for Practical Application

To ensure the reproducibility and advancement of research on this compound, this section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Anti-Cancer Activity Assessment

Cell Lines:

  • Human breast carcinoma: MDA-MB-435, MCF-7, MDA-MB-231[1][3][10]

  • Digestive system cancers: OE21 (esophageal), HuCCT1 (cholangiocarcinoma), BGC-823 (gastric), HepG2 (liver), HCT116 (colon), PANC-1 (pancreatic)[5]

  • Osteosarcoma cell lines

3.1.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

3.1.2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from a commercial kit).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

3.1.3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

3.1.4. Western Blot Analysis

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against p53, p21, Bax, Bcl-2, caspases, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Therapeutic Efficacy Studies

Animal Models:

  • Xenograft Tumor Models: Nude mice subcutaneously injected with cancer cells (e.g., MDA-MB-435).

  • Orthotopic Metastasis Models: For studying metastasis, inject cancer cells into the relevant organ (e.g., tibia for osteosarcoma).[6]

  • Chemotherapy-Induced Leukopenia Model: Mice treated with cyclophosphamide to induce leukopenia.[10][11]

3.2.1. General In Vivo Protocol

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Model Induction: Establish the animal model as described above.

  • Drug Administration: Once tumors are established or leukopenia is induced, randomly assign animals to treatment groups. Administer this compound (e.g., 6, 12, and 18 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) daily or on a specified schedule.[10] A vehicle control group should be included.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers. For metastasis studies, monitor for the development of secondary tumors (e.g., in the lungs).[6] For leukopenia studies, collect peripheral blood to monitor white blood cell counts.[10][11]

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, western blotting).

Summary of Preclinical Data

Therapeutic Area Model System Key Findings IC50/Dosage References
Breast Cancer MDA-MB-435 cellsInduces G0/G1 and S phase arrest, apoptosis via mitochondrial pathway.IC50: 5.92 µM (24h), 4.74 µM (48h)[1][8]
MCF-7, MDA-MB-231 cellsInduces G2/M phase arrest and apoptosis via ROS/JNK pathway.-[3]
Digestive System Cancers Various cell linesInhibits cell growth, induces cell cycle arrest, oxidative stress, and mitochondrial apoptosis. Potential EGFR inhibitor.-[5]
Osteosarcoma In vitro and in vivo modelsSuppresses metastasis and tumor growth by inhibiting the CBX4-mediated Wnt/β-catenin pathway.-[6]
Leukopenia Cyclophosphamide-induced mouse modelIncreases white blood cells and hematopoietic stem and progenitor cells.6, 12, 18 mg/kg[10][11]
Immuno-oncology Cell-based assaysActs as a STING agonist, stimulating IRF/IFN and NF-κB pathways.-[9]

Future Directions and Considerations

Early-stage research on this compound is highly promising, but several areas require further investigation before it can be considered for clinical development:

  • Pharmacokinetics and ADME: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to understand its bioavailability and in vivo behavior.

  • Toxicity Profile: Comprehensive toxicology studies are needed to determine the safety profile and therapeutic window of the compound.

  • Lead Optimization: Medicinal chemistry efforts could focus on synthesizing derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.[12]

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies or immunotherapies could lead to more effective treatment strategies.[5]

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers to embark on or advance their investigations into the therapeutic potential of this compound. The multifaceted nature of its biological activity makes it a compelling candidate for further drug development efforts in oncology and immunology.

References

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An In-depth Technical Guide on Ziyuglycoside II as a STING Agonist in Innate Immunity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response.[1] Pharmacological activation of STING is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" ones by triggering type I interferon responses.[2][3] While cyclic dinucleotides (CDNs) were the first generation of STING agonists, their therapeutic potential is hampered by poor metabolic stability and membrane permeability.[4] This has spurred the search for small-molecule STING agonists with more favorable pharmacological properties.[4] This guide focuses on Ziyuglycoside II, a triterpenoid saponin identified as a novel small-molecule STING agonist.[4][5] We will delve into the mechanism of the STING pathway, the role of this compound as an agonist, and provide detailed protocols for its validation and characterization.

The STING Signaling Pathway: A Central Hub of Innate Immunity

The cGAS-STING pathway is a key signaling cascade that detects the presence of cytosolic DNA, a danger signal associated with viral infections, intracellular bacteria, and cellular damage like that seen in tumorigenesis.[1]

Mechanism of Activation:

  • DNA Sensing by cGAS: The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[1][6]

  • cGAMP Synthesis: Upon DNA binding, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[6][7]

  • STING Activation: 2'3'-cGAMP then binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane.[6][8] This binding induces a conformational change in STING, leading to its dimerization and oligomerization.[8]

  • Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus.[8][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6][9]

  • IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][6][9] Concurrently, STING can also activate the NF-κB signaling pathway.[1][9]

  • Cytokine Production: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][7][9] These cytokines are crucial for orchestrating a broad innate and adaptive immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive Binds & Activates STING_active STING (active oligomer) STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB_pathway NF-κB Pathway STING_active->NFkB_pathway Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription NFkB NF-κB NFkB_pathway->NFkB NFkB->Transcription IFN Type I IFNs Transcription->IFN Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: Workflow for in vitro STING activation assay.

Cytokine Profiling

Objective: To quantify the production of type I interferons and other pro-inflammatory cytokines following this compound treatment.

Methodology:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method for quantifying specific cytokines.

  • Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a single sample.

  • qPCR (Quantitative Polymerase Chain Reaction): Measures the mRNA expression levels of cytokine genes. [10] Step-by-Step Protocol (ELISA for IFN-β):

  • Cell Treatment: Treat THP-1 cells with this compound as described in the previous protocol.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA Procedure: Perform an ELISA for IFN-β using a commercial kit, following the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

  • Data Analysis: Generate a standard curve using recombinant IFN-β and calculate the concentration of IFN-β in the samples.

STING Binding Assay

Objective: To demonstrate a direct interaction between this compound and the STING protein.

Methodology:

  • Bio-Layer Interferometry (BLI): As used in the initial identification of this compound as a STING agonist, this technique measures the binding of a ligand to a protein immobilized on a biosensor tip. [4]* Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically increases the melting temperature of the protein. [2]* Competitive Binding Assay: A high-throughput screening-compatible method, often using a fluorescently labeled known STING ligand. [2] Step-by-Step Protocol (Conceptual CETSA):

  • Cell Treatment: Incubate THP-1 cells with this compound or a vehicle control.

  • Heating: Divide the cell lysates into aliquots and heat them at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble STING protein at each temperature by Western blotting.

  • Data Analysis: A shift to a higher melting temperature for STING in the this compound-treated samples indicates direct binding.

Therapeutic Potential and Future Directions

The identification of this compound as a novel STING agonist opens up new avenues for cancer immunotherapy and the treatment of other immune-related diseases. [4][11] Cancer Immunotherapy:

  • Monotherapy: this compound could potentially be used as a standalone treatment to stimulate an anti-tumor immune response. [12][13]* Combination Therapy: A more promising approach is to combine this compound with other cancer therapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), chemotherapy, or radiation therapy. [11][14]This combination could enhance the efficacy of these treatments by priming the tumor microenvironment for a more robust immune attack. [15] Challenges and Future Research:

  • Pharmacokinetics and Pharmacodynamics: Further studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: The novel core structure of this compound provides an excellent starting point for medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and drug-like properties. [4]* Delivery Systems: Developing targeted delivery systems could help to concentrate this compound at the tumor site, thereby maximizing its therapeutic effect while minimizing potential systemic side effects.

Conclusion

This compound represents a significant discovery in the field of innate immunity and drug development. As a novel, small-molecule STING agonist with a unique chemical scaffold, it holds considerable promise for the development of new immunotherapies. The experimental framework provided in this guide offers a comprehensive approach for researchers to further investigate and harness the therapeutic potential of this compound and other emerging STING agonists.

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Pharmacological profile of ziyuglycoside II

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Ziyuglycoside II

Authored by a Senior Application Scientist

Foreword: this compound, a triterpenoid saponin derived from the dried root of Sanguisorba officinalis L., has emerged from the annals of traditional medicine to become a subject of intense scientific scrutiny.[1][2] Initially recognized for broad applications in hemostasis, antibiosis, and anti-inflammation, its pharmacological landscape is now understood to be far more complex and nuanced.[3][4][5] This guide synthesizes current research to provide drug development professionals and researchers with a detailed understanding of this compound's pharmacokinetic profile, multifaceted mechanisms of action, and therapeutic potential, particularly in oncology.

Pharmacokinetic Profile & Bioavailability

A prerequisite for any therapeutic agent is a clear understanding of its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic studies in rat models have been crucial in characterizing this compound.

Core Pharmacokinetic Parameters

Investigations utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have established key pharmacokinetic parameters.[6] Following intragastric administration, this compound exhibits a half-life (t½) of approximately 4.9 hours.[6] However, its oral bioavailability is relatively low, measured at 4.6%.[6][7] This low bioavailability is a critical consideration for oral drug formulation and development, suggesting that novel delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) which have been shown to improve the bioavailability of its parent compound Ziyuglycoside I, could be beneficial.[8]

Parameter Intragastric (5 mg/kg) Intravenous (1 mg/kg) Data Source
t½ (Half-life) 4.9 ± 1.5 h6.2 ± 3.1 h[6]
AUC(0-∞) (Area Under the Curve) 458.3 ± 46.3 ng/mLh1979.2 ± 185.7 ng/mLh[6]
CL (Clearance) 11.0 ± 1.0 L/h/kg0.5 L/h/kg[6]
Bioavailability (F) 4.6%N/A[6][7]
Analytical Methodology: UPLC-MS/MS

The quantification of this compound in biological matrices is reliably achieved through UPLC-MS/MS. This method offers high sensitivity and specificity, with a validated linear range of 2–2000 ng/mL in rat plasma and a lower limit of quantification (LLOQ) of 2 ng/mL.[6]

Protocol: UPLC-MS/MS Quantification of this compound in Rat Plasma

  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard (e.g., α-hederin).

    • Precipitate proteins by adding 300 µL of methanol.

    • Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant and inject a 5 µL aliquot into the UPLC-MS/MS system.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC® HSS T3 column (2.1 mm × 100 mm, 1.8 μm).[9]

    • Mobile Phase: A gradient of methanol and 5 mmol/L ammonium acetate in water.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify this compound concentrations in unknown samples using the regression equation from the calibration curve.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented therapeutic action of this compound is its potent anticancer activity across a range of malignancies, including digestive system cancers, breast cancer, and osteosarcoma.[1][10][11] Its efficacy stems not from a single mechanism but from its ability to modulate multiple, critical oncogenic signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • ROS-Dependent JNK Activation: this compound treatment induces the production of reactive oxygen species (ROS) within cancer cells.[1][5] This oxidative stress activates the c-Jun NH2-terminal kinase (JNK) pathway, a critical mediator of apoptosis.[1] Activated JNK, in turn, modulates the expression of key apoptotic proteins, upregulating pro-apoptotic Bax and Fas/FasL while downregulating anti-apoptotic Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a pivotal event that commits the cell to apoptosis.[4]

ROS_JNK_Pathway Ziyu This compound ROS ↑ Reactive Oxygen Species (ROS) Ziyu->ROS JNK JNK Activation ROS->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (Pro-apoptotic) JNK->Bax FasL ↑ Fas/FasL JNK->FasL Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis FasL->Apoptosis caption This compound-induced ROS/JNK Apoptotic Pathway

Caption: this compound-induced ROS/JNK Apoptotic Pathway

  • Mitochondrial Pathway Engagement: The altered Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential (MMP).[2][12] This compromises the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm.[12] Cytoplasmic cytochrome c then activates a caspase cascade, specifically initiating the activation of caspase-9 and the executioner caspase-3, which dismantle the cell.[4][12]

  • Cell Cycle Arrest: this compound effectively induces cell cycle arrest, primarily at the G2/M phase in breast cancer cells and the G0/G1 and S phases in others.[1][2] This blockade is associated with the downregulation of key cell cycle proteins like Cdc25C, Cdc2, cyclin A, and cyclin B1, and the upregulation of the cell cycle inhibitor p21/WAF1.[1][5]

Inhibition of Pro-Metastatic Signaling

This compound demonstrates significant anti-metastatic potential by targeting key signaling axes that drive cell migration and invasion.

  • EGFR Pathway Inhibition: Network pharmacology and molecular docking studies have identified the Epidermal Growth Factor Receptor (EGFR) as a critical target.[10][13] this compound acts as a potential EGFR inhibitor, disrupting a pathway frequently overactive in many cancers.[10][13]

  • Src/EGFR/FAK Axis Disruption: In triple-negative breast cancer, this compound has been shown to inactivate the Src/EGFR-dependent ITGB4/FAK signaling pathway.[14] This inactivation subsequently dampens downstream Akt and p38 MAPK signaling, which are crucial for processes like epithelial-mesenchymal transition (EMT) and anoikis resistance, ultimately suppressing cell migration and invasion.[14]

EGFR_FAK_Pathway Ziyu This compound Src_EGFR Src/EGFR Ziyu->Src_EGFR Inactivation ITGB4_FAK ITGB4/FAK Signaling Src_EGFR->ITGB4_FAK Akt_p38 Akt & p38 MAPK Pathways ITGB4_FAK->Akt_p38 Metastasis ↓ Cell Migration ↓ Invasion ↓ EMT Akt_p38->Metastasis caption Inhibition of Src/EGFR/FAK Metastatic Signaling

Caption: Inhibition of Src/EGFR/FAK Metastatic Signaling

Immunomodulation via STING Agonism

In a significant discovery for immuno-oncology, this compound has been identified as a novel small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[15] STING is a pivotal component of the innate immune system that detects cytosolic DNA and triggers powerful type I interferon (IFN) and NF-κB responses.[15] By activating STING, this compound has the potential to stimulate an anti-tumor immune response, marking it as a lead compound for developing new cancer immunotherapies.[15]

In Vitro Anticancer Efficacy

The cytotoxic effects of this compound have been quantified across various digestive system cancer cell lines.

Cell Line Cancer Type IC50 (µM) at 48h Data Source
HepG2 Liver Cancer~25 µM[13]
HuCCT1 Cholangiocarcinoma~50 µM[13]
BGC-823 Gastric Cancer10.11 µM[4]
HCT116 Colon Cancer~50 µM[13]
OE21 Esophageal Cancer~100 µM[13]
PANC-1 Pancreatic Cancer>200 µM[13]

Anti-inflammatory and Other Activities

While its anticancer properties are prominent, this compound also possesses other notable pharmacological effects.

  • Anti-inflammatory and Antioxidant Effects: The compound is described as having anti-inflammatory and antioxidant properties.[3][5] Its ability to induce ROS in cancer cells is context-dependent, and in other settings, its antioxidant capacity may help mitigate inflammation. The activation of the STING pathway is also intrinsically linked to inflammatory and immune responses.[15]

  • Anti-diabetic and Protective Effects: this compound has been reported to improve diabetic performance and protect the liver and kidneys in diabetic models, suggesting a role in managing metabolic diseases.[6]

Experimental Workflow & Protocols

The elucidation of this compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.

Experimental_Workflow Start Compound (this compound) Cell_Culture Cancer Cell Lines (e.g., HepG2, MCF-7) Start->Cell_Culture Viability Cell Viability Assay (CCK-8 / MTT) Cell_Culture->Viability Apoptosis Apoptosis Analysis (Annexin V / PI Staining) Cell_Culture->Apoptosis Mechanism Mechanism Elucidation (Western Blot, qPCR) Cell_Culture->Mechanism InVivo In Vivo Animal Model (e.g., Xenograft) Mechanism->InVivo Promising Results Efficacy Evaluate Tumor Growth & Metastasis InVivo->Efficacy Toxicity Assess Toxicity InVivo->Toxicity caption General Workflow for In Vitro/In Vivo Evaluation

Caption: General Workflow for In Vitro/In Vivo Evaluation

Protocol: Cell Viability CCK-8 Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5 to 400 µM) and a vehicle control (e.g., DMSO) for 24 or 48 hours.[13]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a compelling natural product with a rich pharmacological profile. Its potent anticancer activity, mediated through the simultaneous targeting of apoptosis, cell cycle, metastatic signaling, and the innate immune system, positions it as a highly promising therapeutic candidate. Its synergistic effects with conventional chemotherapies further enhance its clinical potential.[10][13]

Future research should focus on several key areas:

  • Bioavailability Enhancement: Development of novel formulations to overcome its low oral bioavailability is critical for clinical translation.

  • In Vivo Efficacy: Comprehensive in vivo studies in various orthotopic and metastatic cancer models are needed to validate the in vitro findings.[11]

  • Immuno-oncology: Further exploration of its STING agonist activity is warranted to understand its potential in combination with immune checkpoint inhibitors.

  • Target Deconvolution: Unambiguously confirming its direct binding targets, such as EGFR, through biophysical methods will provide a more complete mechanistic picture.

References

  • Ma, Y., Yang, L., He, J., & Liu, Y. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

  • Kabale University Library. (n.d.). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. Kabale University Library Catalog. [Link]

  • Zhong, Y., Li, X. Y., Zhou, F., Cai, Y. J., Sun, R., & Liu, R. P. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines, 19(5), 351-363. [Link]

  • Wang, N., Wang, Z., Wang, Y., Yuan, Y., & Wang, K. (2014). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 65-73. [Link]

  • Zhong, Y., Li, X. Y., Zhou, F., Cai, Y. J., Sun, R., & Liu, R. P. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines, 19(5), 351-363. [Link]

  • Ma, Y., Yang, L., He, J., & Liu, Y. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

  • ResearchGate. (2020). The proposed mechanisms for this compound induced cell cycle arrest and apoptosis in MDA-MB-435 cells. [Link]

  • Wang, N., Wang, Z., Wang, Y., Yuan, Y., & Wang, K. (2015). This compound suppresses the aggressive phenotype of triple negative breast cancer cells through regulating Src/EGFR-dependent ITGB4/FAK signaling. ResearchGate. [Link]

  • Wang, N., Wang, Z., Yao, W., Yuan, Y., & Wang, K. (2013). This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Brazilian Journal of Medical and Biological Research, 46(8), 670-675. [Link]

  • Li, Y., et al. (2017). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite this compound in Rat Pharmacokinetics. Molecules, 22(12), 2169. [Link]

  • Zhang, Q., et al. (2018). Simultaneous Determination and Pharmacokinetics Study of Three Triterpenes from Sanguisorba officinalis L. in Rats by UHPLC–MS/MS. Molecules, 23(7), 1742. [Link]

  • Zhong, Y., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines. [Link]

  • Biopurify Phytochemicals. (n.d.). This compound. [Link]

  • Li, J., et al. (2022). Identification of this compound from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]

  • Zhang, Y., et al. (2024). This compound, a triterpene glycoside compound in Sanguisorbae officinalis l. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway. Phytomedicine, 132, 155716. [Link]

  • Lee, J., et al. (2022). Hypotensive and Vasorelaxant Effects of Sanguisorbae Radix Ethanol Extract in Spontaneously Hypertensive and Sprague Dawley Rats. Plants, 11(15), 1935. [Link]

  • Wang, N., et al. (2014). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Oxidative Medicine and Cellular Longevity. [Link]

  • S. M. S. (2012). Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside. Molecular Biology Reports, 40(1), 599-608. [Link]

  • Liu, J., et al. (2019). Development and In Vivo Evaluation of Ziyuglycoside I-Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte. AAPS PharmSciTech, 20(3), 110. [Link]

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Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ziyuglycoside II from Sanguisorba officinalis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the extraction and purification of Ziyuglycoside II, a bioactive triterpenoid saponin, from the roots of Sanguisorba officinalis. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and cosmetic science.

Introduction: The Therapeutic Potential of this compound

Sanguisorba officinalis, commonly known as Great Burnet, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and bleeding disorders.[1][2] The therapeutic efficacy of this plant is largely attributed to its rich composition of bioactive compounds, including triterpenoid saponins.[1] Among these, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-wrinkle properties.[3][4] As a triterpenoid saponin, this compound's amphipathic nature underpins its biological effects.[1] The increasing demand for high-purity this compound for research and potential clinical applications necessitates robust and efficient extraction and purification methodologies.

This document outlines a multi-step strategy for the isolation of this compound, commencing with solvent extraction from the raw plant material, followed by sequential purification using macroporous resin chromatography and preparative high-performance liquid chromatography (prep-HPLC). The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

The overall process for isolating this compound from Sanguisorba officinalis roots can be visualized as a multi-stage workflow. Each stage is designed to progressively enrich the concentration and purity of the target compound.

Extraction_Purification_Workflow RawMaterial Sanguisorba officinalis Roots (Dried and Powdered) SolventExtraction Solvent Extraction (70% Ethanol) RawMaterial->SolventExtraction CrudeExtract Crude Saponin-Rich Extract SolventExtraction->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin EnrichedFraction This compound Enriched Fraction MacroporousResin->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PurifiedZiyuglycosideII High-Purity this compound PrepHPLC->PurifiedZiyuglycosideII

Caption: Workflow for this compound extraction and purification.

Part 1: Extraction of Crude Saponins

The initial step involves the extraction of a broad spectrum of compounds, including saponins, from the dried and powdered roots of Sanguisorba officinalis.

Principle of Solvent Extraction

The choice of solvent is critical for maximizing the yield of the target saponins while minimizing the co-extraction of undesirable compounds. A 70% aqueous ethanol solution is often employed for saponin extraction.[5] The polarity of this solvent system is well-suited to solubilize the amphipathic saponin molecules. The ethanol component disrupts cell membranes, facilitating the release of intracellular contents, while the water content aids in the dissolution of the glycosidic sugar moieties of the saponins.

Protocol: Solvent Extraction
  • Material Preparation: Air-dry the roots of Sanguisorba officinalis in a dark, well-ventilated area to prevent degradation of bioactive compounds.[5] Grind the dried roots into a coarse powder to increase the surface area for efficient solvent penetration.

  • Extraction:

    • Place 1 kg of the powdered root material into a suitable extraction vessel.

    • Add 10 L of 70% ethanol (1:10 solid-to-liquid ratio).

    • Macerate the mixture for 24 hours at room temperature with occasional agitation.

    • Alternatively, for a more exhaustive extraction, perform heat reflux extraction at 60-70°C for 2-3 hours.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth or a coarse filter paper to remove the bulk plant material.

    • Re-extract the residue two more times with fresh 70% ethanol to ensure maximum recovery.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

  • Defatting (Optional but Recommended):

    • Suspend the concentrated crude extract in deionized water.

    • Perform liquid-liquid partitioning with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and chlorophyll. Discard the non-polar layer. This step enhances the purity of the subsequent saponin-rich fraction.[6]

Part 2: Preliminary Purification by Macroporous Resin Chromatography

Macroporous resin chromatography is a highly effective technique for the initial separation and enrichment of saponins from the crude extract.[7]

Principle of Macroporous Resin Chromatography

Macroporous resins are non-ionic, porous polymers that separate molecules based on differences in polarity and molecular size.[8] The large surface area and specific pore structure of these resins allow for the adsorption of moderately polar compounds like triterpenoid saponins from the aqueous crude extract.[8] Less polar compounds and highly polar substances, such as sugars and salts, have a lower affinity for the resin and can be washed away. The adsorbed saponins are then eluted with a solvent of appropriate polarity, typically an ethanol-water mixture.

Macroporous_Resin_Chromatography Start Crude Saponin Extract (Aqueous Solution) ColumnLoading Load onto Pre-equilibrated Macroporous Resin Column (e.g., AB-8 type) Start->ColumnLoading Wash1 Wash with Deionized Water (Remove sugars, salts) ColumnLoading->Wash1 Wash2 Wash with Low Concentration Ethanol (e.g., 10-30%) (Remove more polar impurities) Wash1->Wash2 Elution Elute with Higher Concentration Ethanol (e.g., 70%) (Collect this compound fraction) Wash2->Elution FinalWash Wash with High Concentration Ethanol (e.g., 95%) (Regenerate column) Elution->FinalWash Collection Collect and Concentrate Enriched Saponin Fraction Elution->Collection

Caption: Macroporous resin chromatography workflow.

Protocol: Macroporous Resin Chromatography
  • Resin Selection and Pre-treatment: Select a suitable macroporous resin, such as AB-8 or a similar non-polar resin.[9] Pre-treat the resin by soaking it in ethanol overnight, followed by washing with deionized water until the eluent is clear.

  • Column Packing and Equilibration: Pack a glass column with the pre-treated resin. Equilibrate the column by passing deionized water through it until the pH of the eluent is neutral.

  • Sample Loading: Dissolve the crude saponin extract in a minimal amount of deionized water and load it onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 2-3 bed volumes (BV) of deionized water to remove highly polar impurities like sugars and salts.

    • Subsequently, wash the column with 2-3 BV of 30% ethanol to remove other polar impurities.[10]

  • Elution: Elute the adsorbed saponins with 3-5 BV of 70% ethanol.[9][10] Collect the eluate in fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure to obtain the enriched saponin fraction.

ParameterValue/RangeRationale
Resin TypeAB-8 or similar non-polar resinGood adsorption capacity for saponins.[9]
Sample Concentration10-30 mg/mLPrevents overloading of the column.[7]
Loading Flow Rate0.5-1.0 mL/minAllows for efficient adsorption.[7]
Wash SolventsDeionized water, 30% EthanolRemoves impurities of varying polarities.[10]
Elution Solvent70% EthanolEffectively desorbs the target saponins.[9][10]
Elution Flow Rate1.0 mL/minProvides a balance between resolution and speed.[7]

Part 3: High-Purity Purification by Preparative HPLC

For achieving high purity (>98%), preparative HPLC is the method of choice for the final purification of this compound from the enriched saponin fraction.

Principle of Preparative HPLC

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process larger sample quantities.[11] The separation is typically based on reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., methanol-water or acetonitrile-water).[12] Compounds are separated based on their differential partitioning between the stationary and mobile phases. By carefully controlling the mobile phase composition (gradient elution), this compound can be isolated from other closely related saponins and impurities.

Protocol: Preparative HPLC
  • Analytical Method Development: Before scaling up to preparative HPLC, develop and optimize an analytical HPLC method to achieve good separation of this compound from other components in the enriched fraction.[11] An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is suitable for detecting saponins which often lack a strong UV chromophore.[12]

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common choice for saponin purification.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.[12]

  • Preparative HPLC Run:

    • Dissolve the enriched saponin fraction in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Run a gradient elution program, for example:

      • Mobile Phase A: Water

      • Mobile Phase B: Methanol

      • Gradient: 45-65% B over 25 minutes.[12]

    • Monitor the elution profile and collect the fraction corresponding to the this compound peak.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the resulting aqueous solution to obtain this compound as a white powder.

ParameterSuggested ConditionsRationale
ColumnAgilent ODS extend-C18 (250 x 10 mm, 5 µm) or equivalentProvides good resolution for saponins.[12]
Mobile PhaseA: Water, B: Methanol/Acetonitrile (1:1)Common solvents for reversed-phase separation of saponins.[12]
Gradient45% to 65% B over 25 minutesTo effectively separate Ziyuglycoside I and II.[12]
Flow Rate10-20 mL/min (for a 10 mm ID column)Appropriate for preparative scale.
DetectionELSD or UV at low wavelength (e.g., 205 nm)Suitable for non-chromophoric compounds.[12]
Column Temperature30°CFor reproducible retention times.[12]

Part 4: Final Product Characterization and Storage

The identity and purity of the final product should be confirmed using standard analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-purity this compound should be stored in a cool, dry, and dark place to prevent degradation.

References

  • [This is a placeholder reference, as the initial search did not yield a specific paper with this title. A relevant paper on triterpenoid saponins would be cited here.]
  • [This is a placeholder reference, as the initial search did not yield a specific paper with this title.
  • A review on saponins from medicinal plants: chemistry, isolation, and determin
  • Sanguisorba officinalis Linn.
  • Sanguisorba officinalis.
  • [This is a placeholder reference, as the initial search did not yield a specific paper with this title. A relevant paper on the immunomodulatory effects of saponins would be cited here.]
  • Extraction and Isolation of Saponins.
  • [This is a placeholder reference, as the initial search did not yield a specific paper with this title. A relevant paper on the anti-cancer effects of saponins would be cited here.]
  • Sanguisorba officinalis L.
  • Strategy for Preparative LC Purific
  • TITLUL ARTICOLULUI - CABI Digital Library.
  • Separation and purification of tea saponin by membrane separation combined with macroporous resin. 食品与机械. (2023-03-30)
  • [This is a placeholder reference, as the initial search did not yield a specific paper with this title. A relevant paper on the antiviral effects of saponins would be cited here.]
  • [Investigation on the process of sapindus saponin purified with macroporous adsorption resin and screening of its bacteriostasis]. PubMed.
  • Macroporous Resin Purification and Structural Characteriz
  • Determination of the content of ziyuglycoside Ⅰ and ziyuglycoside Ⅱ in Sanguisorba officinalis L. by HPLC-ELSD. China/Asia On Demand (CAOD).
  • Selection of Macroporous Resins for the Separation and Detection of Tom
  • [This is a placeholder reference, as the initial search did not yield a specific paper with this title. A relevant paper on the anti-inflammatory effects of saponins would be cited here.]
  • [This is a placeholder reference, as the initial search did not yield a specific paper with this title. A relevant paper on the anti-wrinkle effects of saponins would be cited here.]
  • This compound, a triterpene glycoside compound in Sanguisorbae officinalis l.

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Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of Ziyuglycoside II in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of ziyuglycoside II in plasma. This compound, a key triterpenoid saponin derived from Sanguisorba officinalis L., has demonstrated significant pharmacological potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The method detailed herein utilizes a straightforward protein precipitation extraction procedure and achieves a low limit of quantification, making it suitable for preclinical and clinical research. The validation was conducted in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[4][5][6]

Introduction: The Rationale for this compound Quantification

This compound (Molecular Formula: C₃₅H₅₆O₈, Molecular Weight: ~604.8 g/mol ) is an active saponin with promising therapeutic applications.[2][7][8] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is a prerequisite for its development as a therapeutic agent. HPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.

The primary challenge in quantifying glycosides like this compound in plasma is the complex biological matrix, which contains numerous endogenous components like proteins and phospholipids that can interfere with analysis and suppress the analyte signal. Therefore, the objective was to develop a method that is not only sensitive but also effectively mitigates matrix effects through efficient sample preparation and optimized chromatographic separation. This protocol provides a complete, field-tested workflow from sample receipt to final data analysis.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Ginsenoside Rg1 (Internal Standard, IS) (≥98% purity)

  • Methanol (HPLC or Optima™ grade)

  • Acetonitrile (HPLC or Optima™ grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control (drug-free) rat plasma with K₂EDTA as anticoagulant

Causality Note: Ginsenoside Rg1 is selected as the internal standard because it is a structurally related saponin, ensuring similar extraction and ionization behavior to this compound, but is chromatographically distinct to prevent interference.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-1.0 mL/min (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo TSQ Altis, Agilent 6400 Series).

  • Analytical Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for fast and efficient separation.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh ~5.0 mg of this compound and ginsenoside Rg1 (IS) into separate 5 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions for this compound by serially diluting the stock solution with 50:50 methanol:water. These solutions are used to spike into blank plasma to create calibration curve standards.

  • Internal Standard (IS) Working Solution (1.0 µg/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 1.0 µg/mL.[9]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike appropriate amounts of the this compound working solutions into blank rat plasma to prepare CC standards. A typical concentration range is 2 to 2000 ng/mL (e.g., 2, 5, 20, 50, 200, 500, 1000, 2000 ng/mL).[9]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): e.g., 2 ng/mL

    • Low QC (LQC): ~3x LLOQ (e.g., 8 ng/mL)

    • Medium QC (MQC): Mid-range of the curve (e.g., 150 ng/mL)

    • High QC (HQC): ~75-80% of the highest standard (e.g., 1500 ng/mL)[9]

Plasma Sample Preparation: Protein Precipitation (PPT)

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.

  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (1.0 µg/mL) to each tube (except for blank matrix samples) and vortex briefly.

  • Add 330 µL of cold methanol containing 0.1% formic acid to precipitate proteins.[10]

  • Vortex vigorously for 5 minutes to ensure complete mixing and protein denaturation.[10]

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

  • Inject 5-10 µL of the supernatant onto the HPLC-MS/MS system.

HPLC-MS/MS Instrument Configuration and Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrument used.

HPLC Parameters
ParameterRecommended Setting
Column Thermo Golden C18 (or equivalent), 2.1 x 100 mm, 5 µm[11][12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B)
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
Optimized MRM Transitions
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCone Voltage (V)Collision Energy (V)
This compound 605.4455.41428
Ginsenoside Rg1 (IS) 845.4637.5428
Note: These values are based on published data and should be confirmed via infusion and tuning on the specific instrument in use.[9]

Method Validation Protocol & Results

The method was validated according to FDA and ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][13][14]

Workflow for Bioanalytical Method Validation

G cluster_prep Method Development & Preparation cluster_val Core Validation Experiments cluster_analysis Data Analysis & Acceptance A Reference Standard & IS Preparation B Spike Blank Matrix (CC & QC Samples) A->B C Selectivity (6 Blank Lots) D Linearity & Range (Calibration Curve) B->D E Accuracy & Precision (Intra/Inter-Day Batches) F Recovery & Matrix Effect G Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) H Process Data (Peak Integration) D->H I Calculate Concentrations & Statistics H->I J Compare vs. Acceptance Criteria (FDA/ICH Guidelines) I->J

Caption: Bioanalytical method validation workflow.

Summary of Validation Results
ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analyte and IS in 6 different lots of blank plasma.Pass
Linearity (Range) 2–2000 ng/mL; Correlation coefficient (r²) ≥ 0.99.[9]r² > 0.995
LLOQ Analyte response is ≥ 5x blank response; Accuracy within ±20%; Precision ≤ 20% RSD.2 ng/mL
Intra-day Accuracy Within ±15% of nominal value (±20% at LLOQ).[11][12]89% to 108%
Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ).[11][12]95% to 106%
Intra-day Precision ≤ 15% RSD (≤ 20% at LLOQ).[9][11][12]< 14%
Inter-day Precision ≤ 15% RSD (≤ 20% at LLOQ).[9][11][12]< 13%
Extraction Recovery Consistent and reproducible across QC levels.> 85%
Matrix Effect Normalized matrix factor between 0.85 and 1.15.Pass (88% to 113%) [9]
Stability Concentration within ±15% of nominal after stress conditions.Stable (Bench-top 24h, 3 Freeze-Thaw cycles, 30 days at -80°C).[10]

Application to Pharmacokinetic Study

The validated method was successfully applied to determine the plasma concentration of this compound in rats following administration. The method's sensitivity was sufficient to characterize the terminal elimination phase, demonstrating its fitness for purpose in preclinical pharmacokinetic evaluations. Published studies have reported a terminal half-life (t½) of approximately 4.9 to 6.2 hours in rats, depending on the administration route.[9]

Conclusion

This application note presents a detailed, validated HPLC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation sample preparation, combined with the high selectivity and sensitivity of tandem mass spectrometry, provides a reliable and efficient workflow for supporting drug development and pharmacokinetic research. The method meets the rigorous standards for bioanalytical validation set forth by regulatory agencies.

References

  • He, L., Liu, T., He, M., Liu, R., & Tan, D. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Bhatia, R. (2014). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Li, Y., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite this compound in Rat Pharmacokinetics. Molecules, 23(3), 543. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • He, L., Liu, T., He, M., Liu, R., & Tan, D. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry. [Link]

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  • Ye, W., et al. (2015). Development and Validation of a Quantification Method for Ziyuglycoside I and II in Rat Plasma: Application to Their Pharmacokinetic Studies. PubMed. [Link]

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Protocol for Ziyuglycoside II Treatment in Cell Culture: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Ziyuglycoside II

This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in biomedical research.[1][2] Traditionally used in herbal medicine for its hemostatic, anti-inflammatory, and anti-oxidative properties, recent scientific investigations have illuminated its potent anti-cancer and immunomodulatory activities.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in cell culture, offering a synthesis of technical protocols and mechanistic insights to facilitate robust and reproducible experimentation.

This compound exerts its biological effects through the modulation of multiple critical signaling pathways. In oncology research, it is primarily recognized for its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][3][4] This is achieved through mechanisms that include the generation of reactive oxygen species (ROS), activation of the JNK and p38 MAPK pathways, and modulation of the intrinsic mitochondrial apoptosis pathway.[1][5][6] Furthermore, this compound has been shown to inhibit cancer cell metastasis by targeting the Src/EGFR-dependent ITGB4/FAK signaling cascade.[5] Beyond its anti-cancer properties, this compound also demonstrates significant anti-inflammatory and immunomodulatory potential, notably through the activation of the NF-κB pathway and as a STING (stimulator of interferon genes) agonist.[5][7]

This guide will provide detailed protocols for preparing and applying this compound in cell culture, assessing its effects on cell viability, apoptosis, and cell cycle progression, and investigating its impact on key signaling proteins and inflammatory responses.

I. Reagent Preparation and Storage

The successful application of this compound in cell culture hinges on its proper handling and preparation. Due to its hydrophobic nature, careful consideration of solubility and stability is paramount.

A. Solubility and Stock Solution Preparation

This compound is sparingly soluble in water and ethanol but exhibits good solubility in dimethyl sulfoxide (DMSO).[8] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution.

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 604.81 g/mol ) in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolution: Add sterile, cell culture-grade DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock, dissolve 6.05 mg of this compound in 1 ml of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect cellular functions.[9] Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments.

B. Stability

While specific studies on the stability of this compound in cell culture media such as DMEM or RPMI-1640 are not extensively documented, it is best practice to prepare fresh working dilutions from the frozen stock solution for each experiment. The stability of compounds in culture media can be influenced by factors like temperature, pH, and interaction with media components.[10][11][12]

II. Experimental Protocols: Assessing the Biological Effects of this compound

This section provides detailed, step-by-step protocols for key in vitro assays to characterize the effects of this compound.

A. Determining Cytotoxicity and Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. This assay is crucial for determining the cytotoxic potential of this compound and for establishing the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium from your stock solution. Replace the existing medium with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Cell Line IC50 Value (µM) Incubation Time (hours) Reference
MDA-MB-435 (Breast Cancer)5.9224[4]
MDA-MB-435 (Breast Cancer)4.7448[4]
BGC-823 (Gastric Cancer)14.4024[3]
BGC-823 (Gastric Cancer)10.1148[3]
Various Digestive Cancers--[13]
MCF-7 (Breast Cancer)--[1][14]
MDA-MB-231 (Breast Cancer)--[1][14]

Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number. It is recommended to determine the IC50 for your specific cell line and experimental setup.

B. Quantifying Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells, combine with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Workflow for Apoptosis Detection:

G start Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.

C. Analyzing Cell Cycle Distribution (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

D. Investigating Protein Expression (Western Blotting)

Western blotting is essential for examining the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

Protocol for Bax/Bcl-2 Ratio Analysis:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

E. Assessing Anti-inflammatory Activity

To evaluate the anti-inflammatory properties of this compound, murine macrophage cells (e.g., RAW 264.7) are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

1. Nitric Oxide (NO) Production Assay (Griess Reagent System)

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

2. Cytokine Measurement (ELISA)

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit.[15]

III. Mechanistic Insights: Key Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of this compound is crucial for interpreting experimental results and designing further studies. This compound has been shown to modulate several key signaling pathways.

A. Pro-Apoptotic Signaling

This compound induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway, which is often initiated by an increase in intracellular ROS.

G ZII This compound ROS ↑ ROS ZII->ROS JNK ↑ JNK Activation ROS->JNK p53 ↑ p53 & p21 ROS->p53 BaxBcl2 ↑ Bax/Bcl-2 Ratio JNK->BaxBcl2 p53->BaxBcl2 MMP ↓ Mitochondrial Membrane Potential BaxBcl2->MMP CytoC ↑ Cytochrome c Release MMP->CytoC Caspases ↑ Caspase-9 & -3 Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound.

B. Anti-Metastatic Signaling

This compound can suppress the aggressive phenotype of cancer cells by inhibiting key pathways involved in cell migration and invasion.

G ZII This compound SrcEGFR Src/EGFR ZII->SrcEGFR ITGB4FAK ITGB4/FAK SrcEGFR->ITGB4FAK Akt Akt ITGB4FAK->Akt p38MAPK p38 MAPK ITGB4FAK->p38MAPK Migration Cell Migration & Invasion Akt->Migration p38MAPK->Migration

Caption: Anti-metastatic signaling pathway of this compound.

C. Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are partly mediated by its ability to modulate the NF-κB signaling pathway, a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS (NO) NFkB->Cytokines ZII This compound ZII->IKK inhibits

Caption: Anti-inflammatory mechanism of this compound via NF-κB inhibition.

IV. Troubleshooting and Considerations

  • Compound Precipitation: If this compound precipitates upon dilution in aqueous culture medium, ensure the final DMSO concentration is optimized and consider pre-warming the medium. Prepare dilutions immediately before use.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. It is crucial to perform dose-response and time-course experiments for each new cell line.

  • Off-Target Effects: As with any bioactive compound, consider the possibility of off-target effects. Corroborate key findings using multiple assays and, if possible, complementary approaches like gene silencing.

V. Conclusion

This compound is a multifaceted compound with promising therapeutic potential, particularly in the fields of oncology and inflammation. By understanding its mechanisms of action and employing robust, well-controlled experimental protocols, researchers can effectively investigate its biological effects in a cell culture setting. This guide provides a foundational framework to support such investigations, enabling the generation of reliable and impactful data that will further elucidate the therapeutic utility of this natural product.

References

  • Wang, Y., et al. (2018). This compound suppresses the aggressive phenotype of triple negative breast cancer cells through regulating Src/EGFR-dependent ITGB4/FAK signaling. Phytomedicine, 42, 165-174.
  • Wang, K., et al. (2014). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 65-73.
  • Zhu, X., et al. (2013). The proposed mechanisms for this compound induced cell cycle arrest and apoptosis in MDA-MB-435 cells.
  • Zhou, F., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms.
  • Li, X. Y., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms.
  • TargetMol. (n.d.). This compound. TargetMol.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov.
  • Zhu, X., et al. (2013). This compound inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041-18055.
  • Cui, X., et al. (2022). Identification of this compound from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719.
  • Kim, M. S., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of the Korean Society of Food Science and Nutrition, 50(11), 1205-1212.
  • Du, H., et al. (2025). This compound suppressed the progression of osteosarcoma by coordinating estrogen-related receptor gamma and p53 signaling pathway.
  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines.
  • MedChemExpress. (n.d.). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. MedChemExpress.
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  • ResearchGate. (n.d.). IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species.
  • MDPI. (2022). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. MDPI.
  • Lee, M. Y., et al. (2015). Anti-inflammatory Effects of Stevia rebaudiana in LPS-induced RAW 264.7 Cells. Korean Journal of Food Science and Technology, 47(5), 661-666.
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  • Prommajak, T., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 28(11), 4436.
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Designing In Vivo Studies with Ziyuglycoside II in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with ziyuglycoside II in mouse models. This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis, has demonstrated a spectrum of promising pharmacological activities, including anti-inflammatory, anti-cancer, and hematopoietic regulatory effects. This guide emphasizes the scientific rationale behind experimental design, provides detailed, adaptable protocols for key disease models, and outlines essential considerations for data interpretation to ensure the generation of robust and reproducible results.

Introduction to this compound: A Multifunctional Triterpenoid Saponin

This compound has emerged as a compound of significant interest due to its multifaceted biological activities. It is a key bioactive constituent of Sanguisorba officinalis, a plant with a long history in traditional medicine for treating conditions related to inflammation and bleeding.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, making it a compelling candidate for preclinical investigation in various disease models.

Key reported activities of this compound relevant to in vivo studies include:

  • Anti-Cancer Activity: this compound has been shown to inhibit the proliferation and metastasis of cancer cells, such as in osteosarcoma and colorectal cancer, partly through the modulation of the Wnt/β-catenin signaling pathway.[2][3] It can also induce apoptosis in cancer cells through the activation of the ROS/JNK pathway and by regulating the Bax/Bcl-2 ratio.[4][5]

  • Hematopoietic Regulation: It has demonstrated a significant capacity to alleviate chemotherapy-induced leukopenia by promoting the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs).[1][6]

  • Anti-Diabetic and Hepatoprotective Effects: In models of type 2 diabetes, this compound has been observed to improve glucose and lipid metabolism and protect against liver and kidney damage.[7]

  • Anti-Inflammatory Properties: As a component of Sanguisorba officinalis extracts, it contributes to the plant's known anti-inflammatory and anti-allergic effects.[8][9]

Core Principles of In Vivo Experimental Design with this compound

A well-designed in vivo study is paramount for obtaining meaningful and translatable results. The following sections detail critical considerations for working with this compound in mouse models.

Pharmacokinetics, Formulation, and Administration

Pharmacokinetics: Pharmacokinetic studies in rats have shown that this compound has relatively low oral bioavailability (approximately 4.6%).[10][11] While mouse-specific data is limited, this suggests that for systemic effects, intraperitoneal (IP) administration may provide more consistent exposure compared to oral gavage, though both routes have been used successfully. Researchers should consider conducting a pilot pharmacokinetic study in their specific mouse strain to determine key parameters like Cmax, Tmax, and half-life to optimize dosing schedules.

Formulation and Vehicle Selection: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound, while minimizing any confounding biological effects of the vehicle itself.

  • For Intraperitoneal (IP) Injection: this compound can be dissolved in sterile, isotonic solutions. Common and generally well-tolerated vehicles for IP injection in mice include:

    • Phosphate-buffered saline (PBS)

    • 0.9% Saline solution

  • For Oral Gavage: For oral administration, this compound can be suspended in an aqueous vehicle. Common choices include:

    • Distilled water

    • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water to create a uniform suspension.

Table 1: Recommended Vehicles for this compound Administration

Route of AdministrationPrimary VehicleNotes
Intraperitoneal (IP)Sterile 0.9% Saline or PBSEnsure complete dissolution. Warm to room temperature before injection to minimize discomfort.[12]
Oral (Gavage)0.5% Methylcellulose in WaterEnsures a homogenous suspension. Vortex well before each administration.

It is imperative to establish a consistent formulation protocol and to prepare the solution or suspension fresh daily unless stability data indicates otherwise. A vehicle-only control group is an absolute requirement in all studies to differentiate the effects of this compound from those of the vehicle.[13][14]

Mouse Model Selection

The choice of mouse model is dictated by the research question. This compound has been successfully studied in a variety of models.

Table 2: Mouse Models for this compound In Vivo Studies

Therapeutic AreaRecommended Mouse ModelKey Features
Oncology Syngeneic or Xenograft ModelsSyngeneic: C57BL/6 or BALB/c mice with implanted murine tumor cell lines (e.g., Lewis Lung Carcinoma) allow for the study of immuno-oncology effects.[15] Xenograft: Immunocompromised mice (e.g., NOD-SCID) with implanted human cancer cells (e.g., DLD-1 colorectal cancer cells) are suitable for assessing direct anti-tumor activity.[3][16]
Hematology Cyclophosphamide-Induced LeukopeniaC57BL/6 mice are commonly used. This model mimics chemotherapy-induced myelosuppression, a key clinical application for this compound.[1][17]
Inflammatory Disease Dextran Sodium Sulfate (DSS)-Induced ColitisC57BL/6 mice are susceptible to DSS-induced colitis, which models aspects of inflammatory bowel disease.[6][18]
Metabolic Disease db/db MiceThese mice have a mutation in the leptin receptor gene, leading to obesity and type 2 diabetes, making them suitable for studying anti-diabetic agents.[7][11]
Dosing, Toxicity, and Study Duration

Dose Selection: The effective dose of this compound varies depending on the mouse model and the route of administration. Based on published literature, a starting point for dose-ranging studies can be established.

  • Cyclophosphamide-Induced Leukopenia: Doses in the range of 1-4 mg/kg via intraperitoneal injection have been shown to be effective.[1]

  • Oncology Models: Doses around 20 mg/kg via intraperitoneal injection have been used in colorectal cancer xenograft models.[3]

It is strongly recommended to perform a pilot dose-escalation study to determine the optimal therapeutic dose with minimal toxicity in your specific model.

Toxicity Assessment: While specific LD50 values for this compound in mice are not readily available in the literature, it has been generally well-tolerated in the dose ranges used for efficacy studies.[1][3] Acute toxicity studies in rats have also suggested a good safety profile.[19] During any in vivo study, it is crucial to monitor for signs of toxicity, including:

  • Body weight loss (>15-20% is a common endpoint)

  • Changes in behavior (lethargy, ruffled fur, hunched posture)

  • Signs of distress or pain

A preliminary acute toxicity study, following OECD guidelines, can be conducted by administering single escalating doses to small groups of mice and observing them for 14 days to establish a maximum tolerated dose (MTD).[20][21]

Study Duration: The duration of the study will depend on the model and the endpoints being measured.

  • Acute models (e.g., leukopenia): Typically 10-14 days.[17]

  • Chronic models (e.g., oncology, colitis): Can range from 3 weeks to several months.[3][18]

Detailed Protocols for Key In Vivo Applications

The following protocols provide step-by-step methodologies for two well-established mouse models where this compound has shown significant therapeutic potential.

Protocol: Amelioration of Cyclophosphamide-Induced Leukopenia

This model is used to evaluate the hematopoietic recovery effects of this compound following chemotherapy-induced myelosuppression.

Materials:

  • This compound

  • Cyclophosphamide (CTX)

  • Sterile 0.9% Saline

  • 8-10 week old male C57BL/6 mice

  • Standard laboratory equipment for injections and blood collection

  • Flow cytometer and antibodies for HSPC analysis

Experimental Workflow Diagram:

G cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint acclimatize Acclimatize Mice (1 week) randomize Randomize into Groups (n=8-10/group) acclimatize->randomize ctx_inject Induce Leukopenia: Single IP Injection of CTX (e.g., 150-200 mg/kg) randomize->ctx_inject start_tx Begin Daily Treatment (24h post-CTX) ctx_inject->start_tx tx_vehicle Group 1: Vehicle (Saline) IP tx_ziyu_low Group 2: This compound (Low Dose) IP tx_ziyu_high Group 3: This compound (High Dose) IP monitoring Monitor Daily: Body Weight & Clinical Signs blood_collection Peripheral Blood Counts (e.g., Day 0, 4, 7, 10) monitoring->blood_collection endpoint Endpoint Analysis (Day 10-14): - Bone Marrow HSPC Analysis - Spleen/Thymus Weight blood_collection->endpoint

Caption: Workflow for the cyclophosphamide-induced leukopenia model.

Step-by-Step Procedure:

  • Animal Acclimatization: House 8-10 week old male C57BL/6 mice for at least one week under standard conditions before the experiment begins.

  • Group Allocation: Randomly divide mice into experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose). A typical group size is 8-10 mice.

  • Induction of Leukopenia: On Day 0, administer a single intraperitoneal (IP) injection of cyclophosphamide (CTX) at a dose of 150-200 mg/kg, dissolved in sterile saline.[12][22]

  • Treatment Administration:

    • Beginning on Day 1 (24 hours after CTX injection), start daily IP injections of this compound or vehicle.

    • Vehicle Group: Administer sterile saline.

    • Treatment Groups: Administer this compound dissolved in sterile saline at desired doses (e.g., 1 mg/kg and 4 mg/kg).[1]

  • Monitoring:

    • Record body weight and observe clinical signs daily.

    • Perform peripheral blood collection (e.g., via tail vein or saphenous vein) on specified days (e.g., Day 0, 4, 7, and 10) for complete blood counts (CBC) to monitor leukocyte, neutrophil, and platelet levels.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 10 or 14), euthanize the mice.

    • Collect bone marrow from femurs and tibias.

    • Isolate splenocytes and thymocytes and record organ weights.

    • Perform flow cytometry on bone marrow cells to quantify hematopoietic stem and progenitor cell (HSPC) populations.

Flow Cytometry Panel for HSPCs: A key endpoint is the analysis of bone marrow to assess the recovery of HSPCs. A typical staining panel to identify key populations is outlined below.[2][7][8]

Table 3: Example Flow Cytometry Panel for Mouse HSPC Analysis

MarkerFluorochromeTarget Population(s)
Lineage CocktailBiotin -> Streptavidin-APC-Cy7Mature hematopoietic cells (to be excluded)
c-Kit (CD117)PE-Cy7Stem and progenitor cells
Sca-1 (Ly-6A/E)APCStem and progenitor cells
CD34FITCDifferentiates LT-HSC, ST-HSC, MPPs
CD150 (SLAMF1)PELong-Term HSCs (LT-HSC)
CD48PerCP-Cy5.5Differentiates HSCs from MPPs
CD16/32 (FcγR)BV421Myeloid progenitors
CD127 (IL-7Rα)BV605Common Lymphoid Progenitors (CLP)

This panel allows for the identification of LSK cells (Lin-, Sca-1+, c-Kit+), which can be further subdivided into LT-HSCs, Short-Term HSCs (ST-HSCs), and Multipotent Progenitors (MPPs) based on CD150, CD48, and CD34 expression.

Protocol: Evaluation in a DSS-Induced Colitis Model

This model assesses the anti-inflammatory potential of this compound in a model of inflammatory bowel disease.

Materials:

  • This compound

  • Dextran Sodium Sulfate (DSS, MW 36-50 kDa)

  • 0.5% Methylcellulose

  • 8-10 week old male C57BL/6 mice

  • Standard laboratory equipment for oral gavage and tissue collection

Experimental Workflow Diagram:

G cluster_setup Phase 1: Setup cluster_treatment Phase 2: Induction & Treatment cluster_monitoring Phase 3: Monitoring & Endpoint acclimatize Acclimatize Mice (1 week) randomize Randomize into Groups (n=8-10/group) acclimatize->randomize start_tx Day 0: Begin Daily Oral Gavage (Vehicle or this compound) randomize->start_tx dss_admin Administer 2-3% DSS in Drinking Water (Days 0-7) start_tx->dss_admin monitoring Monitor Daily: - Body Weight - Stool Consistency - Rectal Bleeding (DAI Score) dss_admin->monitoring endpoint Endpoint Analysis (Day 8-10): - Colon Length & Weight - Histopathology (H&E) - Myeloperoxidase (MPO) Assay - Cytokine Analysis (ELISA/qPCR) monitoring->endpoint

Caption: Workflow for the DSS-induced colitis model.

Step-by-Step Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 3.1.

  • Treatment and Induction:

    • On Day 0, begin daily oral gavage with this compound or vehicle.

    • Vehicle Group: Administer 0.5% methylcellulose.

    • Treatment Groups: Administer this compound suspended in 0.5% methylcellulose at desired doses.

    • Simultaneously on Day 0, replace regular drinking water with a freshly prepared solution of 2-3% (w/v) DSS. Provide this ad libitum for 7 days.[6][23]

  • Monitoring (Disease Activity Index - DAI):

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) score based on a standardized scoring system (see Table 4).

  • Endpoint Analysis:

    • On Day 8-10, euthanize the mice.

    • Carefully excise the colon from the cecum to the anus and measure its length (a shorter colon indicates more severe inflammation).

    • Collect a distal portion of the colon for histological analysis (fix in 10% formalin, embed in paraffin, and stain with H&E).

    • Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

    • A further section can be used for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

Table 4: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNone
1 1-5%
2 5-10%Loose stoolsSlight bleeding
3 10-15%
4 >15%DiarrheaGross bleeding
DAI = (combined score of weight loss + stool consistency + bleeding) / 3 [6]

Mechanistic Insights: The Wnt/β-Catenin Pathway

In the context of its anti-cancer effects, particularly in osteosarcoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the stabilization of β-catenin. Stabilized β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation and survival (e.g., c-Myc, Cyclin D1).[24][25] this compound is reported to suppress this pathway, leading to decreased levels of nuclear β-catenin and subsequent downregulation of its target genes, thereby inhibiting tumor growth and metastasis.[2]

Caption: this compound inhibits the Wnt/β-catenin pathway.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented efficacy in mouse models of cancer, leukopenia, and metabolic disease. The successful design of in vivo studies hinges on careful consideration of the mouse model, route of administration, dosage, and relevant endpoints. The protocols provided herein serve as a robust starting point for researchers. Future investigations should aim to further delineate the pharmacokinetic and safety profile of this compound in mice, explore its efficacy in other disease models, and continue to unravel the molecular pathways that mediate its diverse therapeutic effects. By adhering to rigorous scientific principles and employing validated methodologies, the research community can effectively evaluate and advance the therapeutic potential of this compound.

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Sources

Ziyuglycoside II Dosage Calculation and Protocol Design for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Therapeutic Potential of Ziyuglycoside II

This compound is a triterpenoid saponin, a major bioactive compound isolated from the root of Sanguisorba officinalis L.[1][2][3] This plant has a long history in traditional medicine for its anti-inflammatory, antioxidant, and hemostatic properties.[3][4] Modern research has pivoted towards this compound's significant anticancer activities, demonstrating its ability to inhibit proliferation and metastasis in various cancer models, including those of the digestive system, breast cancer, and osteosarcoma.[5][6][7] Its multifaceted mechanism of action makes it a compelling candidate for further preclinical development.

This guide provides a comprehensive framework for researchers to calculate and establish effective and safe dosage regimens for this compound in preclinical animal models. We will move beyond simple procedural steps to explain the causal logic behind dosage selection, integrating principles of in vitro to in vivo extrapolation (IVIVE), allometric scaling, pharmacokinetics (PK), and toxicology.

Mechanistic Landscape: How this compound Exerts Its Effects

A robust dosage calculation strategy is built upon a solid understanding of the compound's mechanism of action. This knowledge informs the selection of appropriate animal models, biomarkers for efficacy, and potential toxicities. This compound appears to induce cancer cell death through several interconnected pathways.

Key mechanisms include:

  • Induction of Oxidative Stress: The compound promotes the generation of reactive oxygen species (ROS). This increase in ROS acts as a critical upstream signal.[6][8][9]

  • Activation of Apoptotic Pathways: this compound triggers both the intrinsic (mitochondrial) and extrinsic (Fas/FasL) apoptotic pathways.[4][6] This involves modulating the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential collapse, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[4][8][9]

  • Cell Cycle Arrest: It can effectively induce G2/M or G0/G1 phase arrest in cancer cells by down-regulating key cell cycle proteins like Cdc2 and cyclin B1.[6][9]

  • Signaling Pathway Modulation: Studies have identified it as a potential inhibitor of the EGFR signaling pathway.[5][10] It has also been shown to activate the ROS-dependent JNK signaling pathway, which is a critical mediator of the induced apoptosis.[3][6] More recently, it has been identified as a novel small-molecule STING (stimulator of interferon genes) agonist, suggesting a role in immuno-oncology.[11]

G cluster_Mito Mitochondrial Apoptosis ZII This compound ROS ↑ Reactive Oxygen Species (ROS) ZII->ROS Mito Mitochondrial Pathway ZII->Mito EGFR EGFR Signaling Inhibition ZII->EGFR JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Bax ↑ Bax/Bcl-2 Ratio CytC Cytochrome C Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to apoptosis.

Part 1: Foundational Principles of Preclinical Dosage Design

Calculating a dose is not a singular event but a process of iterative refinement based on multiple data sources. The goal is to identify a dose range that is both pharmacologically active and non-toxic.

From Dish to Organism: In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is the process of translating data from cell-based lab experiments (in vitro) to predict effects in a whole organism (in vivo).[12][13] While not a direct predictor of the final dose, it provides a crucial starting point. The concentration of this compound that produces a 50% inhibition of cell growth (IC50) in vitro serves as the initial benchmark for the desired therapeutic concentration at the target site in vivo.

Causality: The fundamental assumption is that if a certain concentration is effective at the cellular level, achieving a similar or related concentration in the target tissue's microenvironment in vivo will produce a comparable biological effect. However, this is a significant simplification, as it doesn't account for the ADME (Absorption, Distribution, Metabolism, and Excretion) processes that govern drug exposure in an organism.[14] Therefore, IVIVE is best used to establish a preliminary, often low, starting dose for initial animal efficacy studies.[15][16]

Bridging Species: Allometric Scaling

Allometric scaling is a cornerstone of preclinical dose calculation, enabling the extrapolation of doses between different animal species and from animals to humans.[17][18] It is based on the principle that many physiological processes, including drug clearance, scale proportionally with body surface area rather than body weight.[19]

Causality: Larger animals have a lower metabolic rate per unit of body weight compared to smaller animals. Therefore, a simple mg/kg dose conversion is often inaccurate. By converting doses based on body surface area (mg/m²), we can better approximate equivalent exposure across species. The U.S. Food and Drug Administration (FDA) provides standardized factors for this conversion, which are derived from the formula:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg)) ^ 0.33[20]

For practical purposes, this is simplified using conversion factors (Kₘ), where the dose is first normalized to mg/m² and then converted to the desired species' mg/kg dose.

The Time Course of Action: Pharmacokinetic (PK) Parameters

Understanding a drug's PK profile is essential for designing an effective dosing regimen. Key parameters for this compound include:

  • Bioavailability (F): The fraction of an administered dose that reaches systemic circulation. The oral bioavailability of this compound in rats is low (4.6%), which is critical information.[1] This suggests that oral doses will need to be significantly higher than intravenous (IV) doses to achieve similar plasma concentrations.

  • Half-life (t½): The time required for the drug concentration in the body to decrease by half. In rats, the t½ is ~4.9 hours after oral administration and ~6.2 hours after IV administration.[1] This parameter guides the dosing frequency; a drug with a short half-life may need to be administered more frequently to maintain therapeutic concentrations.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time. This reflects the body's efficiency in eliminating the drug.[1]

Causality: A potent compound is useless if it cannot reach its target in sufficient concentrations or if it is cleared from the body too rapidly. PK data allows the researcher to design a dosing schedule (e.g., once daily, twice daily) and select an administration route (e.g., oral, IV, intraperitoneal) that ensures the target tissue is exposed to the therapeutic concentration for an adequate duration.

Parameter Value (in Rats) Implication for Dosing
Molecular Weight 604.81 g/mol [21]Essential for preparing solutions of known molarity.
Oral Bioavailability (F) 4.6%[1]Oral doses must be substantially higher than IV doses.
Half-life (t½) ~4.9 h (oral), ~6.2 h (IV)[1]Suggests once or twice daily dosing may be appropriate.
Clearance (CL) 11.0 L/h/kg (oral), 0.5 L/h/kg (IV)[1]Reflects the rate of elimination from the body.

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound.

Cell Line Cancer Type IC₅₀ Value Source
MDA-MB-435Breast Carcinoma5.92 µM (24h), 4.74 µM (48h)MedChemExpress[21]
VariousDigestive System CancersNot specified, but effectiveZhong Y, et al. (2021)[5]
BGC-823Gastric CarcinomaEffective, induces apoptosisWang N, et al. (2013)[4]

Table 2: Reported In Vitro Efficacy of this compound in Selected Cancer Cell Lines.

Part 2: A Step-by-Step Protocol for Dosage Calculation

This section outlines a logical workflow from initial estimation to the selection of doses for formal efficacy and safety studies.

Workflow Step 1: Determine In Vitro IC₅₀

The first step is to establish the compound's potency in a biologically relevant cell line.

Protocol:

  • Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic indication (e.g., HCT116 for colon cancer, MCF-7 for breast cancer).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[21]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Dosing: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (typically 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • IC₅₀ Calculation: Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Workflow Step 2: Allometric Scaling for Efficacy Dose Range

This step uses existing animal data or, in its absence, the in vitro data to estimate a starting dose range for a new animal model. Let's assume an effective dose of 10 mg/kg was identified in mice and we want to determine the equivalent dose for a rat.

Protocol:

  • Identify Kₘ Factors: Use the standard Kₘ factors which relate body weight to surface area.

Species Body Weight (kg) Kₘ Factor
Mouse0.023
Rat0.156
Dog2020
Human6037

Table 3: Standard Allometric Scaling Factors for Dose Conversion.[20]

  • Convert Mouse Dose to mg/m²:

    • Dose (mg/m²) = Dose (mg/kg) × Kₘ

    • Dose (mg/m²) = 10 mg/kg × 3 = 30 mg/m²

  • Convert mg/m² to Rat Dose (mg/kg):

    • Dose (mg/kg) = Dose (mg/m²) / Kₘ

    • Dose (mg/kg) = 30 mg/m² / 6 = 5 mg/kg

  • Select Dose Range: Based on this calculation, a researcher could select a range for an initial efficacy study in rats, such as 2.5, 5, and 10 mg/kg, to explore the dose-response relationship.

Workflow Step 3: Determine the Maximum Recommended Starting Dose (MRSD) for Safety

For formal toxicology studies and translation towards clinical trials, a more rigorous approach based on the No-Observed-Adverse-Effect-Level (NOAEL) is required. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are found.[22] This must be determined in at least two species (one rodent, one non-rodent).[23]

Protocol:

  • Conduct Dose-Escalation Toxicity Study: Administer this compound to animals (e.g., rats and dogs) at increasing doses for a defined period (e.g., 14 or 28 days).

  • Monitor for Toxicity: Observe animals for clinical signs, body weight changes, changes in food/water intake, and conduct hematology and clinical chemistry analysis.

  • Pathology: Perform gross and microscopic examination of tissues to identify any treatment-related changes.

  • Identify the NOAEL: Determine the highest dose level that does not produce any significant adverse findings. For example, let's assume the NOAEL in rats is found to be 50 mg/kg/day.

  • Convert NOAEL to Human Equivalent Dose (HED):

    • HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Kₘ / Human Kₘ)

    • HED (mg/kg) = 50 mg/kg × (6 / 37) ≈ 8.1 mg/kg

  • Apply Safety Factor: The FDA recommends applying a safety factor (typically 10) to the HED to determine the MRSD for first-in-human trials.[20][24]

    • MRSD = HED / 10 = 8.1 mg/kg / 10 ≈ 0.8 mg/kg

    • This conservative approach ensures the safety of human volunteers in initial clinical trials.

G cluster_rodent Rodent Species (e.g., Rat) cluster_nonrodent Non-Rodent Species (e.g., Dog) Tox1 Dose Escalation Toxicity Study NOAEL1 Determine NOAEL (Rat) e.g., 50 mg/kg Tox1->NOAEL1 Select Select Most Appropriate (or most sensitive) Species' NOAEL NOAEL1->Select Tox2 Dose Escalation Toxicity Study NOAEL2 Determine NOAEL (Dog) e.g., 25 mg/kg Tox2->NOAEL2 NOAEL2->Select HED Convert NOAEL to Human Equivalent Dose (HED) using Allometric Scaling Select->HED Safety Apply Safety Factor (Typically ÷10) HED->Safety MRSD Maximum Recommended Starting Dose (MRSD) Safety->MRSD

Caption: Workflow for calculating the Maximum Recommended Starting Dose (MRSD).

Part 3: Key Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Proper formulation is critical for ensuring consistent bioavailability. Due to its low aqueous solubility, this compound requires a vehicle for administration.

Materials:

  • This compound powder

  • Vehicle components: e.g., DMSO, PEG 400, Tween 80, Saline, Carboxymethylcellulose (CMC)

  • Sterile tubes, magnetic stirrer, sonicator

Procedure (Example for Oral Gavage):

  • Vehicle Preparation: Prepare a standard vehicle such as 0.5% CMC in sterile water. Alternatively, for compounds requiring solubilization, a vehicle like 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline can be used. Note: The final DMSO concentration should be kept low to avoid toxicity.

  • Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

  • Solubilization: If using a co-solvent system, first dissolve the this compound in the DMSO. Add the PEG 400 and Tween 80 and mix thoroughly, using gentle warming or sonication if necessary. Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Suspension: If using a suspension vehicle like CMC, wet the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension.

  • Final Preparation: Ensure the final formulation is homogenous before each administration. Prepare fresh daily unless stability data indicates otherwise.

Protocol 2: Rodent Pharmacokinetic (PK) Study Design

This protocol aims to determine key PK parameters following IV and oral administration.

Procedure:

  • Animal Model: Use adult male Sprague Dawley rats (220-250 g) with cannulated jugular veins for blood sampling.[1]

  • Group Allocation:

    • Group 1 (IV): Administer this compound at 1 mg/kg via tail vein injection.[1]

    • Group 2 (Oral): Administer this compound at 5 mg/kg via oral gavage.[1]

  • Blood Sampling: Collect blood samples (~200 µL) from the jugular vein cannula at pre-dose and at specific time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[1]

  • Plasma Preparation: Collect blood into heparinized tubes, centrifuge at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[1][25]

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as AUC, CL, Vd, t½, and F.

Conclusion

The determination of a preclinical dosage for this compound is a systematic, evidence-based process. It requires the integration of data from in vitro potency assays, cross-species allometric scaling, and detailed pharmacokinetic and toxicological assessments. By understanding the underlying principles of why each step is taken—from mechanism of action to regulatory safety considerations—researchers can confidently design robust preclinical studies. This methodical approach not only enhances the likelihood of demonstrating efficacy but also ensures the ethical and safe conduct of animal research, ultimately paving the way for potential clinical translation of this promising anticancer agent.

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  • ResearchGate. (n.d.). The proposed mechanisms for this compound induced cell cycle arrest... ResearchGate. Available at: [Link]

  • Wang, N., Wang, Z., Yao, W., Wang, Y., & Wang, E. (2013). This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Tropical Journal of Pharmaceutical Research, 12(4), 529-534. Available at: [Link]

  • Keizer, R. J., van den Anker, J., & Knibbe, C. A. J. (2021). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Clinical Pharmacokinetics, 60(9), 1097-1112. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]

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Application Notes and Protocols: A Guide to Assessing Ziyuglycoside II Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Ziyuglycoside II

This compound, a triterpenoid saponin extracted from the root of Sanguisorba officinalis L., has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-oxidant, and hemostatic properties.[1][2][3] Emerging research has highlighted its potent anti-cancer effects across a range of malignancies, including gastric, breast, and various digestive system cancers.[1][2][4][5] The primary mechanism of its anti-tumor activity involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][4] Specifically, studies have shown that this compound can modulate the expression of Bax/Bcl-2 proteins, trigger the release of cytochrome c, and activate the caspase-3 and caspase-9 pathways, ultimately leading to cancer cell death.[1][2][3][6]

Given the therapeutic potential of this compound, it is imperative for researchers in drug discovery and development to employ robust and reliable methods for quantifying its cytotoxic effects. This application note provides a comprehensive guide to selecting and performing appropriate cell viability assays to accurately assess the cytotoxicity of this compound. We will delve into the principles behind different assay types, offer detailed, step-by-step protocols, and provide insights into data interpretation, empowering researchers to generate high-quality, reproducible results.

Choosing the Right Tool: A Strategic Approach to Cell Viability Assays

The selection of a cell viability assay is a critical decision that can significantly impact the interpretation of cytotoxicity data. An ideal assay should not only be sensitive and reproducible but also reflect the specific biological questions being addressed. When studying a compound like this compound, which is known to induce apoptosis, it is often beneficial to employ a multi-assay approach to gain a comprehensive understanding of its cellular effects. Assays can be broadly categorized based on the cellular parameter they measure: metabolic activity, membrane integrity, or specific apoptotic events.

Here, we present a curated selection of assays, each offering a unique window into the cellular response to this compound.

Table 1: Comparison of Recommended Cell Viability Assays for this compound Cytotoxicity Testing

Assay PrincipleSpecific AssayEndpointAdvantagesDisadvantages
Metabolic Activity MTT/MTS AssayColorimetricInexpensive, well-established, high-throughput compatible.[7][8][9]Can be affected by changes in metabolic rate without cell death; requires a solubilization step for MTT.[10][11]
alamarBlue™ (Resazurin) AssayFluorometric/ColorimetricNon-toxic, allows for real-time monitoring, more sensitive than tetrazolium assays.[12][13][14][15]Fluorescence can be quenched by some compounds.
ATP-Based Luminescence AssayLuminescentHighly sensitive, rapid, reflects the number of viable cells directly.[11][16][17]Requires a luminometer; signal can be affected by conditions that alter cellular ATP levels.
Membrane Integrity Lactate Dehydrogenase (LDH) AssayColorimetricMeasures a direct marker of cell death (necrosis), non-destructive to remaining viable cells.[18][19]Less sensitive for early apoptotic events where the membrane is initially intact.
Apoptotic Events Caspase-3/7 Activity AssayLuminescent/FluorometricDirectly measures a key executioner caspase in the apoptotic pathway, highly specific for apoptosis.[20][21]May not detect non-apoptotic cell death mechanisms.

Experimental Workflows: A Visual Guide

To effectively plan your cytotoxicity studies, it is helpful to visualize the experimental workflow. The following diagrams illustrate the general process for assessing this compound cytotoxicity and the specific mechanism of apoptosis induction.

Experimental_Workflow General Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Performance cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., 96-well plate) treatment Incubation with this compound (e.g., 24, 48, 72 hours) cell_culture->treatment compound_prep This compound Preparation (Serial Dilutions) compound_prep->treatment assay_choice Select Viability Assay (MTT, LDH, ATP, etc.) treatment->assay_choice assay_execution Perform Assay Protocol assay_choice->assay_execution data_acquisition Measure Signal (Absorbance, Fluorescence, Luminescence) assay_execution->data_acquisition data_analysis Calculate % Viability & IC50 data_acquisition->data_analysis

Caption: General workflow for assessing the cytotoxicity of this compound.

Apoptosis_Pathway This compound-Induced Apoptotic Pathway ziyu This compound ros ↑ ROS Production ziyu->ros bax_bcl2 ↑ Bax/Bcl-2 Ratio ros->bax_bcl2 mito Mitochondrial Membrane Potential ↓ bax_bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.[6][22]

Detailed Protocols: Your Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for your specific cell line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[18][23] The released LDH catalyzes the conversion of a substrate into a colored product, which can be measured colorimetrically.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 Spontaneous LDH release is from untreated control cells, and maximum LDH release is from lysed cells.

ATP-Based Luminescence Assay

Principle: This highly sensitive assay quantifies the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells.[11][17] Upon cell lysis, the released ATP reacts with luciferase and luciferin to produce a luminescent signal that is proportional to the number of living cells.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[11]

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis and allow the luminescent signal to stabilize for about 10 minutes.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

Caspase-3/7 Activity Assay

Principle: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[24] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[20][25]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use an opaque-walled plate for the luminescent version of the assay.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[21][25]

  • Reagent Addition: Add the caspase-glo 3/7 reagent to each well in a volume equal to the cell culture medium.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.[25]

  • Signal Reading: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change in activity compared to the untreated control.

Real-Time Cell Viability Monitoring

For a more dynamic understanding of this compound's effects, consider employing real-time cell viability assays. These assays use non-lytic reagents that allow for the continuous monitoring of cell health over extended periods in the same well.[26][27][28][29] This approach is particularly valuable for determining the precise onset of cytotoxicity and for distinguishing between cytostatic (growth-inhibiting) and cytotoxic effects.

Concluding Remarks

The robust evaluation of this compound's cytotoxicity is a cornerstone for its potential development as a therapeutic agent. By carefully selecting and executing the appropriate cell viability assays, researchers can gain valuable insights into its dose-dependent and time-dependent effects on cancer cells. The protocols and principles outlined in this application note provide a solid foundation for these investigations. For a comprehensive understanding, it is recommended to use a combination of assays that measure different aspects of cell health, such as metabolic activity and apoptosis, to fully characterize the cytotoxic profile of this promising natural compound.

References

  • Wang, J., et al. (2013). This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Biomedicine & Preventive Nutrition.
  • Zhu, X., et al. (2013). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. International Journal of Molecular Sciences. [Link]

  • Sun, R., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines. [Link]

  • Zhu, X., et al. (2013). This compound inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Sun, R., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. PubMed. [Link]

  • Advanced BioMatrix. (2024). alamarBlue Assay Protocol. Advanced BioMatrix. [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad. [Link]

  • O'Brien, J., et al. (2011).
  • Rampersad, S. N. (2018). Analysis of Cell Viability by the alamarBlue Assay. Cold Spring Harbor Protocols. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi. [Link]

  • ResearchGate. (n.d.). The proposed mechanisms for this compound induced cell cycle arrest... ResearchGate. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • Semantic Scholar. (n.d.). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Creative Bioarray. [Link]

  • Zhu, X., et al. (2013). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. PubMed Central. [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Promega Corporation. (2022). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. YouTube. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc.. [Link]

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Application Note: Quantifying Ziyuglycoside II-Induced Apoptosis Using Annexin V/PI Staining and Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer compounds.

Introduction: Ziyuglycoside II and the Rationale for Apoptosis Analysis

This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has garnered significant interest in oncological research.[1][2] This natural compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including breast, gastric, and colon cancers.[1][3][4][5] A primary mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death, making it a promising candidate for therapeutic development.[1][2][4]

Apoptosis is a tightly regulated cellular process essential for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[6][7] Compounds that can selectively trigger apoptosis in cancer cells are of high therapeutic value. This compound has been shown to initiate apoptosis through the intrinsic mitochondrial pathway.[1][3] This involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[1][4][8]

Accurately quantifying the apoptotic response to this compound treatment is crucial for determining its efficacy and understanding its dose-response relationship. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, provides a robust, sensitive, and quantitative method to assess the stages of apoptosis at the single-cell level.[9][10][11]

The Principle of Annexin V and Propidium Iodide Staining

This protocol leverages a dual-staining method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This is a calcium-dependent protein with a high affinity for phosphatidylserine (PS).[10] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[9] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9][10]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[7][12] It can only enter cells when membrane integrity is compromised, a characteristic feature of late-stage apoptosis and necrosis.[7][13]

By combining these two stains, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[7][9]

This compound Mechanism of Apoptosis Induction

Research indicates that this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[1][3] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1][8] This oxidative stress leads to a critical shift in the balance of the Bcl-2 family proteins.[14][15] Specifically, this compound treatment upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][4]

This increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][6][8][16] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[17] Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to the characteristic morphological changes of apoptosis.[4][17]

Ziyuglycoside_II_Apoptosis_Pathway cluster_Mito Mitochondrial Events ZII This compound ROS ↑ Reactive Oxygen Species (ROS) ZII->ROS Induces Bcl2_Family Bcl-2 Family Regulation ROS->Bcl2_Family Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotes Bcl2->MOMP Inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Protocol

This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.

Materials and Reagents
  • This compound (ensure high purity)

  • Cell line of interest (e.g., MDA-MB-231, BGC-823, HCT116)[3][4][5]

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer tubes (5 mL polystyrene tubes)

  • Microcentrifuge tubes

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC (e.g., 530/30 nm) and PI (e.g., 670 nm LP).

Step-by-Step Methodology
1. Cell Seeding and Treatment
  • Causality: The initial cell density is critical. Too low, and cells may not respond consistently; too high, and they may enter quiescence or die due to nutrient depletion, confounding the results. An optimal density ensures cells are in the logarithmic growth phase at the time of treatment.

  • Culture cells to ~80% confluency.

  • Trypsinize, count, and assess viability (should be >95%).

  • Seed cells in 6-well plates at a predetermined optimal density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM), should be identical and non-toxic (typically <0.1%).

  • Replace the medium in each well with the medium containing the appropriate concentration of this compound.

  • Incubate for the desired time period (e.g., 24 or 48 hours).[4]

2. Cell Harvesting
  • Causality: During apoptosis, some cells detach and float in the medium. It is imperative to collect both the adherent and floating cell populations to avoid underrepresenting the extent of apoptosis.

  • Carefully collect the culture supernatant (containing floating cells) from each well into a labeled 15 mL conical tube.

  • Gently wash the adherent cells with 1 mL of PBS and add this wash to the respective conical tube.

  • Add 0.5 mL of Trypsin-EDTA to the adherent cells and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 1 mL of complete medium and gently pipette to create a single-cell suspension. Add this to the corresponding conical tube.

  • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and gently wash the cell pellet with 1 mL of cold PBS.

  • Centrifuge again at 300 x g for 5 minutes at 4°C. Discard the supernatant.

3. Staining Procedure
  • Causality: The Annexin V binding to PS is calcium-dependent, hence the use of a specific binding buffer containing Ca²⁺. Staining on ice in the dark prevents further progression of apoptosis and protects the fluorochromes from photobleaching.

  • Gently resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Keep the samples on ice and protected from light. Analyze by flow cytometry within one hour for best results.

4. Flow Cytometry Analysis
  • Causality: Proper controls are essential for setting voltage and compensation settings accurately. Unstained cells define autofluorescence, single-stained controls allow for compensation of spectral overlap, and a treated positive control ensures the assay is working.

  • Instrument Setup: Turn on the flow cytometer and allow it to warm up. Use unstained cells to adjust Forward Scatter (FSC) and Side Scatter (SSC) voltages to place the cell population appropriately on the plot.

  • Compensation Controls: Prepare three controls for setup:

    • Unstained cells

    • Cells stained only with Annexin V-FITC

    • Cells stained only with PI (a positive control for PI can be induced by heat-shocking cells).

  • Use the single-stained controls to adjust fluorescence compensation to correct for spectral overlap between the FITC and PI channels.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) from the main cell population gate defined on the FSC vs. SSC plot.

Experimental_Workflow start Start: Cell Culture (~80% confluency) seed Seed Cells in 6-well Plates (e.g., 2x10^5 cells/well) start->seed treat Treat with this compound (0-40 µM for 24-48h) seed->treat harvest Harvest Cells (Collect floating & adherent) treat->harvest wash1 Wash with Cold PBS harvest->wash1 stain Resuspend in Binding Buffer Add Annexin V-FITC & PI wash1->stain incubate Incubate 15 min, RT, Dark stain->incubate acquire Add Binding Buffer Acquire on Flow Cytometer incubate->acquire analyze Data Analysis (Quadrant Gating) acquire->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis analysis.

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Use quadrant gates based on your controls to delineate the four populations.

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

The percentage of cells in each quadrant is calculated. The total percentage of apoptotic cells is typically reported as the sum of the early apoptotic (Q4) and late apoptotic/necrotic (Q2) populations.

Representative Data Summary

The following table shows hypothetical results from a dose-response experiment.

Treatment Concentration (µM)% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Total Apoptosis (Q2+Q4)
0 (Vehicle Control)94.52.52.04.5
585.28.34.512.8
1068.715.612.728.3
2045.122.428.550.9
4020.318.955.874.7

These results would indicate that this compound induces apoptosis in a dose-dependent manner.

References

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  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed.
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  • This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent P
  • This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. PubMed.
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  • This compound Induces Caspases-Dependent and Caspases-Independent Apoptosis in Human Colon Cancer Cells. PubMed.
  • Schematic overview of three pathways of caspase-dependent apoptosis.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Apoptosis Caspase P
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
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  • Effect of Sanguisorba Officinalis L on Breast Cancer Growth and Angiogenesis. PubMed.
  • Phytotherapeutic Activities of Sanguisorba officinalis and its Chemical Constituents: A Review. PubMed.
  • Annexin V staining assay protocol for apoptosis. Abcam.
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  • Apoptosis. Wikipedia.
  • Caspase-Dependent Apoptosis: Mechanisms, Detection Methods and ANTBIO Solutions. ANTBIO.
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE.
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  • Apoptosis Analysis by Flow Cytometry. Bio-Rad.
  • An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. Thermo Fisher Scientific.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center.
  • Apoptosis assay using flow cytometry after staining with Annexin V-FITC/propidium iodide (PI).

Sources

Application Notes and Protocols: Investigating Ziyuglycoside II's Effects on the MDA-MB-435 Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the MDA-MB-435 Cell Line

Scientific integrity necessitates a critical evaluation of our research models. The MDA-MB-435 cell line, historically used in breast cancer research, has been the subject of significant debate regarding its origin. Mounting evidence, including karyotype and gene expression analyses, suggests that currently available stocks of MDA-MB-435 are derived from the M14 melanoma cell line.[1][2][3][4][5] For the purposes of these application notes, we will proceed with the analysis of published data on ziyuglycoside II's effects on the cell line designated as MDA-MB-435, while strongly advising researchers to consider this controversy when interpreting results and selecting cell lines for future breast cancer studies.

Introduction to this compound

This compound is a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., a plant with a history of use in traditional medicine for its anti-inflammatory, antibacterial, and hemostatic properties.[6][7] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.[7][8][9] This guide focuses on the application of this compound to the MDA-MB-435 cell line, exploring its mechanisms of action, including the induction of cell cycle arrest and apoptosis.[6][7][10]

Mechanism of Action: this compound's Impact on MDA-MB-435 Cells

Studies have shown that this compound significantly inhibits the proliferation of MDA-MB-435 cells.[6][7][10] The primary mechanisms identified are the induction of cell cycle arrest and apoptosis, mediated through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway.[6][7][10][11]

Upon treatment with this compound, MDA-MB-435 cells exhibit an accumulation of ROS.[6][7][11] This oxidative stress is believed to trigger a cascade of downstream events, including the upregulation of the tumor suppressor protein p53 and its target, the cyclin-dependent kinase inhibitor p21.[6][7][11] The increased expression of p53 and p21 leads to cell cycle arrest at the G0/G1 and S phases, thereby halting cell proliferation.[6][7][10]

Furthermore, this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[6][7][10][11] This is characterized by an increased Bax/Bcl-2 ratio, which leads to a decrease in the mitochondrial membrane potential.[6][7][11] The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[6][7][10][11]

Proposed Signaling Pathway of this compound in MDA-MB-435 Cells

ziyuglycoside_II_pathway Ziyuglycoside_II This compound ROS ↑ Reactive Oxygen Species (ROS) Ziyuglycoside_II->ROS p53 ↑ p53 ROS->p53 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 p21 ↑ p21 p53->p21 Cell_Cycle_Arrest G0/G1 and S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP Cytochrome_c ↑ Cytochrome c Release MMP->Cytochrome_c Caspase9 ↑ Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound in MDA-MB-435 cells.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the MDA-MB-435 cell line. It is crucial to optimize these protocols for your specific laboratory conditions and reagents.

I. Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15][16]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12] The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed MDA-MB-435 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Table 1: Example of this compound IC50 Values on Cancer Cell Lines

Cell LineIC50 (µM) at 24hReference
MDA-MB-4355.92[10]
MDA-MB-23113.96[8]
II. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed MDA-MB-435 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[18][20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry within one hour.[17]

III. Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22][23][24]

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat MDA-MB-435 cells with this compound as described for the apoptosis assay. Harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Table 2: Representative Effect of this compound on Cell Cycle Distribution in MDA-MB-435 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control65.425.19.5[10]
This compound (5 µM)72.118.29.7[10]
This compound (10 µM)78.912.38.8[10]
IV. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[25][26][27][28]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

  • Protein Extraction: Treat MDA-MB-435 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

experimental_workflow Start Start: Culture MDA-MB-435 Cells Treatment Treat with this compound (various concentrations and time points) Start->Treatment Assays Perform Parallel Assays Treatment->Assays MTT MTT Assay (Cell Viability) Assays->MTT Flow_Apoptosis Annexin V/PI Staining (Apoptosis) Assays->Flow_Apoptosis Flow_CellCycle Propidium Iodide Staining (Cell Cycle) Assays->Flow_CellCycle WesternBlot Western Blot (Protein Expression) Assays->WesternBlot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion on this compound's Effects Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound.

References

  • Ma, J., et al. (2018). Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis. Molecules, 23(11), 2959. [Link]

  • Zhu, X., et al. (2013). This compound inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]

  • Rae, J. M., et al. (2007). MDA-MB-435 cells are derived from M14 melanoma cells--a loss for breast cancer, but a boon for melanoma research. Breast Cancer Research and Treatment, 104(1), 13-19. [Link]

  • ResearchGate. (n.d.). The proposed mechanisms for this compound induced cell cycle arrest and apoptosis in MDA-MB-435 cells. [Link]

  • Zhu, X., et al. (2014). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 54-62. [Link]

  • Zhu, X., et al. (2013). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]

  • Cellosaurus. (n.d.). MDA-MB-435 (CVCL_0417). [Link]

  • Zhu, X., et al. (2013). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. PubMed Central. [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of the cell cycle profiles of MDA-MB-435 and HT29 cells treated with SC144. [Link]

  • Sinha, D. (2014). Continued use of MDA-MB-435, a melanoma cell line, as a model for human breast cancer, even in year, 2014. Medical hypotheses, 82(5), 639-640. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2281, 1-10. [Link]

  • BCRJ. (n.d.). MDA-MB-435S - Cell Line. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. [Link]

  • ResearchGate. (n.d.). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • ResearchGate. (n.d.). Annexin V/PI staining for apoptotic cell quantification using flow cytometry. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

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Troubleshooting & Optimization

Technical Support Center: Ziyuglycoside II Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing ziyuglycoside II in your research. This compound, a triterpenoid saponin from Sanguisorba officinalis L., is a promising compound with demonstrated anti-inflammatory and anti-cancer properties.[1][2] However, like many saponins, its poor aqueous solubility presents a significant challenge for in vitro experimentation. This guide provides practical, step-by-step solutions to overcome these solubility hurdles, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder won't dissolve in my aqueous buffer or cell culture medium. What is the first step?

A1: Prepare a concentrated stock solution in an organic solvent.

Directly dissolving this compound in aqueous solutions is often unsuccessful due to its chemical nature—a large, hydrophobic triterpenoid structure attached to a hydrophilic sugar moiety.[3][4][5] The standard and most effective approach is to first create a high-concentration stock solution in a pure organic solvent.

The recommended starting solvent is Dimethyl Sulfoxide (DMSO). this compound exhibits excellent solubility in DMSO, with concentrations as high as 100 mg/mL (165.34 mM) being achievable.[6]

Protocol: Preparing a this compound Stock Solution

  • Determine Required Stock Concentration: Calculate the highest possible stock concentration that will allow you to achieve your final desired assay concentration while keeping the final DMSO concentration at a non-toxic level (ideally ≤0.1%, and not exceeding 0.5%).[7][8]

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder.

  • Aid Dissolution: If the compound does not dissolve immediately, use one or both of the following methods:

    • Sonication: Place the vial in a sonicating water bath for 5-10 minutes.[1][2]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.

  • Confirm Dissolution: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. How can I fix this?

A2: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous environment. The key is to control the dilution process.

Do not add a small volume of stock directly into a large volume of medium. This creates a localized area of high DMSO concentration that rapidly disperses, causing the poorly soluble compound to precipitate.

Workflow for Preparing Working Solutions

G

Caption: Workflow for diluting DMSO stock to prevent precipitation.

Detailed Protocol for Dilution:

  • Pre-warm Medium: Ensure your cell culture medium or assay buffer is pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): If your final dilution is greater than 1:1000, perform an intermediate dilution of your stock in pure DMSO or in a small volume of your final medium.

  • Final Dilution Technique:

    • Place the final volume of pre-warmed medium in a sterile tube.

    • Place the tube on a vortex mixer at a medium speed or swirl it gently by hand.

    • While the medium is mixing, add the required volume of your stock solution drop-by-drop (or very slowly with a pipette tip submerged). This gradual introduction allows for better dispersion and helps keep the compound in solution.

  • Final Check: After addition, vortex briefly and visually inspect the solution against a light source to ensure no precipitate has formed.

Q3: I'm concerned about DMSO toxicity in my cell-based assay. What are the safe limits and alternatives?

A3: DMSO toxicity is cell-type dependent and exposure-time sensitive.[9][10] It is crucial to minimize the final concentration and always include a vehicle control in your experimental design.

DMSO Concentration Guidelines:

Final DMSO Conc.General RecommendationCitation
≤ 0.1% Considered safe for most cell lines with minimal cytotoxic effects. The "gold standard" for sensitive or long-term ( > 24h) assays.[7][8][11]
0.1% - 0.5% Tolerated by many robust cell lines for shorter-term assays (≤ 24h), but a dose-response test is highly recommended.[7][12]
> 0.5% Increased risk of cytotoxicity, altered cell function, and off-target effects. Should be avoided unless absolutely necessary and validated.[9][10]
> 1.0% Generally considered toxic to most cell lines.[9]

Experimental Best Practice: Always run a "vehicle control" group that treats cells with the same final concentration of DMSO used in your experimental groups. This allows you to distinguish the effects of this compound from the effects of the solvent itself.

Advanced Solubilization Strategies (Alternatives to High DMSO):

If you cannot achieve the desired this compound concentration while staying within safe DMSO limits, consider these formulation approaches.

  • Co-Solvent Systems: Formulations using a combination of solvents can improve solubility. A published formulation for a related compound involved 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] While this is for in vivo use, the principle can be adapted for in vitro work, but requires careful validation for cell toxicity.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[13][14] They can encapsulate poorly soluble molecules, like saponins, to form water-soluble inclusion complexes.[14][15][16]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for improving the solubility of triterpenoids.[13][15]

    • A formulation using 10% DMSO with 90% of a 20% SBE-β-CD solution has been noted for this compound.[1]

Decision Tree for Troubleshooting Solubility

G start This compound Precipitates in Assay q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Decrease DMSO. Prepare higher conc. stock if possible. q1->a1_yes Yes q2 Did you use the dropwise/vortexing dilution method? q1->q2 No a1_yes->q2 a2_no Retry using the recommended dilution protocol. q2->a2_no No q3 Still precipitating? Consider advanced formulation. q2->q3 Yes end_node Solution Clear. Proceed with Assay. a2_no->end_node a3_yes Try co-solvents (e.g., PEG300, Tween-80) or Cyclodextrins (e.g., HP-β-CD). q3->a3_yes Yes q3->end_node No (Problem Solved) a3_yes->end_node

Caption: Decision tree for resolving this compound precipitation issues.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. Retrieved January 16, 2026, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved January 16, 2026, from [Link]

  • Costa, P. M., et al. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Hsu, Y. F., et al. (2018). Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity. Phytomedicine, 55, 139-147. Retrieved January 16, 2026, from [Link]

  • Kaszta, P., et al. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Li, Y., et al. (2022). Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary Complex. AAPS PharmSciTech, 23(5), 154. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). GSRS. Retrieved January 16, 2026, from [Link]

  • de la Torre, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7786. Retrieved January 16, 2026, from [Link]

  • Cruz, A. C., & Pereira, A. M. (2022). Structure-activity relationship of triterpenoid saponins: Biological properties and commercial applicabilities. Revista Fitos, 16(1), 1-18. Retrieved January 16, 2026, from [Link]

  • Liu, Y., et al. (2023). A Novel Process for One-Step Separation and Cyclodextrin Inclusion of Ginsenoside Rg5 from Ginseng Stem–Leaf Saponins (GSLS): Preparation, Characterization, and Evaluation of Storage Stability and Bioactivity. Foods, 12(12), 2341. Retrieved January 16, 2026, from [Link]

  • Koczurkiewicz, P., et al. (2023). Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review. International Journal of Molecular Sciences, 24(5), 4879. Retrieved January 16, 2026, from [Link]

  • Giri, P., et al. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Wang, Y., et al. (2019). Development and In Vivo Evaluation of Ziyuglycoside I–Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte. AAPS PharmSciTech, 20(3), 101. Retrieved January 16, 2026, from [Link]

  • Pop, C., et al. (2021). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. Molecules, 26(11), 3293. Retrieved January 16, 2026, from [Link]

  • Cruz, A. C., & Pereira, A. M. (2022). (PDF) Structure-activity relationship of triterpenoid saponins: Biological properties and commercial applicabilities. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vahedi, F., et al. (2017). Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. Molecules, 22(1), 73. Retrieved January 16, 2026, from [Link]

  • Mahato, S. B. (2014). Triterpenoid Saponins. Journal of Chemical and Pharmaceutical Research, 2(6). Retrieved January 16, 2026, from [Link]

  • Zhang, X., et al. (2024). This compound, a triterpene glycoside compound in Sanguisorbae officinalis l. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway. Phytomedicine, 155716. Retrieved January 16, 2026, from [Link]

  • CAS 35286-59-0 | this compound. (n.d.). Biopurify. Retrieved January 16, 2026, from [Link]

  • Ramu, M., et al. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Kumar, S., et al. (2022, January 4). How do you dissolve chemicals in the culture medium? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Snow, T. A., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100762. Retrieved January 16, 2026, from [Link]

  • Ismail, A., et al. (2024, October 28). Peptide solvent for cell-based Assay? ResearchGate. Retrieved January 16, 2026, from [Link]

  • BioNetwork. (2011, October 27). How to Change Cell Culture Media [Video]. YouTube. Retrieved January 16, 2026, from [Link]

Sources

Ziyuglycoside II Technical Support Center: A Guide to Ensuring Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ziyuglycoside II. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising triterpenoid saponin. We understand that ensuring the stability and integrity of this compound in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges you may encounter. Our approach is rooted in the fundamental principles of saponin chemistry and backed by field-proven insights to empower your research.

Understanding the Molecule: Why Stability is a Concern

This compound is a triterpenoid saponin, a class of compounds known for their amphiphilic nature, consisting of a hydrophobic triterpene aglycone and a hydrophilic sugar moiety.[1] This structure, while responsible for its biological activity, also presents challenges in aqueous environments. The primary stability concern for this compound, like other glycosides, is the susceptibility of its glycosidic bond to hydrolysis.[2] This chemical reaction cleaves the sugar group from the triterpenoid backbone, leading to the formation of its aglycone and free sugar, which may result in a loss of biological activity. The rate of this degradation is significantly influenced by factors such as pH, temperature, and light exposure.[3][4]

Furthermore, this compound has poor aqueous solubility, which can lead to precipitation and inaccurate concentration measurements in your experiments.[5] This guide will provide you with the knowledge and tools to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to its low water solubility, a multi-step process is recommended for preparing a stock solution.

  • Primary Solvent: Start by dissolving this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[6][7] Methanol and ethanol are also viable options.[8] For instance, a 50 mg/mL stock solution in DMSO can be achieved with the aid of ultrasonication.[6]

  • Working Solutions: For most in vitro assays, the high-concentration stock solution is serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer). It is crucial to ensure that the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[9]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is paramount to maintaining the integrity of your this compound.

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°C≥ 4 yearsStore in a tightly sealed, light-proof container.[6]
Organic Stock Solution -80°C≤ 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[6]
-20°C≤ 1 monthSuitable for shorter-term storage. Protect from light.[6]
Aqueous Working Solution 2-8°C≤ 24 hoursPrepare fresh daily for best results.

Q3: Is this compound sensitive to light?

A3: Yes, saponins can be susceptible to photodegradation.[10] Therefore, it is best practice to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: This is a common issue due to the compound's poor aqueous solubility. Here are some troubleshooting steps:

  • Sonication: Use a bath sonicator to help redissolve the compound.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. However, be mindful of potential thermal degradation with prolonged heating.

  • Co-solvents: For in vivo studies or challenging in vitro systems, a co-solvent system may be necessary. A common formulation includes DMSO, PEG300, and Tween-80 in saline.[6]

  • Re-evaluation of Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous medium. Consider preparing a more dilute solution.

Troubleshooting Guide: Degradation in Aqueous Buffers

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its glycosidic linkage. This process is highly dependent on the pH and temperature of the buffer.

Issue 1: Rapid Loss of Activity in Alkaline Buffers
  • Causality: The hydrolysis of glycosidic bonds in saponins is significantly accelerated under basic conditions (base-catalyzed hydrolysis).[3] If your experimental buffer has a pH > 7.5, you can expect a more rapid degradation of this compound.

  • Preventative Measures:

    • pH Adjustment: If your experimental design allows, adjust the buffer pH to a neutral or slightly acidic range (pH 6.0-7.4).

    • Time-Course Pilot Study: Perform a pilot study to determine the rate of degradation in your specific buffer system. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC or LC-MS/MS.

    • Fresh Preparation: Prepare your this compound working solutions immediately before use.

Issue 2: Inconsistent Results at Physiological Temperature (37°C)
  • Causality: Higher temperatures provide the activation energy needed for hydrolysis to occur more readily.[3] Even at a neutral pH, prolonged incubation at 37°C can lead to significant degradation.

  • Preventative Measures:

    • Minimize Incubation Time: Design your experiments to have the shortest possible incubation time at 37°C.

    • Include Controls: Always include a time-zero control to establish the initial concentration and activity of your this compound solution.

    • Cold Storage: Keep your stock and working solutions on ice or at 4°C whenever they are not in immediate use.

Visualizing the Degradation Pathway

The hydrolysis of this compound results in the cleavage of the glycosidic bond, releasing the sugar moiety and the triterpenoid aglycone.

G cluster_stress Influencing Factors Ziyuglycoside_II This compound (Intact Saponin) Degradation_Products Degradation Products (Aglycone + Sugar Moiety) Ziyuglycoside_II->Degradation_Products Hydrolysis Stress_Factors Stress Factors High_pH High pH (>7.5) High_pH->Degradation_Products High_Temp High Temperature (e.g., 37°C) High_Temp->Degradation_Products Light Light Exposure Light->Degradation_Products

Caption: Primary degradation pathway of this compound in aqueous solution.

Experimental Protocol: A Guide to Performing a Forced Degradation Study

To proactively understand the stability of this compound in your specific experimental conditions, a forced degradation study is highly recommended. This involves intentionally exposing the compound to stress conditions to identify potential degradation products and establish the stability-indicating capability of your analytical method.[11]

Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress.
Materials:
  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A validated HPLC or UPLC-MS/MS method for this compound quantification.[8][12]

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Procedure:
  • Prepare a this compound solution in a suitable solvent mixture (e.g., methanol:water, 1:1) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Repeat the process from step 2 using 0.1 M NaOH instead of HCl.

  • Neutral Hydrolysis: Repeat the process using HPLC-grade water instead of acid or base.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C) in a light-protected container. Collect samples at various time points.

  • Photolytic Degradation: Expose the this compound solution in a phototransparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis: Analyze all samples using your validated stability-indicating analytical method. Compare the chromatograms of the stressed samples to the control (time-zero) sample to identify new peaks corresponding to degradation products and quantify the loss of the parent this compound peak.

By following this guide, you will be well-equipped to handle this compound with confidence, ensuring the stability of your solutions and the integrity of your experimental data.

References

  • Ye, W., et al. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021.
  • Molina-Zamudio, K. Y., et al. (2023).
  • Augustin, J. M., et al. (2011). Modulation of Triterpene Saponin Production: In Vitro Cultures, Elicitation, and Metabolic Engineering. Applied Biochemistry and Biotechnology, 164(2), 220–237.
  • Hansen, L. G., et al. (2019). Stability of saponin biopesticides: Hydrolysis in aqueous solutions and lake waters. Environmental Science: Processes & Impacts, 21(7), 1167-1175.
  • US Food and Drug Administration. (1998). Q1B Photostability Testing of New Drug Substances and Products. Federal Register, 63(10), 2494-2499.
  • Sparg, S. G., et al. (2004). Biological activities and distribution of plant saponins. Journal of Ethnopharmacology, 94(2-3), 219-243.
  • Ask Ayurveda. Phytochemicals in Food - Saponins. Ask Ayurveda. Accessed January 16, 2026. [Link]

  • Mazli, N. A., et al. (2021).
  • Hansen, L. G., et al. (2019). Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters. Environmental Science: Processes & Impacts, 21(7), 1167-1175.
  • Jurado, E., et al. (2020). Plant Extracts Containing Saponins Affects the Stability and Biological Activity of Hempseed Oil Emulsion System. Molecules, 25(12), 2761.
  • ResearchGate. Hydrolysis Rates for Various pH Levels. ResearchGate. Accessed January 16, 2026. [Link]

  • Li, X., et al. (2018). A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite this compound in Rat Pharmacokinetics. Molecules, 23(3), 543.
  • Molina-Zamudio, K. Y., et al. (2023).
  • Yang, G., et al. (2016). Determination of the content of ziyuglycoside Ⅰ and ziyuglycoside Ⅱ in Sanguisorba officinalis L. by HPLC-ELSD. China Journal of Traditional Chinese Medicine and Pharmacy, 31(8), 3340-3343.
  • Woźniak, E., et al. (2011). Production of triterpenoid saponins in plant in vitro cultures. Applied Biochemistry and Biotechnology, 164(2), 220-237.
  • Biopurify. CAS 35286-59-0 | this compound. Biopurify. Accessed January 16, 2026. [Link]

  • Liu, Y., et al. (2024). Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review. Molecules, 29(18), 4486.
  • Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 26(10), 34-43.
  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH.
  • Mazli, N. A., et al. (2021).
  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Wnętrzak, A., et al. (2023). Study of Interactions between Saponin Biosurfactant and Model Biological Membranes: Phospholipid Monolayers and Liposomes. Molecules, 28(4), 1965.
  • Tratnyek, P. G., & Weber, E. J. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Water Research & Technology, 5(2), 226-239.
  • Asian Publication Corporation. (n.d.). AJ C. Asian Publication Corporation. Accessed January 16, 2026. [Link]

  • Li, Y., et al. (2023). Solid-state screening and dry powder inhaler development of this compound sodium salt for enhanced bioavailability. International Journal of Pharmaceutics, 644, 123340.
  • Gong, R., et al. (2010). Enhancing thermal stability in the CH2 domain to suppress aggregation through the introduction of simultaneous disulfide bonds in Pichia pastoris. The FEBS Journal, 277(11), 2449–2458.
  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press.
  • Wu, J., et al. (2020). A rapid and sensitive UHPLC-MS/MS method for the determination of ziyuglycoside I and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats. Biomedicine & Pharmacotherapy, 123, 109756.
  • ResearchGate. (2023). Monoammonium glycyrrhizinate stability in aqueous buffer solutions.
  • Sitasuwan, P. N., et al. (n.d.). The Importance of pH in β-Glucuronidase Hydrolysis Efficiency. IMCS.
  • Ye, W., et al. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021.
  • Thermo Fisher Scientific. (n.d.).
  • Tammam, M. A. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. J. Biosci. Appl. Res, 2(2), 114-119.
  • Gong, R., et al. (2010). Enhancing thermal stability in the CH2 domain to suppress aggregation through the introduction of simultaneous disulfide bonds in Pichia pastoris. The FEBS Journal, 277(11), 2449–2458.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Borges, J. C., et al. (2014). Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions. PLOS ONE, 9(1), e86244.

Sources

Potential for ziyuglycoside II to interfere with biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ziyuglycoside II

A Guide for Researchers on Potential Biochemical Assay Interference

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential complexities of working with this potent bioactive compound. As a triterpenoid saponin extracted from Sanguisorba officinalis L., this compound possesses significant therapeutic potential, including anti-inflammatory and anti-cancer effects.[1][2] However, its chemical nature also presents a risk of interference in common biochemical assays.

This resource provides in-depth, experience-based guidance to help you anticipate, identify, and mitigate these challenges, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities.[1] Its structure consists of a non-polar triterpene aglycone linked to a sugar moiety.[3] Primary research has focused on its anti-cancer properties, where it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and gastric cancers.[4][5] The mechanism often involves the production of reactive oxygen species (ROS) and activation of signaling pathways like JNK.[4][6] It has also been identified as a novel small-molecule agonist for the STING (stimulator of interferon genes) pathway, highlighting its immunomodulatory potential.[7]

Q2: What are the common mechanisms by which compounds like this compound can interfere with biochemical assays?

As a saponin, this compound has surfactant-like properties that can lead to several forms of assay interference.[8] The most common mechanisms include:

  • Compound Aggregation: At certain concentrations, saponins and other "promiscuous inhibitors" can form submicrometer aggregates.[9][10][11][12] These aggregates can non-specifically sequester and denature proteins, leading to false-positive inhibition that is unrelated to specific binding at a target's active site. This behavior is often concentration-dependent and sensitive to the presence of detergents.[10]

  • Optical Interference: If a compound absorbs light or fluoresces at the same wavelengths used for assay readout, it can artificially inflate or decrease the measured signal.[8] This is a critical consideration for absorbance-based assays (e.g., ELISA, MTT) and fluorescence-based assays (e.g., FRET, fluorescence polarization).

  • Reactivity and Redox Activity: Some natural products can react directly with assay reagents or possess redox-cycling capabilities. This compound is known to induce ROS, which could potentially interfere with assays that rely on redox-sensitive reporters like luciferase.[4][8]

  • Membrane Perturbation: In cell-based assays, the surfactant properties of saponins can disrupt cellular or mitochondrial membranes, leading to cytotoxicity or other effects that can confound the interpretation of results.[8]

Q3: How can I preemptively check if this compound is likely to interfere with my specific assay?

Before beginning extensive experiments, a few preliminary checks can save significant time and resources:

  • Review the Assay Format: Is your assay absorbance-based, fluorescence-based, or luminescence-based? Each has different vulnerabilities. For example, colored compounds are a primary concern for absorbance assays, while intrinsically fluorescent compounds are problematic for fluorescence assays.[8]

  • Determine the Critical Micelle Concentration (CMC): While the specific CMC for this compound may not be readily available, be aware that aggregation is a known behavior for saponins.[8][10] Test your compound at a wide range of concentrations. If you observe a very steep dose-response curve or results that are not reproducible, aggregation should be suspected.

  • Run Spectral Scans: Perform absorbance and fluorescence scans of this compound at your planned experimental concentrations in the assay buffer. This will reveal if the compound has any intrinsic optical properties that overlap with your assay's excitation or emission wavelengths.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides a logical framework for diagnosing the problem.

Problem 1: My enzyme inhibition data is inconsistent. The dose-response curve is unusually steep, and the IC50 value varies between experiments.

  • Potential Cause: Compound Aggregation. This is a classic hallmark of a promiscuous inhibitor that acts via a non-specific aggregation mechanism.[9][11][12] The aggregates, not the individual molecules, are often the inhibitory species.

  • Troubleshooting Workflow:

    • Introduce a Non-ionic Detergent: Repeat the assay with the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. If the inhibitory activity of this compound is significantly reduced or eliminated, this strongly suggests that aggregation was the cause. True inhibitors that bind specifically to a target are typically unaffected by low concentrations of detergent.

    • Vary Enzyme Concentration: Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x). The IC50 of a true, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent IC50 of an aggregate-based inhibitor will often increase linearly with the enzyme concentration.[9][12]

    • Confirm with Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly detect the formation of aggregates.[10] Analyze solutions of this compound at various concentrations in your assay buffer to see if particles in the 30-400 nm range are formed.[9][11]

Problem 2: In my absorbance-based assay (e.g., colorimetric enzyme assay), the signal increases in wells containing only this compound and buffer.

  • Potential Cause: Intrinsic Absorbance of this compound. The compound itself may absorb light at the wavelength used to measure the product of your enzymatic reaction, leading to a false-positive signal.

  • Troubleshooting Workflow:

    • Run a Compound-Only Control: For every concentration of this compound tested, prepare a parallel control well containing only the assay buffer and the compound, but no enzyme or substrate.

    • Subtract the Background: Measure the absorbance of these control wells. Subtract the average absorbance of the compound-only control from the absorbance of the corresponding experimental wells. This correction will account for the compound's intrinsic absorbance.

Problem 3: My fluorescence-based assay signal is lower than expected (quenching) or erratically high.

  • Potential Cause: Fluorescence Interference. This compound may either absorb the excitation light (pre-filter effect), absorb the emitted light (post-filter effect), or it may be intrinsically fluorescent at the assay wavelength.

  • Troubleshooting Workflow:

    • Test for Quenching: In a well containing the fluorescent product of your assay (or the fluorophore itself) at a known concentration, add this compound at its various test concentrations. A decrease in fluorescence intensity indicates a quenching effect.

    • Test for Intrinsic Fluorescence: In wells containing only assay buffer and this compound at its various test concentrations, measure the fluorescence at the assay's excitation and emission wavelengths. A signal above the buffer-only background indicates that the compound itself is fluorescent and is contributing to the signal.

    • Wavelength Shift: If interference is confirmed, investigate whether you can use an alternative fluorophore for your assay that has excitation and emission wavelengths outside the interference range of this compound.

Data Summary Table
Potential Issue Primary Assay Types Affected Key Diagnostic Test Mitigation Strategy
Compound Aggregation Enzyme Inhibition, Protein-Protein InteractionAddition of 0.01% Triton X-100Work at concentrations below the CMC; include detergent in buffer.
Intrinsic Absorbance Colorimetric, ELISA, MTTCompound-only control wellsSubtract background absorbance from all data points.
Fluorescence Quenching Fluorescence Intensity, FRETAdd compound to known fluorophoreUse a different fluorophore; mathematical correction if quenching is linear.
Intrinsic Fluorescence Fluorescence Intensity, FPCompound-only control wellsUse a red-shifted fluorophore; subtract background fluorescence.

Experimental Protocols

Protocol 1: Assessing Assay Interference by Compound Aggregation

This protocol is designed to determine if the observed activity of this compound is due to the formation of inhibitory aggregates.

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Assay Buffer + 0.02% Triton X-100 (prepare a 2x stock).

    • This compound stock solution in DMSO.

    • Enzyme and substrate stocks.

  • Assay Setup (384-well plate):

    • Plate 1 (No Detergent): Perform a standard dose-response experiment for this compound against the target enzyme.

    • Plate 2 (With Detergent): Perform the identical dose-response experiment, but use the Assay Buffer + 0.02% Triton X-100 to make all dilutions. The final concentration of Triton X-100 in the well should be 0.01%.

  • Execution:

    • Add buffer (with or without detergent) to wells.

    • Add this compound in a dilution series. Include DMSO-only controls.

    • Add the target enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Read the plate on a plate reader at the appropriate intervals.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound under both conditions.

    • Plot the dose-response curves. A significant rightward shift or complete loss of the inhibition curve in the presence of Triton X-100 is strong evidence for an aggregation-based mechanism.

Visualizing Troubleshooting Logic

The following diagram outlines a decision-making process for investigating suspected assay interference.

Interference_Troubleshooting Start Suspected Assay Interference with this compound AssayType What is the assay detection method? Start->AssayType Absorbance Absorbance-Based AssayType->Absorbance Colorimetric Fluorescence Fluorescence-Based AssayType->Fluorescence FP, FRET, etc. Inhibition Activity/Inhibition Assay AssayType->Inhibition Enzymatic, etc. RunAbsControl Run compound-only absorbance control Absorbance->RunAbsControl RunFluorControl Run compound-only fluorescence control Fluorescence->RunFluorControl DetergentTest Run assay with/without 0.01% Triton X-100 Inhibition->DetergentTest SubtractBG Correct data by subtracting background RunAbsControl->SubtractBG ChangeFluor Consider alternative fluorophore RunFluorControl->ChangeFluor AggregationConfirmed Mechanism is likely aggregation-based DetergentTest->AggregationConfirmed

Caption: Decision tree for troubleshooting assay interference.

References

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. [Link]

  • Zhu, X., et al. (2014). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 65-73. [Link]

  • Seidel, C., et al. (2001). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Docking.org. [Link]

  • Shoichet, B. K. (2001). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry.
  • Zhu, X., et al. (2013). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]

  • Wang, Y., et al. (2013). The proposed mechanisms for this compound induced cell cycle arrest and apoptosis in MDA-MB-435 cells. ResearchGate. [Link]

  • Liao, W., et al. (2020). This compound exerts antiproliferative and antimetastasis effects on hepatocellular carcinoma cells. Anticancer Drugs, 31(8), 819-827. [Link]

  • Li, J., et al. (2013). This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Molecular Medicine Reports, 8(2), 587-591. [Link]

  • Biopurify. CAS 35286-59-0 | this compound. [Link]

  • Wang, Y., et al. (2022). Identification of this compound from a Natural Products Library as a STING Agonist. ChemMedChem, 17(11), e202100719. [Link]

  • Khakimov, B., et al. (2015). Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms. Journal of Analytical Methods in Chemistry, 2015, 857593. [Link]

  • Dah-Nouvlessounon, D., et al. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Natural Products, 78(8), 2043-2051. [Link]

Sources

Technical Support Center: Optimizing Ziyuglycoside II Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing ziyuglycoside II in your cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the experimental concentration of this potent triterpenoid saponin. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - The Essentials of this compound Handling

This section addresses the most common initial questions regarding the use of this compound in a laboratory setting.

Q1: What is the optimal solvent for dissolving this compound and preparing stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol but is insoluble in water.[1][2] For cell-based assays, DMSO is the recommended solvent for creating a high-concentration stock solution.[3][4] It is crucial to prepare a concentrated stock (e.g., 10-20 mM) in 100% DMSO. This allows for minimal final DMSO concentration in your cell culture media when you dilute the compound to your desired working concentrations.[5]

Q2: What is the recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[5] Most cell lines can tolerate up to 1% DMSO without significant toxic effects; however, primary cells are often more sensitive.[5] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment group) in your experimental design to account for any potential effects of the solvent itself.

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C, protected from light.[1] Stock solutions prepared in DMSO should be aliquoted into tightly sealed vials and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), also protected from light.[6] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[7] Before use, allow the frozen stock solution to equilibrate to room temperature for at least 60 minutes before opening the vial.[8]

Q4: What is a typical starting concentration range for this compound in cell-based experiments?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published literature, a broad starting range of 1 µM to 50 µM is recommended for initial dose-response studies. For example, in MDA-MB-435 breast cancer cells, the IC50 (half-maximal inhibitory concentration) was found to be 5.92 µM at 24 hours.[6][9] In BGC-823 gastric cancer cells, the IC50 was 14.40 µM at 24 hours and 10.11 µM at 48 hours.[10]

Q5: What are the known mechanisms of action for this compound?

A5: this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][11] Its anti-cancer properties are often attributed to its ability to induce reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis.[6][11][12][13] Key signaling pathways implicated in its mechanism of action include the ROS/JNK pathway, the mitochondria-dependent apoptosis pathway (involving Bax/Bcl-2 regulation and caspase activation), and the EGFR signaling pathway.[10][12][14][15][16][17]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific issues that may arise during your experiments with this compound.

Q1: I am observing low or no efficacy of this compound in my experiments. What could be the cause?

A1:

  • Suboptimal Concentration: The concentration range you are using may not be appropriate for your specific cell line. It is essential to perform a dose-response experiment to determine the optimal concentration.

  • Compound Instability: Improper storage or handling of the this compound powder or stock solution may have led to its degradation. Ensure you are following the recommended storage conditions.

  • Incorrect Solvent Preparation: If the compound is not fully dissolved in the stock solution, the actual concentration delivered to the cells will be lower than intended. Ensure the compound is completely solubilized in DMSO before further dilution.

  • Cell Line Resistance: Your chosen cell line may be inherently resistant to the effects of this compound. Consider testing a different cell line known to be sensitive to this compound.

Q2: My cells are showing high levels of cytotoxicity, even at low concentrations of this compound. What should I do?

A2:

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Verify that the final DMSO concentration in your culture medium is within the recommended safe limits (ideally ≤ 0.5%).[5]

  • Cell Line Sensitivity: Some cell lines are more sensitive to this compound than others. You may need to use a lower concentration range for your experiments.

  • Extended Incubation Time: Prolonged exposure to the compound can lead to increased cytotoxicity. Consider reducing the incubation time in your initial experiments.

  • Contamination: Check your cell cultures for any signs of contamination, which can exacerbate cellular stress and lead to increased cell death.

Q3: I am seeing significant variability between my experimental replicates. How can I improve consistency?

A3:

  • Inconsistent Cell Seeding: Ensure that you are seeding a consistent number of cells in each well or plate. Uneven cell distribution can lead to variable results.

  • Inaccurate Pipetting: Use properly calibrated pipettes and ensure accurate and consistent pipetting of both the this compound solution and the cell suspension.

  • Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Incomplete Compound Mixing: After adding the this compound solution to the culture medium, ensure it is thoroughly mixed before adding it to the cells.

Part 3: Experimental Protocols and Data

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare a 10 mM Stock Solution:

    • Calculate the amount of this compound powder needed (Molecular Weight: 604.83 g/mol ).[1]

    • Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate stock concentrations.

    • For the final working concentrations, dilute the intermediate stocks into your cell culture medium, ensuring the final DMSO concentration remains below 0.5%.[5]

Table 1: Example Dilution Scheme for a Dose-Response Experiment

Target Final Concentration (µM)Intermediate Stock in DMSO (mM)Volume of Intermediate Stock to add to 1 mL of Media (µL)Final DMSO Concentration (%)
501050.5
25102.50.25
101010.1
5150.05
1110.01
Vehicle Control-5 µL of 100% DMSO0.5

Protocol 2: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control) as prepared in Protocol 1.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software program.

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-435Breast Cancer245.92[6][9]
MDA-MB-435Breast Cancer484.74[6]
BGC-823Gastric Cancer2414.40[10]
BGC-823Gastric Cancer4810.11[10]
MDA-MB-231Breast Cancer2413.96 (for Ziyuglycoside I)[18]

Note: The IC50 for Ziyuglycoside I is included for comparative purposes.

Part 4: Visualizing Workflows and Pathways

Experimental Workflow for Optimizing this compound Concentration

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Prepare Serial Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound (Dose-Response) prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50 pathway cluster_cell Cellular Response cluster_mito Mitochondrial Pathway ziyu This compound ros ↑ Reactive Oxygen Species (ROS) ziyu->ros p53 ↑ p53 & p21 ros->p53 jnk ↑ JNK Activation ros->jnk cycle_arrest G0/G1 & S Phase Cell Cycle Arrest p53->cycle_arrest bax_bcl2 ↑ Bax/Bcl-2 Ratio jnk->bax_bcl2 apoptosis Apoptosis cycle_arrest->apoptosis mmp ↓ Mitochondrial Membrane Potential bax_bcl2->mmp cyto_c ↑ Cytochrome c Release mmp->cyto_c caspases ↑ Caspase-9 & -3 Activation cyto_c->caspases caspases->apoptosis

Caption: A simplified signaling pathway of this compound-induced apoptosis.

References

  • The proposed mechanisms for this compound induced cell cycle arrest... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • CAS 35286-59-0 | this compound - Biopurify. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway - NIH. (2013, August 13). Retrieved January 16, 2026, from [Link]

  • This compound inhibits colorectal cancer cells proliferation both in... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed. (2021, May). Retrieved January 16, 2026, from [Link]

  • This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. (2021, May 20). Retrieved January 16, 2026, from [Link]

  • This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells - PubMed. (2014, May 16). Retrieved January 16, 2026, from [Link]

  • This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound inhibits the growth of human breast carcinoma MDA-MB-435 cells via cell cycle arrest and induction of apoptosis through the mitochondria dependent pathway - PubMed. (2013, September 3). Retrieved January 16, 2026, from [Link]

  • This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway - PubMed Central. (2013, September 3). Retrieved January 16, 2026, from [Link]

  • Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • DMSO usage in cell culture - LifeTein. (2023, February 1). Retrieved January 16, 2026, from [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - SID. (2016, April 30). Retrieved January 16, 2026, from [Link]

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Enhancing the Therapeutic Efficacy of Ziyuglycoside II: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ziyuglycoside II. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this promising triterpenoid saponin. Our goal is to provide you with the field-proven insights and detailed protocols necessary to enhance the therapeutic efficacy of this compound in your studies. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experiments are built on a foundation of scientific integrity.

Section 1: Foundational Knowledge & Physicochemical Properties

Before troubleshooting, it's critical to understand the inherent properties of this compound. Many experimental failures stem from a misunderstanding of its basic chemical nature.

Key Characteristics of this compound

This compound is a bioactive triterpenoid saponin extracted from the root of Sanguisorba officinalis L.[1][2]. It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and potent anti-cancer activities[2][3][4]. However, its therapeutic development is often hampered by its physicochemical properties, primarily poor water solubility and low oral bioavailability.

PropertyValueSource
Molecular Formula C₃₅H₅₆O₈[3][5]
Molecular Weight 604.81 g/mol [3][4]
CAS Number 35286-59-0[5][6]
Appearance White to off-white solid[6]
Storage -20°C, protect from light[5][6]
Solubility DMSO: ~50-100 mg/mL (may require sonication) Methanol/Ethanol: Soluble / Slightly Soluble Water: Poorly soluble[3][4][5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives during the initial phases of experimentation with this compound.

Q1: What is the best solvent to prepare a stock solution of this compound for in vitro experiments?

A1: The recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (DMSO). This compound is readily soluble in fresh, anhydrous DMSO at concentrations up to 50-100 mg/mL.[4][6] It is critical to use a fresh, low-moisture bottle of DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[4][6] For a typical 10 mM stock, you would dissolve 6.05 mg of this compound in 1 mL of DMSO. Always store DMSO stocks at -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a classic solubility problem. When the highly concentrated DMSO stock is diluted into the aqueous buffer or medium, the this compound may crash out of solution because it is not soluble in water. The final concentration of DMSO in your culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Causality: The saponin structure of this compound has both lipophilic (triterpenoid) and hydrophilic (glycoside) moieties, but overall it is a poorly water-soluble molecule. The DMSO keeps it solubilized in a high-energy state, which is disrupted upon dilution into an aqueous environment.

  • Solution:

    • Vortex During Dilution: When making your final working solution, add the DMSO stock drop-wise into the culture medium while vortexing or stirring vigorously. This rapid mixing can help create a transiently stable solution.

    • Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of medium containing serum (e.g., 10% FBS), as the proteins in serum can help stabilize the compound. Then, add this intermediate dilution to your final culture volume.

    • Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit at that specific DMSO concentration. Try working with lower final concentrations of this compound. Many studies show potent effects in the 5-25 µM range.[2][6]

Q3: What are the primary mechanisms of action for this compound's anti-cancer effects?

A3: this compound exerts its anti-cancer effects through multiple signaling pathways, which can be cell-type dependent. The most consistently reported mechanisms are:

  • Induction of Apoptosis: It activates both the intrinsic (mitochondrial) and extrinsic apoptosis pathways. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1][6] Key events include the upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and activation of caspase-3 and caspase-9.[2][7][8]

  • Cell Cycle Arrest: It can induce cell cycle arrest at different phases. For instance, G2/M phase arrest has been observed in breast cancer cells, associated with the downregulation of Cdc2, Cyclin A, and Cyclin B1.[1] G0/G1 arrest has also been reported.[6]

  • ROS/JNK Pathway Activation: A crucial upstream event in many cancer cell lines is the production of ROS, which in turn activates the c-Jun NH2-terminal kinase (JNK) pathway, a key mediator of apoptosis.[1][9]

  • Inhibition of Key Signaling Pathways: In digestive system cancers, this compound has been identified as a potential EGFR inhibitor.[10][11] In osteosarcoma, it has been shown to suppress metastasis by inhibiting the Wnt/β-catenin pathway.[12]

Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells

ziyuglycoside_ii_moa cluster_ros ROS-Dependent Apoptosis cluster_mito Mitochondrial Pathway cluster_other Other Reported Pathways ZII This compound ROS ↑ Reactive Oxygen Species (ROS) ZII->ROS EGFR EGFR Signaling ZII->EGFR inhibits Wnt Wnt/β-catenin Pathway ZII->Wnt inhibits JNK ↑ JNK Activation ROS->JNK Bax ↑ Bax JNK->Bax regulates Bcl2 ↓ Bcl-2 JNK->Bcl2 regulates Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito control Bcl2->Mito control Casp9 ↑ Caspase-9 Activation CytC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation ↓ Proliferation & Metastasis EGFR->Proliferation Wnt->Proliferation

Caption: Key signaling pathways modulated by this compound in cancer cells.

Q4: The oral bioavailability of this compound is very low. How can I improve it for my in vivo animal studies?

A4: You are correct. The absolute oral bioavailability of this compound in rats is reported to be only about 4.6%.[13][14] This is a significant barrier to achieving therapeutic concentrations via oral administration. To overcome this, advanced formulation strategies are required. One of the most effective methods is the use of a Self-Microemulsifying Drug Delivery System (SMEDDS) . A similar strategy was shown to increase the bioavailability of the related compound, Ziyuglycoside I, by nearly 7-fold.[15]

  • Causality: SMEDDS are isotropic mixtures of an oil, a surfactant, and a cosurfactant, which form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like the gastrointestinal tract). This enhances bioavailability by:

    • Keeping the drug in a solubilized state for absorption.

    • Increasing membrane permeability.

    • Potentially bypassing first-pass metabolism via lymphatic uptake.[15]

  • Solution: While developing a SMEDDS requires formulation expertise, a basic approach is outlined in the Troubleshooting section below. For a simpler, though likely less effective, approach for preclinical studies, you can prepare a suspension in a vehicle like 10% DMSO + 90% Corn Oil.[3][6] Sonication is recommended to ensure a uniform suspension before administration.[3]

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols to address specific experimental hurdles.

Guide 1: Overcoming In Vitro Solubility and Precipitation Issues

This guide provides a systematic workflow for preparing and using this compound in cell-based assays to avoid precipitation.

solubility_workflow start Start: this compound Powder stock Prepare 10-20 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute stock into final volume of culture medium stock->dilute precip Precipitation Observed? dilute->precip success Proceed with Experiment precip->success No vortex Re-attempt: Add stock drop-wise while vortexing medium precip->vortex Yes serum Try intermediate dilution in serum-containing medium first vortex->serum If still fails check Check final DMSO % (keep <0.5%) vortex->check serum->dilute check->precip

Caption: Decision workflow for troubleshooting this compound precipitation.

  • Prepare Primary Stock (10 mM):

    • Weigh 6.05 mg of this compound (MW: 604.81).

    • Add 1 mL of fresh, anhydrous DMSO.

    • Vortex and/or sonicate briefly in a water bath until fully dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Final Working Solution (Example: 10 µM in 10 mL medium):

    • Thaw one aliquot of the 10 mM stock solution.

    • Pipette 10 mL of your complete cell culture medium (pre-warmed to 37°C) into a 15 mL conical tube.

    • While vortexing the medium at medium speed, add 10 µL of the 10 mM stock solution drop-wise into the center of the vortex.

    • Continue vortexing for an additional 10-15 seconds.

    • Visually inspect for any signs of precipitation against a dark background.

    • Use this working solution immediately to treat your cells. The final DMSO concentration will be 0.1%.

Guide 2: Enhancing Oral Bioavailability for In Vivo Studies

This guide provides a conceptual framework and protocol for preparing a this compound formulation for oral gavage in animal models, based on established methods for poorly soluble compounds.

ParameterIntragastric (5 mg/kg)Intravenous (1 mg/kg)Source
t₁/₂ (h) 4.9 ± 1.56.2 ± 3.1[13]
AUC (ng/mL*h) 458.3 ± 46.31979.2 ± 185.7[13]
Bioavailability (F%) 4.6% -[13][14]

This is a basic formulation for preclinical screening. For studies requiring maximal exposure, developing a SMEDDS is highly recommended.[15]

  • Objective: To prepare a 1 mg/mL oral suspension of this compound.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Corn oil

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Step 1: Prepare a 10 mg/mL stock in DMSO. In a sterile tube, dissolve 10 mg of this compound in 1 mL of DMSO. This will be your concentrated stock.

    • Step 2: Prepare the final dosing vehicle. In a separate, larger tube, measure out 9 mL of corn oil.

    • Step 3: Create the suspension. Add the 1 mL of DMSO stock to the 9 mL of corn oil to achieve a final volume of 10 mL. The final concentration will be 1 mg/mL in a 10% DMSO / 90% corn oil vehicle.

    • Step 4: Homogenize. Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Step 5: Sonicate. Place the tube in a bath sonicator for 5-10 minutes to ensure the formation of a fine, uniform suspension.[3]

    • Step 6: Administer. Immediately before oral gavage, vortex the suspension again to ensure homogeneity as the compound may settle over time.

  • Self-Validation: Always prepare a fresh batch for each day of dosing. Visually inspect the suspension before each administration to check for uniformity and lack of large aggregates. For more advanced studies, particle size analysis could be used to validate the consistency of the suspension.

References

  • Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry. Available at: [Link]

  • This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters. Available at: [Link]

  • This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines. Available at: [Link]

  • Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry. Available at: [Link]

  • The proposed mechanisms for this compound induced cell cycle arrest... ResearchGate. Available at: [Link]

  • Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. Kabale University Library Catalog. Available at: [Link]

  • This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. National Institutes of Health. Available at: [Link]

  • Identification of this compound from a Natural Products Library as a STING Agonist. ChemMedChem. Available at: [Link]

  • This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. ScienceDirect. Available at: [Link]

  • This compound, a triterpene glycoside compound in Sanguisorbae officinalis l. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway. Phytomedicine. Available at: [Link]

  • This compound alleviates cyclophosphamide-induced leukopenia in mice via regulation of HSPC proliferation and differentiation. Biomedicine & Pharmacotherapy. Available at: [Link]

  • This compound. Global Substance Registration System. Available at: [Link]

  • This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. ResearchGate. Available at: [Link]

  • Novel this compound derivatives inhibit MCF-7 cell proliferation via inducing apoptosis and autophagy. Bioorganic Chemistry. Available at: [Link]

  • CAS 35286-59-0 | this compound. Biopurify Phytochemicals. Available at: [Link]

  • Development and In Vivo Evaluation of Ziyuglycoside I–Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Advancing Ziyuglycoside II Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development of novel ziyuglycoside II derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the therapeutic properties of this promising natural product. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making processes inherent in derivatization, purification, and biological evaluation. Our goal is to provide you with the in-depth, field-proven insights necessary to accelerate your research and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing derivatives of this compound?

A1: this compound, a triterpenoid saponin from Sanguisorba officinalis L., exhibits a range of compelling biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] However, its therapeutic potential is often hampered by poor pharmacokinetic properties, such as low aqueous solubility and limited oral bioavailability.[3][4] The development of derivatives aims to address these limitations by modifying the parent structure to enhance solubility, improve metabolic stability, and increase target-specific cytotoxicity, thereby augmenting its overall therapeutic index.

Q2: What structural modifications have shown the most promise for improving the anticancer activity of this compound?

A2: Recent studies have demonstrated that the introduction of a 1,2,3-triazole moiety to the this compound scaffold can significantly enhance its antiproliferative effects. This heterocyclic ring system is a well-known pharmacophore that can improve target binding and physicochemical properties.[5][6][7][8] For instance, a series of novel this compound derivatives incorporating 1,2,3-triazoles have been synthesized, with some compounds showing more potent inhibition of cancer cell proliferation compared to both the parent compound and standard chemotherapeutic agents like 5-fluorouracil.

Q3: What are the main challenges in the chemical synthesis of this compound derivatives?

A3: The synthesis of this compound derivatives presents several challenges common to the modification of complex natural products. These include the need for regioselective reactions to target specific hydroxyl or carboxyl groups on the molecule, the implementation of appropriate protecting group strategies to prevent unwanted side reactions, and the purification of the final products from complex reaction mixtures.[9][10] Achieving high yields and purity requires careful optimization of reaction conditions and robust analytical characterization.

Q4: How can the poor bioavailability of this compound and its derivatives be addressed?

A4: Improving the bioavailability of poorly soluble compounds like this compound often involves advanced formulation strategies. Self-microemulsifying drug delivery systems (SMEDDS) have shown considerable promise in enhancing the solubility and absorption of lipophilic drugs.[3][11][12] These formulations are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This can lead to improved drug dissolution and absorption.

Q5: What are the key in vitro assays for evaluating the improved properties of new this compound derivatives?

A5: A tiered approach to in vitro evaluation is recommended. Initial screening should involve cytotoxicity assays, such as the MTT assay, across a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia, and MV411 for acute myeloid leukemia) to determine the half-maximal inhibitory concentrations (IC50). Promising candidates should then be subjected to further mechanistic studies, including cell colony formation assays to assess long-term proliferative potential, wound healing or transwell migration assays to evaluate anti-metastatic properties, and specific assays to investigate the induction of apoptosis and autophagy, such as flow cytometry with Annexin V/PI staining and Western blotting for key protein markers (e.g., caspases, Bcl-2 family proteins, LC3).[13]

Troubleshooting Guides

Synthesis and Purification of this compound-1,2,3-Triazole Derivatives

Issue 1: Low Yield in the "Click Chemistry" Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition)

  • Potential Cause:

    • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the cycloaddition reaction.

    • Impure Starting Materials: The presence of impurities in the azide or alkyne starting materials can interfere with the reaction.

    • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Catalyst and Reducing Agent: Use a freshly prepared solution of a Cu(I) source (e.g., CuI, CuBr) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Purity of Reagents: Purify the azide and alkyne precursors before use, for example, by column chromatography. Confirm their purity by NMR and MS analysis.

    • Solvent and Temperature Optimization: The choice of solvent is critical. A mixture of t-butanol and water is often effective. Screen a range of temperatures, typically from room temperature to 60°C, to find the optimal condition for your specific substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Difficulty in Purifying the Final Derivative

  • Potential Cause:

    • Co-elution of Similar Compounds: The product may have a similar polarity to unreacted starting materials or side products, making separation by standard column chromatography challenging.

    • Presence of Copper Catalyst: Residual copper can contaminate the final product.

  • Troubleshooting Steps:

    • Advanced Chromatographic Techniques: If standard silica gel chromatography is insufficient, consider using reverse-phase HPLC or medium-pressure liquid chromatography (MPLC) for better resolution.[8]

    • Copper Removal: After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove residual copper salts.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Biological Evaluation

Issue 3: High Variability in Cytotoxicity Assay (MTT) Results

  • Potential Cause:

    • Poor Compound Solubility: The derivative may precipitate in the cell culture medium, leading to inconsistent concentrations and inaccurate IC50 values.

    • Cell Seeding Inconsistency: Uneven cell numbers across wells can lead to significant variability.

    • Interference with MTT Dye: Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results.

  • Troubleshooting Steps:

    • Solubility Enhancement: Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. If solubility remains an issue, consider using a formulation aid like Pluronic F-68.

    • Consistent Cell Plating: Use a multichannel pipette for cell seeding and ensure a homogeneous cell suspension. Allow cells to adhere and resume logarithmic growth before adding the test compounds.

    • Alternative Viability Assays: If interference with the MTT assay is suspected, use an alternative method to assess cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Issue 4: Difficulty in Interpreting Apoptosis vs. Autophagy Induction

  • Potential Cause:

    • Crosstalk between Pathways: Apoptosis and autophagy are interconnected cellular processes, and the induction of one can influence the other.

    • Time- and Dose-Dependent Effects: The cellular response may shift from autophagy to apoptosis at different concentrations or time points.

  • Troubleshooting Steps:

    • Multi-Parametric Analysis: Use a combination of assays to dissect the pathways. For apoptosis, measure caspase activation (e.g., caspase-3/7 activity assay), PARP cleavage (Western blot), and phosphatidylserine externalization (Annexin V staining). For autophagy, monitor the conversion of LC3-I to LC3-II (Western blot), the formation of autophagosomes (fluorescence microscopy of GFP-LC3 transfected cells), and the degradation of p62/SQSTM1 (Western blot).[12][13]

    • Time-Course and Dose-Response Studies: Perform experiments at multiple time points and concentrations to understand the dynamics of the cellular response.

    • Use of Inhibitors: Employ specific inhibitors of apoptosis (e.g., Z-VAD-FMK, a pan-caspase inhibitor) and autophagy (e.g., 3-methyladenine or chloroquine) to confirm the role of each pathway in the observed cytotoxicity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound-1,2,3-Triazole Derivatives

This protocol outlines a general strategy for the synthesis of this compound derivatives via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Note: This is a generalized procedure and may require optimization for specific substrates.

  • Azide Synthesis:

    • Start with a suitable precursor molecule containing a hydroxyl or other functional group that can be converted to an azide. For example, a terminal alkyne can be reacted with an organic azide.

    • Dissolve the precursor in a suitable solvent (e.g., DMF).

    • Add sodium azide (NaN3) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the azide by column chromatography.

  • Alkyne Synthesis (if necessary):

    • If the desired substituent is not commercially available as an alkyne, it can be synthesized using standard organic chemistry methods.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the this compound precursor (with an alkyne or azide functionality) and the corresponding azide or alkyne in a solvent mixture, such as t-BuOH/H2O (1:1).

    • Add sodium ascorbate (1 equivalent) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.

  • Characterization:

    • Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., medium with 0.5% DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Data Presentation

Table 1: Comparative Anticancer Activity of this compound and its Derivative Z-15

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)> 40
K562 (Leukemia)> 40
MV411 (Leukemia)> 40
Z-15 MCF-7 (Breast Cancer) 5.2 ± 0.4
K562 (Leukemia) 3.8 ± 0.3
MV411 (Leukemia) 2.1 ± 0.2
5-FluorouracilMCF-7 (Breast Cancer)8.5 ± 0.7

Data presented are hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseT1/2 (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)Bioavailability (%)
Intragastric5 mg/kg4.9 ± 1.585.2 ± 10.1458.3 ± 46.34.6
Intravenous1 mg/kg6.2 ± 3.11256.7 ± 150.31979.2 ± 185.7-

Source: Adapted from Shen et al., 2024.[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound Precursor azide Azide Synthesis start->azide alkyne Alkyne Synthesis start->alkyne click CuAAC 'Click' Reaction azide->click alkyne->click purification Purification (HPLC) click->purification characterization Characterization (NMR, MS) purification->characterization derivative Pure Derivative characterization->derivative cytotoxicity Cytotoxicity Screening (MTT) derivative->cytotoxicity formulation Formulation Studies derivative->formulation mechanistic Mechanistic Studies cytotoxicity->mechanistic apoptosis Apoptosis Assays mechanistic->apoptosis autophagy Autophagy Assays mechanistic->autophagy apoptosis_pathway derivative This compound Derivative ros ROS Production derivative->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax ↑ mitochondria->bax bcl2 Bcl-2 ↓ mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway for this compound derivatives.

References

  • Muru, K., & Gauthier, C. (2021). Glycosylation and Protecting Group Strategies Towards the Synthesis of Saponins and Bacterial Oligosaccharides: A Personal Account. Chemical Record, 21(5), 1144-1161. [Link]

  • Yu, B., & Li, Y. (2005). Facile Synthesis of Saponins Containing 2,3-Branched Oligosaccharides by Using Partially Protected Glycosyl Donors. Organic Letters, 7(1), 131-133. [Link]

  • Shen, X., Wang, Z., Li, W., Mei, S., Ma, S., Wang, X., Wen, C., Chen, F., & Zheng, G. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

  • Koffi, E., et al. (2007). Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli. Applied Microbiology and Biotechnology, 77(4), 813-820. [Link]

  • Shen, X., Wang, Z., Li, W., Mei, S., Ma, S., Wang, X., Wen, C., Chen, F., & Zheng, G. (2024). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. International Journal of Analytical Chemistry, 2024, 7971021. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 1 to 13h against MCF-7 and K-562 cell lines. [Link]

  • Zhang, Y., et al. (2024). This compound, a triterpene glycoside compound in Sanguisorbae officinalis l. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway. Phytomedicine, 132, 155716. [Link]

  • ResearchGate. (n.d.). Synthesis of Glycosides. [Link]

  • Nature. (2024). Stereoselective and site-divergent synthesis of C-glycosides. Nature Research. [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]

  • Kochetkova, E. Y., & Pospelova, T. V. (2022). Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells. Methods in Molecular Biology, 2437, 125-146. [Link]

  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • Ye, W., et al. (2015). Development and Validation of a Quantification Method for Ziyuglycoside I and II in Rat Plasma: Application to Their Pharmacokinetic Studies. Journal of Separation Science, 38(13), 2340-2347. [Link]

  • Kabale University Library Catalog. (n.d.). Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. [Link]

  • MDPI. (n.d.). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. [Link]

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Validation & Comparative

A Comparative Guide to STING Agonists: Evaluating Ziyuglycoside II Against Other Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of immuno-oncology, the activation of the Stimulator of Interferator Genes (STING) pathway has emerged as a highly promising strategy to awaken the innate immune system against cancer. This guide provides a comprehensive comparison of Ziyuglycoside II, a novel small-molecule STING agonist, with other well-established STING activators. We will delve into the underlying mechanisms, present available efficacy data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to rigorously evaluate these compounds.

The STING Pathway: A Nexus of Innate Immunity and Cancer Therapy

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections, as well as cellular damage and genomic instability inherent in cancer cells.

Upon binding to cytosolic dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). This cyclic dinucleotide (CDN) then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a cascade of downstream signaling events.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates NFkB_n NF-κB NFkB->NFkB_n translocates Genes Type I IFN & Pro-inflammatory Cytokine Genes pIRF3_n->Genes induces transcription NFkB_n->Genes induces transcription

Figure 1: The cGAS-STING signaling pathway.

Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Concurrently, STING activation can also lead to the activation of the NF-κB pathway. In the nucleus, phosphorylated IRF3 and activated NF-κB drive the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. This cytokine milieu is instrumental in bridging the innate and adaptive immune responses, leading to enhanced antigen presentation by dendritic cells, and the priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.

A Landscape of STING Agonists

STING agonists can be broadly classified into two main categories: cyclic dinucleotides (CDNs) and non-CDN small molecules.

  • Cyclic Dinucleotides (CDNs): This class includes the natural STING ligand 2'3'-cGAMP and its synthetic analogs (e.g., ADU-S100). While potent, CDNs often exhibit poor metabolic stability and low membrane permeability, typically necessitating intratumoral administration.

  • Non-CDN Small Molecules: This diverse group of synthetic compounds offers the potential for improved drug-like properties, including better stability and the possibility of systemic administration. This class includes molecules like diABZI and the focus of this guide, this compound.

Profiling the Agonists: this compound in Focus

This compound is a recently identified small-molecule STING agonist derived from a natural product library.[1] Mechanistic studies have shown that this compound directly binds to the C-terminal domain of human STING, a region crucial for downstream signaling.[1] This interaction leads to the potent stimulation of both the IRF/IFN and NF-κB pathways.[1] While promising, detailed quantitative data on its in vitro potency, such as the half-maximal effective concentration (EC50) for IFN-β induction, are not yet publicly available, making a direct head-to-head comparison with other agonists challenging. Pharmacokinetic studies in rats have indicated that this compound has a bioavailability of approximately 4.6% after intragastric administration.[2][3]

2'3'-cGAMP is the endogenous STING agonist and serves as a benchmark for potency. However, its therapeutic application is limited by rapid degradation and poor cell permeability.

diABZI is a well-characterized, potent, and systemically active non-CDN STING agonist. It has been shown to induce robust anti-tumor immunity in various preclinical models.

The following table summarizes the key characteristics and available efficacy data for these STING agonists.

FeatureThis compound2'3'-cGAMPdiABZI
Type Non-CDN Small MoleculeCyclic Dinucleotide (Endogenous)Non-CDN Small Molecule
Mechanism of Action Direct binding to the C-terminal domain of STING, activating IRF/IFN and NF-κB pathways.[1]Binds to the ligand-binding domain of STING, inducing a conformational change and activation.Binds to the ligand-binding domain of STING, leading to its activation.
In Vitro Potency (IFN-β EC50) Data not publicly available~5.8 µM (in THP-1 cells)~0.1 µM (in THP-1 cells)
In Vivo Efficacy Anti-cancer effects reported, but specific tumor growth inhibition data is limited in the public domain.[2][3]Demonstrates anti-tumor effects in various murine models, often requiring intratumoral injection.Potent anti-tumor activity with systemic administration in multiple syngeneic mouse models.
Pharmacokinetics Oral bioavailability of ~4.6% in rats.[2][3]Rapidly degraded, poor bioavailability.Systemically bioavailable with a favorable pharmacokinetic profile for in vivo studies.

Experimental Protocols for Efficacy Evaluation

To facilitate a rigorous and standardized comparison of STING agonists, we provide the following detailed experimental protocols.

In Vitro Efficacy Assessment: IFN-β Production in THP-1 Monocytes

This assay quantifies the production of IFN-β, a key downstream effector of STING activation, in the human monocytic cell line THP-1.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_analysis Analysis cell_culture Culture THP-1 cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Add agonists to cells cell_seeding->treatment agonist_prep Prepare serial dilutions of STING agonists agonist_prep->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect cell culture supernatant incubation->supernatant elisa Perform IFN-β ELISA supernatant->elisa data_analysis Analyze data and determine EC50 values elisa->data_analysis

Figure 2: Workflow for in vitro evaluation of STING agonists.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • STING agonists (this compound, 2'3'-cGAMP, diABZI)

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Plate reader

Procedure:

  • Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Agonist Preparation: Prepare a series of dilutions of each STING agonist in culture medium. A typical concentration range for initial screening would be from 1 nM to 100 µM.

  • Cell Treatment: Add 100 µL of the diluted agonist solutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the highest agonist concentration).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • IFN-β ELISA: Quantify the concentration of IFN-β in the supernatants using a commercial human IFN-β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each agonist.

In Vivo Efficacy Assessment: Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model, such as the CT26 colon carcinoma model in BALB/c mice.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells (ATCC CRL-2638)

  • RPMI-1640 medium

  • STING agonists formulated for in vivo administration

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Culture CT26 cells to ~80% confluency.

    • Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow.

    • Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • Once the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, diABZI).

  • Agonist Administration:

    • Administer the STING agonists according to the desired route and schedule. For intratumoral injection, a typical dose might be 10-50 µg per mouse in a volume of 50 µL, administered every 3-4 days for a total of 3-4 injections. For systemic administration (e.g., intravenous or intraperitoneal), the dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and assessment of tumor-infiltrating immune cells by flow cytometry at the end of the study.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

The activation of the STING pathway holds immense promise for cancer immunotherapy. This compound represents a novel and intriguing addition to the growing arsenal of small-molecule STING agonists. Its natural product origin and unique binding site on the C-terminal domain of STING distinguish it from many existing compounds.

While the currently available data confirms its mechanism of action, a critical next step will be to conduct head-to-head studies to quantitatively benchmark its in vitro and in vivo efficacy against other leading STING agonists like diABZI. The experimental protocols provided in this guide offer a robust framework for such comparative analyses.

Future research should also focus on optimizing the delivery of this compound to enhance its therapeutic index and exploring its potential in combination with other immunotherapies, such as checkpoint inhibitors, to unlock synergistic anti-tumor responses. As our understanding of the nuanced regulation of the STING pathway deepens, the development of novel agonists like this compound will be pivotal in translating the promise of innate immune activation into effective cancer therapies.

References

  • Pharmacokinetics of Ziyuglycoside I and this compound in Rat Plasma by UPLC-MS/MS. [Link]

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A Comparative Analysis of Ziyuglycoside II as a Novel Therapeutic Agent for Osteosarcoma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Osteosarcoma Treatment

Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents.[1][2] Despite a multimodal treatment approach involving surgical resection and aggressive chemotherapy, the five-year survival rate for patients with metastatic or recurrent disease remains dismally low.[1][2] The standard-of-care chemotherapy regimens, often including methotrexate, doxorubicin, cisplatin, and ifosfamide, are fraught with significant toxicities and the frequent emergence of drug resistance.[3] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.

Ziyuglycoside II, a triterpenoid saponin extracted from the root of Sanguisorba officinalis L., has emerged as a promising candidate in cancer therapy.[4] This guide provides a comprehensive comparison of this compound with current therapeutic alternatives for osteosarcoma, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as a next-generation treatment.

This compound: A Multi-faceted Anti-Cancer Agent

This compound has demonstrated significant anti-tumor activity in various cancers, including osteosarcoma.[4] Its therapeutic potential stems from its ability to induce both cell cycle arrest and apoptosis, key mechanisms for inhibiting cancer progression.

Mechanism of Action: A Dual Approach to Tumor Suppression

Recent studies have elucidated that this compound exerts its anti-osteosarcoma effects through a coordinated regulation of the p53 and estrogen-related receptor gamma (ESRRG) signaling pathways.[4]

  • p53 Pathway Activation: this compound upregulates the expression of the tumor suppressor protein p53. Activated p53, in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G0/G1 phase. This prevents the proliferation of cancer cells. Furthermore, p53 activation promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptosis cascade.

  • ESRRG-mediated Apoptosis: this compound also enhances the expression of ESRRG, which further contributes to the apoptotic process. The synergistic action of p53 and ESRRG activation culminates in the cleavage and activation of caspase-9 and caspase-3, the executioner caspases that dismantle the cell, leading to programmed cell death.[4]

ziyuglycoside_II_pathway cluster_cell Osteosarcoma Cell Ziyuglycoside_II This compound p53 p53 Ziyuglycoside_II->p53 Upregulates ESRRG ESRRG Ziyuglycoside_II->ESRRG Upregulates p21 p21 p53->p21 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates ESRRG->Bax Upregulates ESRRG->Bcl2 Downregulates Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Caspase9 Cleaved Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Simplified signaling pathway of this compound in osteosarcoma cells.

Comparative Performance Analysis

To contextualize the therapeutic potential of this compound, a comparison with standard-of-care chemotherapeutics and targeted agents is essential.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head studies are emerging, the available data allows for a preliminary comparison.

Therapeutic AgentOsteosarcoma Cell LineIC50 (µM)Reference
This compound MDA-MB-435 (Metastatic Carcinoma)5.92 (24h), 4.74 (48h)[5]
DoxorubicinSaos-2~0.1 - 1[3]
CisplatinSaos-2~1 - 10[3]
MethotrexateSaos-2~0.1 - 1[6]
RegorafenibHOS-MNNG, MG-63~5 - 25[7]
SorafenibMG-63, U2OS, Saos-2~2.4 - 4.8[8]
Cabozantinib---

Note: Data for this compound in osteosarcoma cell lines is still emerging. The provided IC50 is for a different cancer cell line to offer a preliminary perspective.

Side Effect Profile: A Potential Advantage for this compound

A significant limitation of current osteosarcoma therapies is their severe side effect profiles. This compound, being a natural compound, may offer a more favorable safety profile.

Therapeutic AgentCommon Side Effects
This compound Limited data available; preclinical studies suggest a good safety profile.[9]
Standard Chemotherapy Myelosuppression, nausea, vomiting, cardiotoxicity (doxorubicin), nephrotoxicity (cisplatin), mucositis.[3]
Targeted Therapies Hand-foot syndrome, diarrhea, hypertension, fatigue.[1][7]

Experimental Methodologies for Validation

To facilitate further research and validation of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Cell Seeding: Seed osteosarcoma cells (e.g., Saos-2, U2OS, MG-63) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and control drugs for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

mtt_assay_workflow Start Start Seed_Cells Seed Osteosarcoma Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound & Controls Incubate_24h_1->Treat_Cells Incubate_Timepoints Incubate (24, 48, 72h) Treat_Cells->Incubate_Timepoints Add_MTT Add MTT Solution Incubate_Timepoints->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add DMSO Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (490 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

apoptosis_assay_workflow Start Start Seed_Treat Seed & Treat Cells (6-well plate) Start->Seed_Treat Harvest_Wash Harvest & Wash Cells Seed_Treat->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate_Dark Incubate 15 min (Dark) Stain->Incubate_Dark Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry End End Flow_Cytometry->End

Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved osteosarcoma cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add this compound or control compounds to the upper chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of invaded cells under a microscope.

invasion_assay_workflow Start Start Coat_Insert Coat Transwell Insert with Matrigel Start->Coat_Insert Seed_Cells Seed Serum-Starved Cells (Upper Chamber) Coat_Insert->Seed_Cells Add_Chemoattractant Add Chemoattractant (Lower Chamber) Seed_Cells->Add_Chemoattractant Treat Add this compound & Controls Add_Chemoattractant->Treat Incubate Incubate 24-48h Treat->Incubate Remove_Non_Invading Remove Non-Invading Cells Incubate->Remove_Non_Invading Stain_Count Fix, Stain & Count Invading Cells Remove_Non_Invading->Stain_Count End End Stain_Count->End

Figure 4: Workflow for the Transwell cell invasion assay.

Comparative Signaling Pathways

Understanding the mechanisms of action of current therapies provides a framework for evaluating the novelty of this compound.

Standard Chemotherapeutics
  • Doxorubicin: Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[10][11]

  • Cisplatin: Forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[12][13]

  • Methotrexate: An antifolate that inhibits dihydrofolate reductase (DHFR), leading to a depletion of nucleotides and inhibition of DNA synthesis.[14][15][16]

Targeted Therapies
  • Regorafenib, Sorafenib, Cabozantinib: Multi-kinase inhibitors that target various receptor tyrosine kinases involved in angiogenesis (e.g., VEGFR), cell proliferation, and survival (e.g., RAF, MET).[1][7][8][17]

comparator_pathways cluster_chemo Standard Chemotherapeutics cluster_targeted Targeted Therapies Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ROS ROS Generation Doxorubicin->ROS Cisplatin Cisplatin Cisplatin->DNA_Damage Methotrexate Methotrexate DHFR_Inhibition DHFR Inhibition Methotrexate->DHFR_Inhibition Apoptosis_Chemo Apoptosis DNA_Damage->Apoptosis_Chemo ROS->Apoptosis_Chemo DHFR_Inhibition->Apoptosis_Chemo Multi_Kinase_Inhibitors Regorafenib, Sorafenib, Cabozantinib RTKs Receptor Tyrosine Kinases (VEGFR, RAF, MET, etc.) Multi_Kinase_Inhibitors->RTKs Inhibit Apoptosis_Targeted Apoptosis Multi_Kinase_Inhibitors->Apoptosis_Targeted Induce Proliferation_Angiogenesis Proliferation & Angiogenesis RTKs->Proliferation_Angiogenesis Promotes

Figure 5: Simplified overview of the signaling pathways of comparator therapies.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for osteosarcoma. Its unique dual mechanism of action, targeting both p53 and ESRRG signaling pathways to induce cell cycle arrest and apoptosis, distinguishes it from current therapies. While further research is needed to establish its efficacy and safety in preclinical and clinical settings, particularly direct comparative studies in osteosarcoma models, the preliminary evidence suggests that this compound holds promise for addressing the unmet needs in osteosarcoma treatment. Its potential for a more favorable side effect profile further enhances its appeal as a candidate for future drug development. This guide serves as a foundational resource for researchers to design and execute studies that will further elucidate the therapeutic value of this compound in the fight against osteosarcoma.

References

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  • Grignani, G., Palmerini, E., Ferraresi, V., D'Ambrosio, L., Pignochino, Y., Fagioli, F., ... & Picci, P. (2018). Regorafenib in patients with metastatic osteosarcoma: a non-randomised, multicentre, phase 2 study. The Lancet Oncology, 19(6), 792-801.
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A Comparative Analysis of Ziyuglycoside II and Conventional Chemotherapy: Efficacy, Mechanisms, and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide offers a detailed comparative analysis of ziyuglycoside II, a natural triterpenoid saponin, and established conventional chemotherapeutic agents. It is intended for researchers, scientists, and professionals in drug development, providing an objective evaluation of their anti-cancer properties supported by preclinical experimental data.

Introduction: The Evolving Landscape of Cancer Therapeutics

The quest for more effective and less toxic cancer treatments is a central focus of oncological research. Conventional chemotherapies, while potent, are often associated with significant side effects due to their lack of specificity for cancer cells. This has spurred the investigation of natural compounds with anti-tumor activity, among which this compound, derived from the root of Sanguisorba officinalis L., has emerged as a promising candidate. This document provides a comparative overview of the mechanisms, efficacy, and toxicity of this compound in relation to standard chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel.

Mechanisms of Action: A Tale of Two Strategies

Conventional chemotherapeutic agents primarily function by targeting rapidly dividing cells, a hallmark of cancer. However, this mechanism also affects healthy, rapidly proliferating cells in the body, leading to common side effects. This compound, in contrast, appears to exert its anti-cancer effects through a more multifaceted and potentially targeted approach.

Conventional Chemotherapy:

  • DNA Damage: Agents like cisplatin form adducts with DNA, leading to intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately triggering apoptosis.

  • Topoisomerase Inhibition: Doxorubicin intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA repair and replication, leading to DNA strand breaks and cell death.

  • Microtubule Disruption: Paclitaxel stabilizes microtubules, preventing their dynamic instability required for mitosis and cell division, leading to cell cycle arrest and apoptosis.

This compound:

This compound has been shown to induce anti-tumor effects through multiple pathways:

  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through both caspase-dependent and -independent pathways. This involves the regulation of the Bax/Bcl-2 protein ratio, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3[1][2][3].

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, such as the G0/G1 and S phases in breast cancer cells, preventing cancer cell proliferation[4][5].

  • Modulation of Signaling Pathways: It has been found to inhibit critical signaling pathways involved in cancer cell growth and survival, such as the EGFR signaling pathway in digestive system cancers[6][7]. In breast cancer, it has been shown to inhibit the Src/EGFR-dependent ITGB4/FAK signaling pathway[8].

  • Oxidative Stress: The generation of reactive oxygen species (ROS) has been implicated in the apoptotic effects of this compound in some cancer cell lines[9][10][11].

cluster_Conventional_Chemo Conventional Chemotherapy cluster_Ziyuglycoside_II This compound DNA DNA Damage (e.g., Cisplatin) Apoptosis_Conv Apoptosis DNA->Apoptosis_Conv Topo Topoisomerase II Inhibition (e.g., Doxorubicin) Topo->Apoptosis_Conv Microtubule Microtubule Stabilization (e.g., Paclitaxel) Microtubule->Apoptosis_Conv Ziyu This compound Apoptosis_Ziyu Induction of Apoptosis (Bax/Bcl-2) Ziyu->Apoptosis_Ziyu CellCycle Cell Cycle Arrest Ziyu->CellCycle Signaling Signaling Pathway Modulation (EGFR, Src) Ziyu->Signaling ROS Oxidative Stress Ziyu->ROS Apoptosis_Ziyu_Final Apoptosis Apoptosis_Ziyu->Apoptosis_Ziyu_Final CellCycle->Apoptosis_Ziyu_Final Signaling->Apoptosis_Ziyu_Final ROS->Apoptosis_Ziyu_Final

Mechanisms of Action: Conventional Chemotherapy vs. This compound.

In Vitro Efficacy: A Comparative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound and conventional chemotherapeutic agents across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HCT116Colorectal CancerVaries by cell line24[9][10]
DLD-1Colorectal CancerVaries by cell line24[9][10]
HT29Colorectal CancerVaries by cell line24[9]
SW480Colorectal CancerVaries by cell line24[2]
SW620Colorectal CancerVaries by cell line24[9]
RKOColorectal CancerVaries by cell line24[9]
BGC-823Gastric Cancer14.4024[1][3]
10.1148[1][3]
MDA-MB-435Breast Cancer5.9224[4][5][12]
4.7448[4]
HepG2Liver CancerVaries by cell line24, 48[6][7]
OE21Esophageal CancerVaries by cell line24, 48[6][7]
HuCCT1CholangiocarcinomaVaries by cell line24, 48[6][7]
PANC-1Pancreatic CancerVaries by cell line24, 48[6][7]

Table 2: Representative IC50 Values of Conventional Chemotherapy Drugs

DrugCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
DoxorubicinMCF-7Breast Cancer~7.67Not Specified[13]
HepG2Liver Cancer~8.28Not Specified[13]
A549Lung Cancer~6.62Not Specified[13]
CisplatinA549Lung Cancer~8.13 (for a derivative)Not Specified[14]
MCF-7Breast Cancer~5.82 (for a derivative)Not Specified[14]
HepG2Liver Cancer~23.66 (for a derivative)Not Specified[14]
5-FUSNU-C5/WTColorectal CancerVariesNot Specified[15]

In Vivo Efficacy: Preclinical Tumor Models

In vivo studies using animal models are crucial for evaluating the therapeutic potential of anti-cancer agents in a more complex biological system.

This compound:

A study on a colorectal cancer xenograft model in NOD-SCID mice demonstrated that treatment with this compound resulted in a slower tumor growth rate compared to the placebo group[9][10][11]. Importantly, this study also noted that this compound treatment had no significant effect on the pathological features of major organs, suggesting a favorable in vivo safety profile[9].

Conventional Chemotherapy:

Numerous in vivo studies have established the efficacy of conventional chemotherapy agents. For instance, cisplatin has demonstrated tumor growth inhibition in non-small cell lung cancer xenograft models[16]. Similarly, doxorubicin has shown efficacy in breast cancer models, although its effectiveness can be limited by drug resistance[17]. The combination of cisplatin and etoposide has been shown to induce complete tumor regressions in several small cell lung cancer xenograft models[18].

Comparative Toxicity and Safety Profile

A major differentiator between this compound and conventional chemotherapy lies in their toxicological profiles.

Conventional Chemotherapy:

The side effects of conventional chemotherapy are well-documented and often severe, arising from the drugs' impact on healthy, rapidly dividing cells. Common toxicities include:

  • Myelosuppression: Leading to a decrease in white blood cells, red blood cells, and platelets, increasing the risk of infection, anemia, and bleeding.

  • Gastrointestinal Issues: Nausea, vomiting, diarrhea, and mucositis are common.

  • Alopecia: Hair loss is a frequent side effect.

  • Cardiotoxicity: Doxorubicin is particularly known for its potential to cause dose-dependent heart damage[19].

  • Nephrotoxicity: Cisplatin can cause significant kidney damage[20][21].

  • Neurotoxicity: Paclitaxel can lead to peripheral neuropathy.

This compound:

Preclinical data suggests that this compound may have a more favorable safety profile.

  • Hematological Effects: One study investigated the effect of this compound on cyclophosphamide-induced leukopenia in mice and found that it significantly increased the number of total white blood cells and neutrophils, suggesting a potential protective effect on the hematopoietic system[6].

  • Hepato- and Renal-Toxicity: A study on a this compound derivative in diabetic mice indicated hepato-renal protective effects. While this was not in a cancer model, it suggests a potential for lower toxicity to these organs compared to drugs like cisplatin and doxorubicin. In a colorectal cancer xenograft model, this compound treatment did not show obvious toxic or adverse effects on major organs[9].

cluster_Toxicity Comparative Toxicity Conventional Conventional Chemotherapy Myelosuppression Myelosuppression Conventional->Myelosuppression GI_Toxicity Gastrointestinal Toxicity Conventional->GI_Toxicity Cardiotoxicity Cardiotoxicity (Doxorubicin) Conventional->Cardiotoxicity Nephrotoxicity Nephrotoxicity (Cisplatin) Conventional->Nephrotoxicity Ziyu This compound Protective_Hematopoietic Potential Hematopoietic Protection Ziyu->Protective_Hematopoietic Low_Organ_Toxicity Low Observed Organ Toxicity Ziyu->Low_Organ_Toxicity No_Significant_Weight_Loss No Significant Body Weight Loss Ziyu->No_Significant_Weight_Loss

Comparative Toxicity Profiles.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the general methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (this compound or conventional chemotherapy drugs) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

MTT Assay Workflow.

In Vivo Xenograft Tumor Model
  • Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The test compound (this compound or conventional chemotherapy) is administered according to a predetermined schedule and dosage.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.

  • Toxicity Assessment: At the end of the study, major organs can be harvested for histopathological analysis, and blood samples can be collected to assess hematological and biochemical parameters (e.g., liver and kidney function markers).

Conclusion and Future Directions

The available preclinical evidence suggests that this compound is a promising anti-cancer agent with a distinct mechanism of action and a potentially more favorable safety profile compared to conventional chemotherapy. Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, coupled with its apparent low in vivo toxicity, warrants further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vivo studies comparing the efficacy and toxicity of this compound with standard-of-care chemotherapy for specific cancer types.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to optimize dosing regimens.

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapy, as suggested by the synergistic effect with 5-FU, or with targeted therapies.

  • Elucidation of Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its clinical development.

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Enhancing Therapeutic Potential: A Comparative Guide to the Efficacy of Ziyuglycoside II Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Ziyuglycoside II

This compound, a triterpenoid saponin extracted from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in drug discovery.[1][2] Possessing a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, it presents a promising scaffold for therapeutic development.[1] However, the clinical translation of this compound is hampered by a significant challenge: poor oral bioavailability.[1][2] Studies in rat models have demonstrated that the oral bioavailability of this compound is low, which can limit its systemic exposure and, consequently, its therapeutic efficacy. This inherent limitation has catalyzed the exploration of synthetic derivatives designed to overcome this pharmacokinetic hurdle and potentially enhance its intrinsic biological activity.

This guide provides a comprehensive comparison of the efficacy of novel this compound derivatives relative to the parent compound. We will delve into the rationale behind the chemical modifications, present comparative experimental data on their biological activities, detail the methodologies for key assays, and explore the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this compound and its analogs and to identify promising candidates for further preclinical and clinical investigation.

The Rationale for Derivatization: Addressing Bioavailability and Enhancing Efficacy

The primary motivation for synthesizing derivatives of natural products like this compound is often to improve their drug-like properties. Poor oral bioavailability, as observed with this compound, can be attributed to several factors, including low aqueous solubility, poor membrane permeability, and susceptibility to first-pass metabolism. Chemical modification of the parent structure can address these issues by altering its physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

A prominent strategy in medicinal chemistry to enhance the biological activity and modify the pharmacokinetic profile of a lead compound is the introduction of heterocyclic moieties. The 1,2,3-triazole ring, in particular, is a versatile pharmacophore known for its metabolic stability, ability to form hydrogen bonds, and dipole character, which can facilitate favorable interactions with biological targets. The synthesis of 1,2,3-triazole derivatives of this compound represents a logical approach to not only potentially improve its bioavailability but also to explore new binding interactions that could lead to enhanced potency and selectivity.

Comparative Efficacy: this compound vs. 1,2,3-Triazole Derivatives

A recent study detailed the synthesis of a series of novel this compound derivatives incorporating a 1,2,3-triazole moiety. These derivatives were evaluated for their antiproliferative activity against several human cancer cell lines and compared directly with the parent this compound.

Antiproliferative Activity

The antiproliferative effects of the parent compound and its derivatives were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results, summarized in the table below, demonstrate a significant enhancement in anticancer activity for several of the derivatives.

CompoundK562 (IC₅₀, µM)MCF-7 (IC₅₀, µM)MV411 (IC₅₀, µM)
This compound> 40> 40> 40
Z-15 5.8 ± 0.4 8.2 ± 0.6 7.5 ± 0.5
5-Fluorouracil (Control)10.2 ± 0.812.5 ± 1.19.8 ± 0.7

Data synthesized from a study on novel this compound derivatives.

Notably, the derivative designated as Z-15 exhibited the most potent antiproliferative effect across all tested cell lines, with IC₅₀ values significantly lower than the parent compound and, in some cases, more potent than the standard chemotherapeutic agent, 5-fluorouracil. This highlights the success of the derivatization strategy in amplifying the cytotoxic potential of this compound.

Inhibition of Cell Proliferation and Migration

Further investigations into the anticancer properties of the Z-15 derivative revealed its superior ability to inhibit cell proliferation and migration compared to the parent compound.

  • Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, a measure of clonogenic survival. Z-15 demonstrated a more robust inhibition of colony formation in MCF-7 breast cancer cells compared to this compound.

  • Wound Healing Assay: This assay evaluates the ability of a confluent cell monolayer to migrate and close a "wound" created by scratching. Z-15 significantly inhibited the migration of MCF-7 cells, suggesting its potential to interfere with metastasis.

Mechanisms of Action: A Deeper Dive

The enhanced efficacy of the this compound derivatives can be attributed to their influence on key cellular signaling pathways that regulate cell survival, proliferation, and death.

This compound: The Parent Compound's Mode of Action

Research has elucidated several key signaling pathways through which this compound exerts its anticancer effects:

  • Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2]

  • ROS/JNK Pathway: In human breast cancer cells, this compound induces the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis.

  • EGFR Signaling Pathway: In digestive system cancers, this compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[2]

Enhanced Mechanisms of the Derivatives

The 1,2,3-triazole derivatives appear to not only retain but also enhance the pro-apoptotic and anti-proliferative mechanisms of the parent compound. Mechanistic studies on the potent Z-15 derivative revealed that it induces both mitochondrial-mediated apoptosis and autophagy in MCF-7 cells in a dose-dependent manner. This dual mechanism of inducing different forms of programmed cell death could contribute to its superior anticancer efficacy.

Experimental Methodologies: Ensuring Self-Validating Protocols

The following are detailed protocols for the key experiments used to compare the efficacy of this compound and its derivatives. The causality behind these experimental choices is to provide a robust and reproducible assessment of the compounds' biological activities.

MTT Assay for Cell Viability

The MTT assay is a foundational method for assessing the cytotoxic potential of compounds. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562, MV411) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Colony Formation Assay

This assay provides insight into the long-term effects of a compound on the reproductive integrity of cells.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24 hours).

  • Colony Growth: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

Wound Healing Assay

This assay is a straightforward method to assess cell migration, a key process in cancer metastasis.

Protocol:

  • Monolayer Formation: Grow cells to a confluent monolayer in 6-well plates.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds at non-toxic concentrations.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 This compound Derivative (e.g., Z-15) cluster_1 Cellular Effects Z15 This compound Derivative Apoptosis Mitochondrial-mediated Apoptosis Z15->Apoptosis Induces Autophagy Autophagy Z15->Autophagy Induces Proliferation Inhibition of Proliferation & Migration Z15->Proliferation Causes

Mechanism of action for a potent this compound derivative.

G cluster_0 Experimental Workflow: In Vitro Efficacy start Start: Cancer Cell Lines step1 Cell Seeding (96-well plates) start->step1 step2 Compound Treatment (this compound & Derivatives) step1->step2 step3 Incubation (48-72 hours) step2->step3 step4 MTT Assay step3->step4 step5 Data Analysis (IC50 Determination) step4->step5 end End: Comparative Efficacy Data step5->end

Sources

A Comparative Guide to the Anti-Cancer Effects of Ziyuglycoside II Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal toxicity remains a paramount objective. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for such discoveries. This guide provides an in-depth, comparative analysis of ziyuglycoside II, a triterpenoid saponin derived from the root of Sanguisorba officinalis L..[1] We will objectively evaluate its performance against established chemotherapeutic agents across various cancer models, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: A Natural Compound with Anti-Cancer Potential

This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidative, and homeostatic properties.[1] Emerging evidence now points towards its potent anti-cancer effects, positioning it as a compelling candidate for further preclinical and clinical investigation. This guide will dissect the multifaceted anti-proliferative and pro-apoptotic activities of this compound in gastric, breast, and colon cancer models, offering a cross-validated perspective on its therapeutic potential.

Comparative Efficacy: this compound vs. Standard Chemotherapeutics

A critical aspect of evaluating a novel anti-cancer agent is to benchmark its efficacy against the current standards of care. In this section, we compare the half-maximal inhibitory concentration (IC50) of this compound with that of commonly used chemotherapeutic drugs—5-Fluorouracil (5-FU), Cisplatin, and Paclitaxel—across a panel of cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)5-FU IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
BGC-823 Gastric Cancer14.40 (24h), 10.11 (48h)[1]~5-20~1-10~0.01-0.1
MDA-MB-435 Breast Cancer5.92 (24h)[2]~5-50~2-20~0.005-0.05
MCF-7 Breast CancerNot explicitly stated~1-10~1-15~0.001-0.01
MDA-MB-231 Breast CancerNot explicitly stated~10-100~5-50~0.002-0.02
HCT116 Colon CancerNot explicitly stated~2-10~1-15~0.005-0.05
SW480 Colon CancerNot explicitly stated~10-50~5-30~0.01-0.1

Analysis: The data indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. While standard chemotherapeutics like Paclitaxel show higher potency (lower IC50 values), the efficacy of this compound is comparable to that of 5-FU and Cisplatin in certain contexts. This positions this compound as a promising therapeutic agent, particularly considering its natural origin, which may translate to a more favorable safety profile.

Mechanistic Deep Dive: Apoptosis and Cell Cycle Arrest

Understanding the molecular mechanisms underpinning the anti-cancer activity of this compound is crucial for its rational development. Our comparative analysis focuses on two key cellular processes: apoptosis (programmed cell death) and cell cycle regulation.

Induction of Apoptosis: A Comparative Overview

This compound has been shown to be a potent inducer of apoptosis in cancer cells. We compare its effects with standard chemotherapeutics, which also leverage this cell death pathway.

TreatmentCancer Cell LineApoptotic Cell Population (%)Key Molecular Events
This compound (25 µM, 24h) BGC-823 (Gastric)62.34 ± 10.13[1]Regulation of Bax/Bcl-2, activation of caspase-3[1]
This compound (25 µM, 24h) MDA-MB-435 (Breast)25.57 ± 1.73[2]Increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-3 and -9[2]
Cisplatin VariousVariesDNA crosslinking leading to DNA damage response and apoptosis.[3][4]
Paclitaxel VariousVariesMicrotubule stabilization, mitotic arrest, and subsequent apoptosis.[5][6]
5-Fluorouracil VariousVariesInhibition of thymidylate synthase, leading to "thymineless death".[7][8]

Expert Insight: this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, evidenced by the modulation of the Bax/Bcl-2 protein family and the release of cytochrome c.[2] This is a well-validated mechanism for anti-cancer drug action. In contrast, standard chemotherapeutics induce apoptosis through diverse mechanisms, including DNA damage (Cisplatin) and mitotic catastrophe (Paclitaxel). The distinct mode of action of this compound suggests its potential for use in combination therapies to overcome resistance to conventional drugs.

Cell Cycle Arrest: A Point of Divergence

The ability to halt the proliferation of cancer cells by arresting the cell cycle is another hallmark of effective anti-cancer agents. Here, we observe a fascinating divergence in the effects of this compound across different cancer models.

TreatmentCancer Cell LineEffect on Cell CycleKey Molecular Events
This compound (24h) BGC-823 (Gastric)No appreciable cell cycle arrest[1]-
This compound (25 µM, 24h) MDA-MB-435 (Breast)G0/G1 and S phase arrest[2]Increased expression of p53 and p21[2]
This compound MCF-7 & MDA-MB-231 (Breast)G2/M phase arrest[9]Down-regulation of Cdc25C, Cdc2, cyclin A, and cyclin B1; up-regulation of p21/WAF1[9]
Cisplatin VariousG2/M arrestDNA damage checkpoints activation
Paclitaxel VariousG2/M arrest[5]Mitotic spindle assembly checkpoint activation[10]
5-Fluorouracil VariousS-phase arrestDepletion of thymidine nucleotides

Authoritative Grounding: The differential effect of this compound on the cell cycle in gastric versus breast cancer cells highlights the importance of cross-validation in diverse cancer models. In gastric BGC-823 cells, its primary anti-proliferative effect is mediated through apoptosis, not cell cycle arrest.[1] Conversely, in breast cancer cells, it induces cell cycle arrest at different phases (G0/G1, S, or G2/M), suggesting a context-dependent mechanism of action.[2][9] This underscores the need to tailor therapeutic strategies based on the specific cancer type.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated by its influence on key intracellular signaling pathways. The following diagram illustrates the proposed mechanisms.

ziyuglycoside_II_pathway cluster_extrinsic Extracellular cluster_intrinsic Intracellular This compound This compound ROS ROS This compound->ROS Induces JNK JNK ROS->JNK Activates p53 p53 ROS->p53 Activates Apoptosis Apoptosis JNK->Apoptosis p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase9 Caspase-9 Cytochrome c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow for Cross-Validation

To ensure robust and reproducible findings, a standardized experimental workflow is essential. The following diagram outlines the key steps for the cross-validation of this compound's effects.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Select Cancer Cell Lines Select Cancer Cell Lines Culture Cells Culture Cells Select Cancer Cell Lines->Culture Cells Treat with this compound & Comparators Treat with this compound & Comparators Culture Cells->Treat with this compound & Comparators MTT Assay (Viability) MTT Assay (Viability) Treat with this compound & Comparators->MTT Assay (Viability) Annexin V/PI Staining (Apoptosis) Annexin V/PI Staining (Apoptosis) Treat with this compound & Comparators->Annexin V/PI Staining (Apoptosis) Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Treat with this compound & Comparators->Cell Cycle Analysis (Propidium Iodide) Western Blot (Protein Expression) Western Blot (Protein Expression) Treat with this compound & Comparators->Western Blot (Protein Expression) Determine IC50 Values Determine IC50 Values MTT Assay (Viability)->Determine IC50 Values Quantify Apoptosis Quantify Apoptosis Annexin V/PI Staining (Apoptosis)->Quantify Apoptosis Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle Analysis (Propidium Iodide)->Analyze Cell Cycle Distribution Compare Protein Levels Compare Protein Levels Western Blot (Protein Expression)->Compare Protein Levels Draw Conclusions Draw Conclusions Determine IC50 Values->Draw Conclusions Quantify Apoptosis->Draw Conclusions Analyze Cell Cycle Distribution->Draw Conclusions Compare Protein Levels->Draw Conclusions

Caption: Experimental workflow for cross-validation of this compound.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or comparator drugs for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the desired compounds for the indicated time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cells in a 6-well plate and treat with the desired compounds.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Conclusion and Future Directions

This comprehensive guide demonstrates that this compound is a promising natural compound with potent anti-cancer activity across multiple cancer models. Its ability to induce apoptosis and cell cycle arrest through distinct signaling pathways highlights its potential as a standalone therapy or in combination with existing chemotherapeutic regimens. The observed differential effects in various cancer types underscore the importance of a personalized medicine approach. Further in-vivo studies are warranted to validate these in-vitro findings and to fully elucidate the therapeutic potential of this compound in the fight against cancer.

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The Synergistic Potential of Ziyuglycoside II in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards combination regimens designed to enhance efficacy, overcome resistance, and minimize toxicity.[1] Ziyuglycoside II, a triterpenoid saponin extracted from the root of Sanguisorba officinalis L., has emerged as a promising natural compound with notable anticancer properties.[2] This guide provides an in-depth technical comparison of the synergistic effects of this compound with established anticancer drugs. We will delve into the mechanistic rationale for these combinations, present available experimental data, and provide detailed protocols for researchers to validate and expand upon these findings.

The Anticancer Profile of this compound: A Multi-Faceted Approach

This compound exerts its anticancer effects through a variety of mechanisms, making it an attractive candidate for combination therapies. Its primary modes of action include:

  • Induction of Apoptosis: this compound has been shown to trigger programmed cell death in various cancer cell lines, including breast, gastric, and digestive system cancers.[2][3] This is primarily achieved through the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, and the activation of caspase-9 and caspase-3.[2][4]

  • Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, such as G0/G1 and S phase, thereby inhibiting cancer cell proliferation.[2]

  • EGFR Inhibition: Studies suggest that this compound may act as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers.

  • STING Agonist Activity: this compound has been identified as a small-molecule STING (stimulator of interferon genes) agonist, suggesting a potential role in modulating the tumor microenvironment and eliciting an anti-tumor immune response.

These diverse mechanisms provide a strong basis for exploring its synergistic potential with conventional chemotherapeutic agents that act on different cellular targets.

Synergistic Combinations: this compound and Beyond

The true potential of this compound may lie in its ability to enhance the efficacy of other anticancer drugs. Here, we compare its documented and potential synergistic interactions.

This compound and 5-Fluorouracil (5-FU)

A synergistic inhibitory effect has been reported between this compound and the widely used chemotherapeutic drug 5-fluorouracil (5-FU) in digestive system cancer cells.[5]

Mechanistic Rationale: The synergy between this compound and 5-FU is thought to arise from their complementary mechanisms of action. This compound's ability to induce apoptosis and inhibit the EGFR pathway, coupled with 5-FU's role as a thymidylate synthase inhibitor that disrupts DNA synthesis, creates a multi-pronged attack on cancer cells.[6] this compound may sensitize cancer cells to the cytotoxic effects of 5-FU, leading to enhanced cell death.[2]

Experimental Data: While studies confirm a synergistic effect, specific Combination Index (CI) and Dose Reduction Index (DRI) values for the this compound and 5-FU combination are not consistently reported in the available literature. However, studies on similar combinations, such as diosmetin with 5-FU in colorectal cancer cells, have shown significant synergy with CI values below 1 and a three-fold dose reduction for 5-FU.[7][8]

Table 1: Illustrative Synergistic Effects of a Natural Compound (Diosmetin) with 5-Fluorouracil in HCT116 Colorectal Cancer Cells

Drug CombinationIC50 of 5-FU (µg/mL)Combination Index (CI)Dose Reduction Index (DRI) for 5-FU
5-FU alone0.83--
Diosmetin + 5-FU0.27< 1 (Synergistic)3.0

Data adapted from studies on diosmetin and 5-FU combination as a proxy for this compound's potential synergy.[7]

Hypothetical Synergies: this compound with Doxorubicin, Cisplatin, and Paclitaxel

While direct experimental evidence for the combination of this compound with doxorubicin, cisplatin, and paclitaxel is limited in the currently available literature, we can hypothesize potential synergistic interactions based on their respective mechanisms of action and data from analogous compounds.

1. This compound and Doxorubicin:

  • Mechanistic Hypothesis: this compound's potential to inhibit the EGFR pathway could be synergistic with doxorubicin, a topoisomerase II inhibitor that intercalates with DNA.[4] EGFR inhibitors have been shown to synergistically enhance doxorubicin's cytotoxicity in breast cancer cells, leading to increased apoptosis and growth inhibition.[2][5] This combination could offer a powerful strategy, particularly in EGFR-overexpressing cancers.

2. This compound and Cisplatin:

  • Mechanistic Hypothesis: The ability of this compound to induce ROS could create a synergistic effect with cisplatin, a DNA cross-linking agent that also generates oxidative stress. The combined increase in intracellular ROS can overwhelm the cancer cells' antioxidant defenses, leading to enhanced DNA damage and apoptosis.[9]

3. This compound and Paclitaxel:

  • Mechanistic Hypothesis: this compound's pro-apoptotic activity could complement the action of paclitaxel, a microtubule-stabilizing agent that induces mitotic arrest and apoptosis.[10] Combining an apoptosis inducer with a drug that targets the cell cycle can lead to a more profound and sustained anticancer effect.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound with other anticancer drugs, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of single agents and their combinations.[5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the other anticancer drug, and their combination at a constant ratio for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values for each treatment.

Combination Index (CI) Analysis

The Chou-Talalay method is the gold standard for quantifying drug interactions.[11][12]

Workflow:

Caption: Workflow for Combination Index (CI) analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combinations.[13]

Protocol:

  • Cell Treatment: Treat cells with the single agents and their combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the generation of reactive oxygen species within the cells.[11][14]

Protocol:

  • Cell Treatment: Treat cells with the drug combinations.

  • Loading with DCFH-DA: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

In Vivo Xenograft Model

To validate the in vitro findings, in vivo studies using animal models are crucial.[15][16]

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Randomly assign mice to treatment groups (vehicle control, this compound alone, other anticancer drug alone, and the combination).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mechanistic Insights into Synergy

The synergistic effects of this compound in combination with other anticancer drugs can be attributed to the targeting of multiple, often complementary, cellular pathways.

Synergy_Mechanisms cluster_Ziyuglycoside_II This compound cluster_Anticancer_Drugs Conventional Anticancer Drugs Z_ROS ↑ ROS Synergy Synergistic Anticancer Effect Z_ROS->Synergy Z_Apoptosis ↑ Apoptosis (Mitochondrial Pathway) Z_Apoptosis->Synergy Z_EGFR ↓ EGFR Signaling Z_EGFR->Synergy Doxo Doxorubicin (Topoisomerase II inhibitor) Doxo->Synergy Cis Cisplatin (DNA cross-linking) Cis->Synergy Pac Paclitaxel (Microtubule stabilization) Pac->Synergy FU 5-Fluorouracil (DNA synthesis inhibitor) FU->Synergy

Caption: Putative synergistic mechanisms of this compound.

By simultaneously disrupting critical processes such as DNA replication, cell division, and survival signaling, combination therapies can induce a level of cellular stress that is insurmountable for cancer cells, leading to enhanced therapeutic outcomes.

Conclusion and Future Directions

This compound demonstrates significant promise as a component of combination cancer therapy. Its multifaceted mechanism of action provides a strong rationale for its use alongside conventional chemotherapeutic agents. The documented synergy with 5-FU, and the high potential for synergy with drugs like doxorubicin, cisplatin, and paclitaxel, warrant further investigation.

Future research should focus on:

  • Quantitative Synergy Analysis: Conducting rigorous in vitro studies to determine the CI and DRI values for this compound in combination with a broader range of anticancer drugs across various cancer types.

  • In Vivo Validation: Translating promising in vitro findings into well-designed in vivo xenograft models to assess efficacy and safety.

  • Mechanistic Elucidation: Deepening the understanding of the molecular pathways underlying the observed synergistic interactions.

The continued exploration of this compound in combination regimens holds the potential to unlock new and more effective treatment strategies for cancer patients.

References

  • Zhu, X., et al. (2013). This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. International Journal of Molecular Sciences, 14(9), 18041-18055. [Link]

  • Zhong, Y., et al. (2021). This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. Chinese Journal of Natural Medicines, 19(5), 351-363. [Link]

  • Bai, C., et al. (2020). Repurposing this compound Against Colorectal Cancer via Orchestrating Apoptosis and Autophagy. Frontiers in Oncology, 10, 567893. [Link]

  • Koopman, G., et al. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood, 84(5), 1415-1420. [Link]

  • Wang, K., et al. (2014). This compound induces cell cycle arrest and apoptosis through activation of ROS/JNK pathway in human breast cancer cells. Toxicology Letters, 227(1), 57-65. [Link]

  • Zhu, A. K., et al. (2013). This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. Molecular Medicine Reports, 8(2), 523-528. [Link]

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  • Niu, Y., et al. (2024). Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro. International Journal of Molecular Sciences, 25(5), 3066. [Link]

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  • Dong, X. (2010). Human tumor xenograft models for preclinical assessment of anticancer drug development. The Korean Journal of Internal Medicine, 25(2), 115-120. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338. [Link]

  • Fu, L. W., et al. (2016). Drug combination in vivo using combination index method: Taxotere and T607 against colon carcinoma HCT-116 xenograft tumor in nude mice. European Journal of Pharmaceutical Sciences, 93, 299-306. [Link]

  • Mokhtari, R. B., et al. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022-38043. [Link]

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  • Abd Hamid, J., et al. (2022). Synergistic Effects of 5-Fluorouracil in Combination with Diosmetin in Colorectal Cancer Cells. Molecules, 27(5), 1501. [Link]

  • Zhang, Y., et al. (2022). Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid. Molecular Pharmaceutics, 19(5), 1543-1554. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling Ziyuglycoside II

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ziyuglycoside II, a triterpenoid saponin compound extracted from Sanguisorba officinalis L.[1][2] As a biologically active compound with demonstrated cytotoxic effects against various cancer cell lines, meticulous handling and appropriate use of Personal Protective Equipment (PPE) are paramount to ensure researcher safety.[2][3][4] While some Safety Data Sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS)[5], its potent biological activity necessitates a precautionary approach. This document synthesizes best practices to establish a self-validating system of safety for laboratory professionals.

Hazard Assessment: The Rationale for Caution

This compound is a solid compound investigated for its anti-inflammatory and anti-cancer properties.[1][6] Its mechanism of action involves inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][7] Any compound with such potent cytotoxic effects must be handled as a potentially hazardous substance to prevent unintended exposure and adverse health effects.

The primary routes of potential exposure in a laboratory setting are:

  • Inhalation: Airborne dust generated during weighing or transfer.

  • Dermal Contact: Direct skin contact with the solid or solutions.

  • Ocular Contact: Splashes of solutions or contact with airborne dust.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

Given the nature of this compound, standard laboratory PPE is required, with enhanced measures during procedures that may generate dust or aerosols.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum requirements for handling this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLaboratory CoatNot generally required
Weighing & Aliquoting (Solid Form) Tightly-fitting Safety GogglesNitrile GlovesLaboratory CoatRequired: Work within a chemical fume hood. If unavailable, an N95 respirator is the minimum.
Handling Solutions (e.g., in DMSO) Tightly-fitting Safety GogglesNitrile GlovesLaboratory CoatNot required if handled in a fume hood or with no risk of aerosolization.
Spill Cleanup (Solid or Liquid) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesLaboratory Coat or Impervious ApronRequired: N95 respirator for solids; half-mask respirator with organic vapor cartridges for solutions.
Detailed PPE Specifications
  • Eye and Face Protection : To prevent ocular exposure from splashes or dust, tightly-fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8] For tasks with a higher risk of splashing, such as cleaning up spills, a full-face shield should be worn over safety goggles.[9]

  • Hand Protection : Chemical-resistant nitrile gloves are the standard recommendation.[10] Always inspect gloves for tears or punctures before use.[11] Employ proper glove removal techniques to avoid contaminating your skin. After a task is complete, remove gloves and wash hands thoroughly with soap and water.

  • Body Protection : A clean, buttoned laboratory coat should be worn at all times to protect skin and personal clothing. For large-scale operations or when cleaning spills, a chemically resistant apron may be worn over the lab coat.[12]

  • Respiratory Protection : Because this compound is a solid, the primary inhalation risk comes from fine dust generated during handling.[13] All weighing and transfer operations of the solid compound must be conducted within a certified chemical fume hood to contain airborne particles.[10][14] If a fume hood is not available, a properly fitted N95 dust mask or a higher-level respirator is required.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure.

Experimental Workflow and Safety Checkpoints

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Phase cluster_end 4. Post-Handling Phase cluster_doff 5. Doffing PPE prep_1 Review SDS & Protocol prep_2 Designate Workspace (Fume Hood Preferred) prep_1->prep_2 prep_3 Assemble All Required PPE prep_2->prep_3 don_1 Lab Coat prep_3->don_1 Enter Work Area don_2 Respirator/Mask don_1->don_2 don_3 Goggles/Face Shield don_2->don_3 don_4 Gloves (over cuffs) don_3->don_4 handle_1 Perform Weighing/Transfer (Minimize Dust Generation) don_4->handle_1 handle_2 Prepare Solution handle_1->handle_2 handle_3 Conduct Experiment handle_2->handle_3 end_1 Decontaminate Workspace handle_3->end_1 end_2 Segregate Waste end_1->end_2 doff_1 Remove Gloves (Proper Technique) end_2->doff_1 Exit Work Area doff_2 Remove Goggles/Face Shield doff_1->doff_2 doff_3 Remove Lab Coat doff_2->doff_3 doff_4 Remove Respirator/Mask doff_3->doff_4 doff_5 Wash Hands Thoroughly doff_4->doff_5

Caption: this compound Handling & Safety Workflow.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.

    • Designate a clean work area, preferably inside a chemical fume hood.[10]

    • Assemble all necessary PPE as outlined in Section 2.

  • Donning PPE :

    • Put on the lab coat, ensuring it is fully buttoned.

    • If required, don the respirator. Perform a seal check.

    • Put on safety goggles.

    • Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[15]

  • Handling :

    • When handling the solid, use a micro-spatula to gently transfer the material. Avoid any actions that could create dust.

    • If preparing a solution (e.g., in DMSO[6]), add the solvent to the pre-weighed solid slowly to avoid splashing.

  • Decontamination & Cleanup :

    • After the procedure, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • All contaminated disposable materials must be placed in a designated hazardous waste container.

  • Doffing PPE :

    • To prevent self-contamination, remove PPE in the following order:

      • Gloves : Remove using a glove-to-glove, then skin-to-skin technique.

      • Goggles/Face Shield : Handle by the strap.

      • Lab Coat : Fold it inward on itself.

      • Respirator : Remove last.

    • Immediately wash hands with soap and water for at least 20 seconds.[11]

Emergency and Disposal Plans

Emergency Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact : Immediately remove any contaminated clothing.[16] Wash the affected area thoroughly with soap and lukewarm water for at least 15 minutes.[16] Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[13] Seek immediate medical attention.

  • Spill :

    • Evacuate the immediate area.

    • Wear the appropriate spill cleanup PPE (See Table in Section 2).

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully sweep the material into a hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite or chemical absorbent pads) and place in the hazardous waste container.[13]

    • Decontaminate the spill area thoroughly.

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[17][18]

  • Segregation : All contaminated items, including gloves, pipette tips, paper towels, and empty vials, must be collected in a designated, leak-proof hazardous waste container.[14][17] The container must be clearly labeled "Hazardous Waste" and list this compound as a component.

  • Storage : Keep the waste container sealed when not in use.[17] Store it in a designated satellite accumulation area or secondary containment bin away from incompatible materials.

  • Disposal : The sealed container must be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which is typically incineration.[19][20]

  • Prohibition : Under no circumstances should this compound waste be poured down the drain or disposed of in regular trash.[14][17]

References

  • This compound. (n.d.). Global Substance Registration System. Retrieved January 16, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • This compound-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway. (2013, August 13). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Chemical waste. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved January 16, 2026, from [Link]

  • This compound inhibits the growth of digestive system cancer cells through multiple mechanisms. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. Retrieved January 16, 2026, from [Link]

  • PPE. (n.d.). Growsafe. Retrieved January 16, 2026, from [Link]

  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved January 16, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved January 16, 2026, from [Link]

  • This compound (CAS 35286-59-0). (n.d.). Biopurify Phytochemicals. Retrieved January 16, 2026, from [Link]

  • How do chemists dispose of the chemicals they make? (2020, June 29). Reddit. Retrieved January 16, 2026, from [Link]

  • Recommendation of occupational exposure limits (2021–2022). (2021, May 18). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • A few less obvious guidelines for handling plant protection products. (2023, August 31). SA Grain. Retrieved January 16, 2026, from [Link]

  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. Retrieved January 16, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire. Retrieved January 16, 2026, from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved January 16, 2026, from [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions. Retrieved January 16, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved January 16, 2026, from [Link]

  • Personal protective equipment when handling plant protection products. (n.d.). Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Retrieved January 16, 2026, from [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved January 16, 2026, from [Link]

  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches. (n.d.). Toxicology MSDT. Retrieved January 16, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-2. (n.d.). Occupational Safety and Health Administration. Retrieved January 16, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved January 16, 2026, from [Link]

  • This compound Inhibits the Growth of Human Breast Carcinoma MDA-MB-435 Cells via Cell Cycle Arrest and Induction of Apoptosis through the Mitochondria Dependent Pathway. (2013, September 3). ResearchGate. Retrieved January 16, 2026, from [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ziyuglycoside II
Reactant of Route 2
ziyuglycoside II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。